Product packaging for Pentetate calcium trisodium(Cat. No.:CAS No. 17034-67-2)

Pentetate calcium trisodium

Cat. No.: B100285
CAS No.: 17034-67-2
M. Wt: 500.38 g/mol
InChI Key: AYFCVLSUPGCQKD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Pentetate Calcium Trisodium, also known as Ca-DTPA, is a well-characterized chelating agent of significant importance in radiological research and emergency preparedness. Its primary research application is the study of internal contamination with transuranic radioactive elements, specifically plutonium, americium, and curium . The high research value of Ca-DTPA lies in its ability to mitigate the long-term health risks associated with radiation exposure, such as organ damage and cancer development, by accelerating the elimination of these radioactive materials from the body . The mechanism of action for this compound is based on ion exchange and chelation. The molecule has a very high affinity for multivalent metal cations. When administered, the calcium ion in the Ca-DTPA complex is readily exchanged for a radioactive transuranic element, forming a stable, water-soluble complex . This chelated complex is then efficiently excreted through the kidneys via urine, thereby significantly reducing the biological half-life and subsequent internal radiation dose from the contaminant . Research indicates that the chelation efficacy is greatest when the agent is administered soon after contamination, while the radioactive elements are still circulating or are in interstitial fluids, before they become sequestered in tissues like bone and liver . Studies have shown that a single dose can increase the rate of radioactive elimination in urine by an average of 39-fold . It is often used in a protocol where a single initial dose of Ca-DTPA is followed by maintenance therapy with its zinc-stabilized counterpart, Zinc Trisodium Pentetate (Zn-DTPA), to minimize the depletion of essential endogenous trace metals like zinc and manganese . This makes this compound an indispensable tool for scientific investigations into radionuclide decorporation strategies and the development of medical countermeasures for radiological incidents . This product is For Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21CaN3Na3O10+3 B100285 Pentetate calcium trisodium CAS No. 17034-67-2

Properties

CAS No.

17034-67-2

Molecular Formula

C14H21CaN3Na3O10+3

Molecular Weight

500.38 g/mol

IUPAC Name

calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)azaniumyl]ethyl]azaniumyl]acetate

InChI

InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-2

InChI Key

AYFCVLSUPGCQKD-UHFFFAOYSA-L

SMILES

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2]

Canonical SMILES

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2]

Other CAS No.

12111-24-9

Synonyms

Ca-DTPA
CaDTPA
calcium trisodium pentetate
CaNa-DTPA
DETAPAC
Diethylenetriamine Pentaacetic Acid
DTPA
Indium DTPA
Indium-DTPA
Mn-Dtpa
Pentaacetic Acid, Diethylenetriamine
Pentacin
Pentacine
Pentaind
Pentetate Calcium Trisodium
Pentetate Zinc Trisodium
Pentetate, Calcium Trisodium
Pentetates
Pentetic Acid
Penthanil
Sn-DTPA
Zinc DTPA
Zinc-DTPA

Origin of Product

United States

Foundational & Exploratory

Pentetate calcium trisodium fundamental properties for research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentetate calcium trisodium (B8492382), commonly known as Ca-DTPA, is a potent chelating agent utilized in research and clinical settings for the decorporation of certain transuranic actinides from the body. This technical guide provides an in-depth overview of the fundamental properties of Ca-DTPA for research applications. It covers its core chemical and physical characteristics, mechanism of action, and pharmacokinetic profile. Detailed experimental protocols for in vivo decorporation studies are presented, alongside a summary of analytical methods for its detection in biological matrices. Quantitative data are compiled into structured tables for ease of reference, and key processes are visualized through diagrams to facilitate understanding.

Core Properties of Pentetate Calcium Trisodium

This compound (Ca-DTPA) is the trisodium calcium salt of diethylenetriaminepentaacetic acid (DTPA). It is a synthetic polyaminocarboxylic acid that functions as a chelating agent, forming stable, water-soluble complexes with a variety of metal ions.

Chemical and Physical Properties

Ca-DTPA is supplied as a sterile, clear, colorless, hyperosmolar solution for intravenous or nebulized administration.[1][2] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name Trisodium calcium diethylenetriaminepentaacetate[1]
Molecular Formula Na₃CaC₁₄H₁₈N₃O₁₀[1][3]
Molecular Weight 497.4 Daltons[1][3]
Appearance Clear, colorless solution[1][2]
pH of Solution 7.3 - 8.3[1][2]
Osmolarity 1260 mOsmol/kg[1][2]
CAS Number 12111-24-9[4]
Mechanism of Action

The primary mechanism of action of Ca-DTPA is chelation. It forms stable, soluble complexes with metal ions by exchanging its calcium ion for a metal with a greater binding affinity.[1][5][6] This process is particularly effective for trivalent and tetravalent actinides such as plutonium (Pu), americium (Am), and curium (Cm).[7] The resulting metal-DTPA chelate is a water-soluble complex that is readily excreted from the body, primarily through glomerular filtration into the urine.[1][5] This significantly enhances the rate of elimination of the contaminating radionuclide, thereby reducing the radiation dose to tissues and organs.[7]

The effectiveness of Ca-DTPA is highest when administered shortly after internal contamination, while the radionuclides are still circulating in the bloodstream or are present in interstitial fluids.[1] Its efficacy decreases as the contaminants become sequestered in tissues like the liver and bone.[1]

Chelation_Mechanism cluster_body Body cluster_excretion Excretion Radionuclide Radionuclide Chelate Radionuclide-DTPA Chelate Radionuclide->Chelate Chelation Ca_DTPA Ca-DTPA Ca_DTPA->Chelate Endogenous_Ca Endogenous Ca²⁺ Ca_DTPA->Endogenous_Ca Ca²⁺ Exchange Kidney Kidney (Glomerular Filtration) Chelate->Kidney Transport via Bloodstream Urine Urine Kidney->Urine Excretion

Ca-DTPA Chelation and Excretion Pathway

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Ca-DTPA is poorly absorbed from the gastrointestinal tract. Intravenous administration is the recommended route for systemic contamination.[1] Nebulized inhalation can be an alternative for contamination solely through inhalation.

  • Distribution: Following intravenous administration, Ca-DTPA is rapidly distributed throughout the extracellular fluid.[1] It does not significantly penetrate erythrocytes or other cells and does not accumulate in specific organs.[1]

  • Metabolism: Ca-DTPA undergoes minimal metabolism in the body.[1]

  • Excretion: The vast majority of administered Ca-DTPA, along with the chelated radionuclides, is excreted via glomerular filtration into the urine.[1][5] Over 99% of an injected dose is excreted in the urine within 24 hours.[1]

Pharmacokinetic Parameters

The plasma retention of Ca-DTPA follows a multi-exponential decay. Studies with ¹⁴C-labeled DTPA have identified three components to its plasma half-life.

ParameterValueReference
Plasma Half-life (t½) - Component 1 1.4 minutes[2]
Plasma Half-life (t½) - Component 2 14.5 minutes[2]
Plasma Half-life (t½) - Component 3 94.4 minutes[2]
Urinary Excretion (24 hours) > 99%[1]
Depletion of Endogenous Metals

A significant metabolic consequence of Ca-DTPA administration is the chelation and subsequent depletion of endogenous essential trace metals, particularly zinc (Zn), but also magnesium (Mg) and manganese (Mn).[1][2] This is due to the high stability of DTPA complexes with these metals. For this reason, prolonged or repeated administration of Ca-DTPA is not recommended. If further chelation therapy is required after the initial 24 hours, the zinc salt of DTPA (Zn-DTPA) is preferred, as it is less likely to deplete endogenous zinc stores.

Stability Constants

The efficacy of a chelating agent is directly related to the stability of the complex it forms with a target metal ion. The stability constant (log K) provides a quantitative measure of this affinity. A higher log K value indicates a more stable complex. The table below presents the stability constants of DTPA with various actinides and endogenous metals.

Metal IonLog K ValueReference
Americium (Am³⁺) 22.9[8]
Plutonium (Pu⁴⁺) 29.5[8]
Curium (Cm³⁺) 22.9[8]
Calcium (Ca²⁺) 10.8[8]
Zinc (Zn²⁺) 18.3[8]
Manganese (Mn²⁺) 15.1[8]
Iron (Fe³⁺) 27.5[8]

Research Applications and Experimental Protocols

The primary research application of Ca-DTPA is in decorporation studies, aimed at developing and evaluating strategies to remove internally deposited radionuclides.

In Vivo Decorporation of Plutonium: A General Experimental Protocol

This protocol outlines a general methodology for assessing the efficacy of Ca-DTPA in an animal model (e.g., rats) contaminated with plutonium.

Objective: To determine the effectiveness of Ca-DTPA in enhancing the elimination of plutonium.

Materials:

  • Animal model (e.g., Sprague-Dawley rats)

  • Plutonium solution (e.g., ²³⁹Pu citrate)

  • This compound (Ca-DTPA) solution (sterile, injectable grade)

  • Metabolic cages for urine and feces collection

  • Gamma counter or other appropriate radiation detection instrumentation

  • Anesthesia and euthanasia agents

  • Standard laboratory equipment for injections and sample processing

Methodology:

  • Acclimatization: House animals in a controlled environment for a period of acclimatization before the experiment.

  • Contamination: Administer a known quantity of plutonium solution to the animals via a relevant route (e.g., intravenous or intramuscular injection).

  • Group Allocation: Divide the animals into at least two groups: a control group (receiving a saline placebo) and a treatment group (receiving Ca-DTPA).

  • Treatment Administration: At a specified time post-contamination (e.g., 1 hour), administer Ca-DTPA to the treatment group via intravenous injection. The control group receives an equivalent volume of saline.

  • Sample Collection: House the animals in metabolic cages and collect urine and feces at regular intervals (e.g., 24, 48, 72 hours) post-contamination.

  • Biodistribution Analysis: At the end of the experimental period, euthanize the animals and collect key tissues (e.g., liver, kidneys, femur, spleen, and remaining carcass).

  • Radioanalysis: Determine the plutonium content in the collected urine, feces, and tissue samples using a gamma counter or other suitable radioanalytical technique.

  • Data Analysis: Calculate the percentage of the administered dose of plutonium excreted and retained in the various tissues for both the control and treatment groups. Compare the results to determine the decorporation efficacy of Ca-DTPA. Statistical analysis (e.g., t-test or ANOVA) should be used to assess the significance of the findings.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization contamination Internal Contamination (e.g., Plutonium) acclimatization->contamination grouping Group Allocation (Control vs. Treatment) contamination->grouping treatment Ca-DTPA Administration (Treatment Group) grouping->treatment placebo Saline Administration (Control Group) grouping->placebo sample_collection Urine and Feces Collection (Metabolic Cages) treatment->sample_collection placebo->sample_collection euthanasia Euthanasia and Tissue Collection sample_collection->euthanasia radioanalysis Radioanalysis of Samples (Gamma Counting) euthanasia->radioanalysis data_analysis Data Analysis and Efficacy Determination radioanalysis->data_analysis end End data_analysis->end

General Experimental Workflow for a Ca-DTPA Decorporation Study
Analytical Methods for Detection

Accurate quantification of Ca-DTPA and the chelated metals in biological samples is crucial for pharmacokinetic and efficacy studies. Several analytical methods can be employed:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for the determination of the elemental composition of samples. It can be used to measure the concentration of the chelated radionuclide in urine and tissues.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the quantification of small molecules in complex biological matrices. LC-MS/MS methods have been developed for the direct measurement of DTPA in plasma.[9]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Since DTPA itself lacks a strong chromophore, a common approach involves the formation of a stable metal-DTPA complex (e.g., with iron or copper) that can be readily detected by UV spectrophotometry.[10] Ion-pairing agents are often used to improve the retention and separation of the charged chelate.[10]

Conclusion

This compound is a critical tool in the field of radiological research, particularly for the development of decorporation therapies for actinide contamination. Its well-defined chemical properties, mechanism of action, and pharmacokinetic profile provide a solid foundation for its application in preclinical and clinical studies. The experimental protocols and analytical methods described in this guide offer a starting point for researchers investigating the efficacy and safety of Ca-DTPA and other chelating agents. A thorough understanding of its fundamental properties, including its high affinity for target radionuclides and its potential to deplete essential endogenous metals, is paramount for its safe and effective use in research.

References

Pentetate Calcium Trisodium (Ca-DTPA): A Technical Guide to its Role as a Chelating Agent for Heavy Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a potent chelating agent utilized in the treatment of internal contamination with certain heavy metals, particularly transuranic actinides. This technical guide provides an in-depth overview of the core scientific principles governing its mechanism of action, pharmacokinetics, and clinical applications. It summarizes quantitative data on its binding affinities, details experimental protocols for its evaluation, and visualizes key biological and experimental pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of chelation therapy for heavy metal intoxication.

Introduction

Internal contamination with heavy metals and radionuclides poses a significant health threat, necessitating effective therapeutic interventions. Chelating agents are compounds that can form stable, soluble complexes with metal ions, facilitating their excretion from the body.[1] Pentetate calcium trisodium, a salt of diethylenetriaminepentaacetic acid (DTPA), is a well-established chelating agent approved for the treatment of individuals internally contaminated with plutonium, americium, and curium.[2] Its efficacy stems from the fundamental principle of ligand exchange, wherein the calcium ion in the Ca-DTPA complex is displaced by a metal with a higher binding affinity for the DTPA ligand.[3] This guide delves into the technical details of Ca-DTPA's function and evaluation.

Mechanism of Action

The therapeutic effect of Ca-DTPA is predicated on the principles of coordination chemistry. The DTPA ligand is a polyamino-polycarboxylic acid that can form multiple coordination bonds with a metal ion, creating a stable, water-soluble chelate complex.[4]

The core mechanism involves an in vivo exchange reaction:

Ca-DTPA + Mⁿ⁺ → M-DTPA + Ca²⁺

Where Mⁿ⁺ represents a contaminating heavy metal ion with a higher stability constant for DTPA than calcium.[5] This newly formed metal-DTPA complex is then readily eliminated from the body, primarily through glomerular filtration in the kidneys and subsequent excretion in the urine.[6] The effectiveness of this process is highest when the contaminating metals are still circulating in the bloodstream or are present in interstitial fluids.[3]

G cluster_0 In Vivo Environment cluster_1 Chelation Process cluster_2 Excretion Heavy_Metal Heavy Metal Ion (Mⁿ⁺) M_DTPA Stable Metal-DTPA Complex Heavy_Metal->M_DTPA Ligand Exchange Ca_DTPA Ca-DTPA Ca_DTPA->M_DTPA Calcium Displaced Ca²⁺ Ca_DTPA->Calcium Urine Urinary Excretion M_DTPA->Urine

Heavy metal exposure can induce significant cellular damage, often mediated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[7] This can lead to lipid peroxidation, protein damage, and DNA damage, ultimately culminating in apoptosis or necrosis.[8] Chelating agents like Ca-DTPA can mitigate this toxicity by binding to the heavy metal ions, thereby preventing them from participating in these damaging redox reactions.[7]

G Heavy_Metal Heavy Metal Ion ROS Reactive Oxygen Species (ROS) Generation Heavy_Metal->ROS Induces Ca_DTPA Ca-DTPA Heavy_Metal->Ca_DTPA Chelated by Cellular_Components Cellular Components (Lipids, Proteins, DNA) Cellular_Damage Cellular Damage (e.g., Apoptosis) Cellular_Components->Cellular_Damage Damages Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Cellular_Damage M_DTPA Metal-DTPA Complex Ca_DTPA->M_DTPA Excretion Excretion M_DTPA->Excretion

Quantitative Data: Stability Constants

The efficacy of Ca-DTPA in chelating a specific heavy metal is directly related to the stability of the resulting metal-DTPA complex. This is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. The data presented in Table 1 summarizes the log stability constants of DTPA with various metal ions.

Metal IonLog KReference
Gd³⁺22.46[5]
Hg²⁺27.00[5]
Pb²⁺18.80[5]
Co²⁺18.40[5]
Zn²⁺18.75[5]
Ca²⁺10.74[5]
Am³⁺~26.2[9]
Mg²⁺~9.3[10]

Table 1: Log Stability Constants of DTPA with Various Metal Ions.

Pharmacokinetics

Following intravenous administration, Ca-DTPA is rapidly distributed throughout the extracellular fluid.[11] It undergoes minimal metabolism and does not significantly penetrate cells.[11] The plasma half-life is relatively short, and the vast majority of the administered dose, along with the chelated heavy metals, is excreted in the urine within 24 hours.[6]

ParameterValueReference
Route of Administration Intravenous, Nebulized Inhalation[12]
Distribution Extracellular fluid[11]
Metabolism Minimal[11]
Primary Route of Excretion Urine (via glomerular filtration)[6]
Plasma Half-life Short[6]

Table 2: Pharmacokinetic Properties of Ca-DTPA.

Experimental Protocols

The evaluation of Ca-DTPA's efficacy as a chelating agent involves both in vitro and in vivo studies. Below are representative protocols for these key experiments.

In Vivo Decorporation Study in a Rodent Model

This protocol outlines a typical in vivo experiment to assess the decorporation efficacy of Ca-DTPA following internal contamination with a heavy metal, such as plutonium, in a rat model.[7][13]

Objective: To quantify the reduction in heavy metal body burden following treatment with Ca-DTPA.

Materials:

  • Sprague-Dawley rats

  • Plutonium nitrate (B79036) solution

  • Ca-DTPA solution (sterile, injectable grade)

  • Metabolic cages for separate collection of urine and feces

  • Scintillation counter or other appropriate radiation detection equipment

Procedure:

  • Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

  • Contamination: Administer a known quantity of plutonium nitrate to the rats via intravenous injection or inhalation.

  • Treatment Groups: Divide the animals into at least two groups: a control group receiving a saline injection and a treatment group receiving an intravenous injection of Ca-DTPA (e.g., 30 µmol/kg body weight). Treatment can be administered at various time points post-contamination to assess the impact of delayed therapy.[14]

  • Sample Collection: House the rats in metabolic cages and collect urine and feces separately over a defined period (e.g., 24, 48, and 72 hours) post-treatment.

  • Tissue Analysis: At the end of the experimental period, euthanize the animals and collect key organs such as the liver, kidneys, and femur to determine the residual heavy metal burden.

  • Quantification: Analyze the collected urine, feces, and tissue samples for their plutonium content using a suitable detection method like alpha spectrometry.

  • Data Analysis: Compare the total amount of plutonium excreted and the residual organ burden between the control and Ca-DTPA treated groups to determine the decorporation efficacy.

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Sample Collection & Analysis cluster_3 Data Evaluation Acclimatization Acclimatization of Rats Contamination Internal Contamination (e.g., Plutonium Nitrate) Acclimatization->Contamination Grouping Divide into Control and Ca-DTPA Treatment Groups Contamination->Grouping Administration Administer Saline (Control) or Ca-DTPA (Treatment) Grouping->Administration Metabolic_Cages House in Metabolic Cages Administration->Metabolic_Cages Tissue_Collection Euthanize and Collect Tissues (Liver, Kidneys, Femur) Administration->Tissue_Collection Urine_Feces_Collection Collect Urine and Feces Metabolic_Cages->Urine_Feces_Collection Quantification Quantify Heavy Metal Content (e.g., Alpha Spectrometry) Urine_Feces_Collection->Quantification Tissue_Collection->Quantification Data_Analysis Compare Excretion and Organ Burden Quantification->Data_Analysis

Determination of Metal Concentrations in Biological Samples by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for the quantification of trace and ultra-trace elements in biological matrices.

Objective: To accurately measure the concentration of heavy metals in urine, blood, or digested tissue samples.

Materials:

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Certified reference materials for the heavy metals of interest

  • High-purity nitric acid

  • Deionized water

  • Microwave digestion system (for tissue samples)

Procedure:

  • Sample Preparation (Urine/Blood):

    • Acidify the liquid samples with high-purity nitric acid to a final concentration of 1-2%.

    • If necessary, perform a dilution to bring the expected metal concentrations within the linear dynamic range of the ICP-MS.

  • Sample Preparation (Tissues):

    • Accurately weigh the tissue samples.

    • Perform acid digestion using a microwave digestion system with concentrated nitric acid to break down the organic matrix and solubilize the metals.

    • Dilute the digested samples to a known volume with deionized water.

  • Instrument Calibration:

    • Prepare a series of calibration standards of the target heavy metals from certified reference materials.

    • Generate a calibration curve by analyzing the standards on the ICP-MS.

  • Sample Analysis:

    • Introduce the prepared samples into the ICP-MS.

    • The instrument will aspirate the sample, create an aerosol, and introduce it into the high-temperature argon plasma.

    • The plasma atomizes and ionizes the elements in the sample.

    • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

    • A detector measures the intensity of the ions for each element.

  • Quantification:

    • The concentration of the heavy metals in the samples is determined by comparing their signal intensities to the calibration curve.

Determination of Metal-Ligand Stability Constants via Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining the stability constants of metal-ligand complexes.[8]

Objective: To determine the stability constant (log K) of a metal-DTPA complex.

Materials:

  • Potentiometer with a glass electrode and a reference electrode

  • Constant temperature water bath

  • Standardized solutions of the metal salt, DTPA, strong acid (e.g., HCl), and strong base (e.g., NaOH)

  • Inert electrolyte solution (e.g., KCl) to maintain constant ionic strength

Procedure:

  • System Calibration: Calibrate the electrode system using standard buffer solutions.

  • Titration of Ligand: Titrate a solution of DTPA and a strong acid with a standardized strong base. This allows for the determination of the protonation constants of the DTPA ligand.

  • Titration of Metal-Ligand System: Titrate a solution containing the metal ion, DTPA, and a strong acid with the standardized strong base.

  • Data Acquisition: Record the pH (or millivolt) readings after each addition of the titrant (strong base).

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added).

    • Use appropriate software or calculation methods (e.g., Bjerrum's method) to analyze the titration data.

    • The shift in the titration curve of the metal-ligand system compared to the ligand-only system is used to calculate the concentration of the free ligand and the average number of ligands bound to the metal ion at each point in the titration.

    • From this data, the stepwise and overall stability constants of the metal-DTPA complex can be determined.[15]

Conclusion

This compound is a cornerstone in the medical management of internal contamination with specific heavy metals, most notably the transuranic actinides. Its efficacy is rooted in well-understood principles of coordination chemistry, leading to the formation of stable, excretable metal complexes. The quantitative data on its binding affinities and pharmacokinetic profile provide a solid foundation for its clinical use. The detailed experimental protocols described herein offer a framework for the continued research and development of this and other chelating agents. A thorough understanding of the technical aspects of Ca-DTPA is paramount for researchers and drug development professionals working to advance the field of chelation therapy and improve outcomes for individuals affected by heavy metal toxicity.

References

Physicochemical Characteristics of Pentetate Calcium Trisodium (Ca-DTPA) for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Pentetate calcium trisodium (B8492382) (Ca-DTPA), a chelating agent primarily used for the decorporation of heavy metal and radionuclide contaminants. The information presented herein is intended to support laboratory research and drug development activities.

Chemical and Physical Properties

Pentetate calcium trisodium is the trisodium salt of the calcium chelate of diethylenetriaminepentaacetic acid (DTPA). It is a synthetic, polyaminopolycarboxylic acid. Its primary mechanism of action involves the exchange of its calcium ion for a metal with a greater binding affinity, forming a stable, water-soluble complex that is subsequently excreted by the body.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Chemical Name calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate
Synonyms Ca-DTPA, Calcium trisodium pentetate, Pentacine
CAS Number 12111-24-9
Molecular Formula C14H18CaN3Na3O10
Molecular Weight 497.35 g/mol , 497.4 Daltons
Appearance Supplied as a clear, colorless solution
Biopharmaceutical Classification System (BCS) Class III (High Solubility, Low Permeability)

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical parameters of this compound is provided below. These values are critical for designing and interpreting experiments, as well as for formulation development.

Table 2: Quantitative Physicochemical Data for this compound

ParameterValueExperimental ConditionsSource
Solubility 100 mg/mLIn Water
InsolubleIn DMSO
Melting Point Not readily available; may decompose upon heating.N/A
pKa Values (of DTPA) pKa1: 1.8, pKa2: 2.6, pKa3: 4.3, pKa4: 8.6, pKa5: 10.5Aqueous solutionEstimated from parent ligand
Stability Stable for >3 years if stored properly (powder). A tentative expiry of 2 years is accepted for injections.Dry, dark, 0 - 4 °C (short term), -20 °C (long term).
Osmolality (of injection) 1260 mOsmol/kg200 mg/mL solution in water for injection
pH (of injection) 7.3 - 8.3200 mg/mL solution in water for injection

Mechanism of Action: Heavy Metal Chelation

This compound functions as a chelating agent by exchanging its weakly bound calcium ion for multivalent metal cations for which the DTPA ligand has a higher affinity. This process forms a stable, soluble metal-DTPA chelate that can be readily excreted from the body, primarily through glomerular filtration in the kidneys. This mechanism is particularly effective for the decorporation of transuranic elements such as plutonium, americium, and curium.

Chelation_Mechanism cluster_0 Before Chelation cluster_1 Chelation Process cluster_2 After Chelation Ca_DTPA Ca-DTPA Ca²⁺ Interaction Interaction & Ion Exchange Ca_DTPA->Interaction Heavy_Metal { Heavy Metal Ion | (e.g., Pu⁴⁺)} Heavy_Metal->Interaction Metal_DTPA Metal-DTPA Chelate (Stable & Soluble) Interaction->Metal_DTPA Ca_Ion { Displaced Ca²⁺ Ion} Interaction->Ca_Ion Solubility_Workflow start Start excess_solid Add excess Ca-DTPA to water start->excess_solid equilibrate Equilibrate with agitation (24-48h at constant T) excess_solid->equilibrate filter Filter supernatant to remove undissolved solid equilibrate->filter analyze Analyze concentration of filtrate (e.g., HPLC) filter->analyze calculate Calculate solubility analyze->calculate end End calculate->end Melting_Point_Workflow start Start prepare_sample Prepare dry, powdered Ca-DTPA sample start->prepare_sample pack_capillary Pack sample into capillary tube prepare_sample->pack_capillary place_in_apparatus Place in melting point apparatus pack_capillary->place_in_apparatus heat Heat at a controlled rate (e.g., 1-2 °C/min) place_in_apparatus->heat observe Observe for melting and decomposition heat->observe record Record melting range or decomposition temperature observe->record end End record->end pKa_Determination_Workflow start Start prepare_solutions Prepare standardized acid, base, and Ca-DTPA solutions start->prepare_solutions calibrate_ph Calibrate pH meter prepare_solutions->calibrate_ph titrate Titrate Ca-DTPA solution with standardized base calibrate_ph->titrate record_ph Record pH after each addition of titrant titrate->record_ph plot_curve Plot pH vs. volume of titrant record_ph->plot_curve determine_pka Determine pKa values from half-equivalence points plot_curve->determine_pka end End determine_pka->end

The Structural Basis of Pentetate Calcium Trisodium Chelation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and mechanistic principles underlying the chelation of heavy metals and actinides by Pentetate calcium trisodium (B8492382) (Ca-DTPA). It is designed to be a resource for researchers, scientists, and professionals involved in drug development, providing detailed data, experimental methodologies, and visual representations of the core concepts.

Core Mechanism of Action

Pentetate calcium trisodium (Ca-DTPA) is a chelating agent primarily indicated for the treatment of internal contamination with transuranic elements such as plutonium (Pu), americium (Am), and curium (Cm)[1]. Its efficacy is rooted in the fundamental principle of ligand exchange. The DTPA molecule, a polyamino carboxylic acid, has a high affinity for multivalent metal cations. In Ca-DTPA, the DTPA ligand is already complexed with a calcium ion. When Ca-DTPA is introduced into a biological system containing metal contaminants with a higher binding affinity for DTPA than calcium, a transmetallation reaction occurs. The contaminant metal ion displaces the calcium ion, forming a stable, water-soluble metal-DTPA complex that is then efficiently eliminated from the body, primarily through glomerular filtration and subsequent urinary excretion[2][3].

The DTPA anion (diethylenetriaminepentaacetate) is an octadentate ligand, possessing three amine nitrogens and five carboxylate groups that can act as electron-pair donors to coordinate with a central metal ion. This multidentate nature allows it to form highly stable, cage-like complexes with metal ions, effectively sequestering them from biological interactions.

Quantitative Analysis of Chelation Stability

The effectiveness of Ca-DTPA in chelating a specific metal ion is quantitatively described by the stability constant (log K or log β) of the resulting metal-DTPA complex. A higher stability constant indicates a more stable complex and, consequently, a greater likelihood that the metal will be effectively chelated and removed from the body. The following table summarizes the stability constants of DTPA with several relevant metal ions.

Metal IonOxidation StateStability Constant (log β)
Plutonium+320.58 ± 0.04[4][5][6][7]
Plutonium+433.67 ± 0.02[4][5][6][7]
Americium+3~22.9 (Estimated)
Curium+322.96 ± 0.05[1][8]
Calcium+210.8
Zinc+218.3
Manganese+215.6
Iron+328.6

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented here are representative values from the literature.

Visualizing the Chelation Process and Experimental Workflow

To better understand the structural interactions and the process of characterizing Ca-DTPA chelation, the following diagrams are provided.

Ca-DTPA Chelation Mechanism cluster_0 Before Chelation cluster_1 Chelation cluster_2 After Chelation Ca_DTPA Ca-DTPA Complex Displacement Displacement of Ca2+ Ca_DTPA->Displacement Metal Free Metal Ion (e.g., Pu, Am, Cm) Metal->Displacement Metal_DTPA Stable Metal-DTPA Complex Displacement->Metal_DTPA Ca Free Ca2+ Ion Displacement->Ca Experimental Workflow for Characterizing Ca-DTPA Chelation cluster_0 Preparation cluster_1 Binding Studies cluster_2 Structural Analysis cluster_3 Computational Modeling cluster_4 Data Analysis & Interpretation prep_ligand Prepare Ca-DTPA Solution pot_titration Potentiometric Titration prep_ligand->pot_titration spec_titration Spectrophotometric Titration prep_ligand->spec_titration itc Isothermal Titration Calorimetry prep_ligand->itc xray X-ray Crystallography prep_ligand->xray nmr NMR Spectroscopy prep_ligand->nmr prep_metal Prepare Metal Ion Solution prep_metal->pot_titration prep_metal->spec_titration prep_metal->itc prep_metal->xray prep_metal->nmr data_analysis Determine Stability Constants, Binding Affinity, and Structure pot_titration->data_analysis spec_titration->data_analysis itc->data_analysis xray->data_analysis nmr->data_analysis md_sim Molecular Dynamics Simulation md_sim->data_analysis

References

Theoretical Models of Pentetate Calcium Trisodium Binding with Transuranic Elements: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a crucial chelating agent for the decorporation of internal transuranic contamination. This technical guide provides a comprehensive overview of the theoretical and experimental basis of Ca-DTPA's binding with transuranic elements, focusing on plutonium (Pu), americium (Am), and curium (Cm). It summarizes quantitative binding data, details experimental protocols for determining binding affinities, and describes the theoretical models used to understand these interactions at a molecular level. Visualizations of the chelation process and experimental workflows are provided to facilitate a deeper understanding of the subject.

Introduction

Internal contamination with transuranic elements, which are radioactive elements with atomic numbers greater than uranium, poses a significant health risk due to their long biological half-lives and the damaging effects of their radioactive emissions.[1][2][3] Pentetate calcium trisodium (Ca-DTPA), an aminopolycarboxylic acid chelating agent, is a primary medical countermeasure used to accelerate the elimination of certain transuranic elements from the body.[4][5]

The efficacy of Ca-DTPA is rooted in its high affinity for trivalent and tetravalent actinide ions. The fundamental mechanism involves the exchange of the calcium ion in the DTPA complex for a transuranic cation, forming a stable, water-soluble metal chelate that is readily excreted from the body, primarily through glomerular filtration in the kidneys.[6][7] This guide delves into the theoretical underpinnings and experimental validation of this crucial interaction.

Quantitative Binding Data

The stability of the complex formed between a chelating agent and a metal ion is a critical determinant of its efficacy. This stability is quantified by the stability constant (log K) or the overall formation constant (log β). A higher value indicates a more stable complex. The following table summarizes the reported stability constants for DTPA with key transuranic elements.

Transuranic ElementOxidation StateStability Constant (log β)Experimental ConditionsReference(s)
Plutonium+320.58 ± 0.041 M KCl, 25.0 ± 0.1 °C[8]
Plutonium+433.67 ± 0.021 M KNO₃, 25.0 ± 0.1 °C[8]
Americium+319.89Not specified[9]
Americium+3~22.8Not specified[10]
Curium+3~23.0Not specified[10]
Californium+3~23.3Not specified[10]

Note: The stability of these complexes can be influenced by factors such as pH, ionic strength, and temperature. The values presented here are from specific studies and should be considered in the context of their experimental conditions.

Theoretical Models of Binding

The interaction between Ca-DTPA and transuranic elements has been extensively studied using computational quantum chemistry, primarily through Density Functional Theory (DFT).[11][12][13] These theoretical models provide invaluable insights into the geometry, electronic structure, and thermodynamics of the chelation process at the atomic level.

Density Functional Theory (DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems, such as the complexes formed between DTPA and actinide ions. These calculations can predict various properties, including:

  • Binding Energies: To quantify the strength of the interaction between DTPA and the transuranic element.

  • Coordination Geometry: To determine the three-dimensional arrangement of the atoms in the complex, including bond lengths and angles.

  • Electronic Properties: To understand the nature of the chemical bonds (e.g., ionic vs. covalent character).

Commonly employed functionals for actinide complexes include B3LYP, BP86, and PBE, often paired with relativistic effective core potentials (ECPs) like ECP60MWB and basis sets such as 6-31+G(d) to account for the large number of electrons and relativistic effects in these heavy elements.[14] The Gaussian software package is frequently used for these calculations.[14]

DFT studies have shown that the DTPA ligand typically acts as an octadentate ligand, wrapping around the central actinide ion and forming a highly stable, cage-like structure.[10] The binding is primarily electrostatic, but with a degree of covalent character that is influenced by the specific transuranic element.

Experimental Protocols for Determining Binding Affinity

Several experimental techniques are employed to determine the stability constants of transuranic-DTPA complexes. The following are overviews of the most common methodologies.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining stability constants.

Principle: A solution containing the transuranic ion and DTPA is titrated with a standard solution of a strong base (e.g., NaOH). The change in pH (or electrode potential) is monitored as a function of the volume of titrant added. The resulting titration curve is then analyzed to determine the concentration of the different species in solution at equilibrium, from which the stability constants can be calculated.

Generalized Protocol:

  • Solution Preparation: Prepare solutions of the transuranic salt (e.g., PuCl₃, Am(NO₃)₃), DTPA, a strong acid (to lower the initial pH), and a strong base of known concentrations. An inert electrolyte (e.g., KNO₃, NaClO₄) is added to maintain a constant ionic strength.

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Place the solution containing the transuranic ion and DTPA in a thermostated vessel. Titrate the solution with the standardized base, recording the pH and the volume of titrant added at regular intervals.

  • Data Analysis: Use specialized software (e.g., Hyperquad) to fit the titration data to a chemical model that includes all relevant species (free metal ion, free ligand, protonated ligand species, and the metal-ligand complex). The software refines the stability constants to achieve the best fit between the experimental and calculated titration curves.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be used to determine stability constants by monitoring changes in the absorbance spectra of the transuranic ion upon complexation with DTPA.

Principle: The electronic transitions of the f-electrons in transuranic ions are sensitive to their chemical environment. When DTPA binds to a transuranic ion, the UV-Vis absorption spectrum of the ion changes. By measuring the absorbance at a specific wavelength as a function of the ligand concentration, the concentration of the complex and, consequently, the stability constant can be determined.

Generalized Protocol:

  • Spectral Characterization: Record the UV-Vis spectra of the free transuranic ion and the fully formed transuranic-DTPA complex to identify a wavelength where the change in absorbance upon complexation is significant.

  • Titration: Prepare a series of solutions with a constant concentration of the transuranic ion and varying concentrations of DTPA. Maintain constant pH and ionic strength.

  • Measurement: Measure the absorbance of each solution at the chosen wavelength.

  • Data Analysis: Plot the change in absorbance against the ligand concentration. The data can be fitted to a binding isotherm (e.g., using the Benesi-Hildebrand method for 1:1 complexes) to calculate the stability constant.

Solvent Extraction

Solvent extraction is a powerful technique for studying the thermodynamics of complexation.

Principle: This method involves the distribution of the transuranic ion between two immiscible liquid phases: an aqueous phase containing the ligand (DTPA) and an organic phase containing an extractant. The distribution of the transuranic ion between the two phases depends on the extent of its complexation with DTPA in the aqueous phase. By measuring the concentration of the transuranic ion in both phases at equilibrium, the stability constant of the aqueous complex can be determined.

Generalized Protocol:

  • Phase Preparation: Prepare an aqueous phase containing the transuranic ion, DTPA at a known concentration, and a buffer to control the pH. The organic phase consists of an extractant (e.g., thenoyltrifluoroacetone in benzene) dissolved in an appropriate organic solvent.

  • Equilibration: Mix equal volumes of the aqueous and organic phases and agitate them until equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Analysis: Determine the concentration of the transuranic ion in both the aqueous and organic phases using a suitable analytical technique (e.g., radiometric counting).

  • Calculation: The distribution ratio (D) of the transuranic ion is calculated as the ratio of its concentration in the organic phase to that in the aqueous phase. The stability constant is then determined from the relationship between the distribution ratio and the ligand concentration.

Visualizations

Signaling Pathway: Chelation and Excretion of Transuranic Elements by Ca-DTPA

Chelation_Excretion_Pathway cluster_bloodstream Bloodstream cluster_kidney Kidney cluster_urine Urine Transuranic Transuranic Chelate Chelate Transuranic->Chelate Chelation Ca-DTPA Ca-DTPA Ca-DTPA->Chelate Ca_ion Ca²⁺ Chelate->Ca_ion Ca²⁺ displaced Glomerulus Glomerulus Chelate->Glomerulus Filtration Excreted_Chelate [Transuranic-DTPA]²⁻ Glomerulus->Excreted_Chelate Excretion

Caption: Chelation of a transuranic element by Ca-DTPA in the bloodstream and subsequent renal excretion.

Experimental Workflow: In Vivo Decorporation Study

InVivo_Workflow Start Start Animal_Model Animal Model Contamination (e.g., with Am-241) Start->Animal_Model Treatment Administer Ca-DTPA Animal_Model->Treatment Tissue_Harvest Euthanize and Harvest Tissues (e.g., Liver, Bone) Animal_Model->Tissue_Harvest Control Group (No Treatment) Sample_Collection Collect Urine and Feces (24h intervals) Treatment->Sample_Collection Treatment->Tissue_Harvest Analysis Radiometric Analysis of Samples Sample_Collection->Analysis Tissue_Harvest->Analysis Data Calculate Decorporation Efficacy Analysis->Data End End Data->End

Caption: A typical workflow for an in vivo study evaluating the decorporation efficacy of Ca-DTPA.

Logical Relationship: Determination of Stability Constant

Stability_Constant_Logic Experiment Perform Experiment (e.g., Potentiometric Titration) Raw_Data Collect Raw Data (e.g., pH vs. Titrant Volume) Experiment->Raw_Data Fitting Non-linear Least Squares Fitting Raw_Data->Fitting Model Define Chemical Model (Species and Equilibria) Model->Fitting Result Determine Stability Constant (log β) Fitting->Result Validation Statistical Validation (e.g., Chi-squared test) Result->Validation

Caption: Logical flow for the determination of a stability constant from experimental data.

Conclusion

The effective chelation of transuranic elements by this compound is a well-established medical countermeasure supported by a strong foundation of theoretical and experimental evidence. The high stability constants of the resulting complexes, confirmed by various analytical techniques, underscore the thermodynamic favorability of the chelation process. Computational models, particularly DFT, have provided a molecular-level understanding of the binding, which is crucial for the rational design of new and improved chelating agents. This guide provides a consolidated resource for professionals in the fields of radiochemistry, toxicology, and drug development, aiming to foster a deeper understanding and further research into the vital role of chelators in mitigating the risks of internal radionuclide contamination.

References

Methodological & Application

Application Notes and Protocols for Pentetate Calcium Trisodium (Ca-DTPA) Use in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a chelating agent indicated for the treatment of internal contamination with transuranic radionuclides such as plutonium, americium, and curium.[1] By exchanging its calcium ion for a metal with a greater binding capacity, Ca-DTPA forms stable, water-soluble complexes that are subsequently excreted by glomerular filtration into the urine.[2][3][4] This application note provides detailed experimental protocols for the use of Ca-DTPA in animal models, primarily focusing on rodents, to facilitate research into its efficacy and safety as a decorporation agent. The protocols are based on established methodologies and data from various animal studies.

Mechanism of Action

Ca-DTPA operates via a straightforward chelation mechanism. It is a polyamino carboxylic acid that can form coordination complexes with metal ions. The calcium ion in Ca-DTPA is readily displaced by multivalent cations, particularly transuranic metals and other heavy metals, for which the DTPA ligand has a higher affinity.[5][6] This results in a stable metal-DTPA complex that is rapidly cleared from the body, primarily through the kidneys.[4] This process reduces the systemic burden of the toxic metal, mitigating its potential for long-term damage.

Ca-DTPA Mechanism of Action cluster_body Body Compartments Contaminant Transuranic Metal (e.g., Plutonium) in Bloodstream Tissues Target Organs (Bone, Liver) Contaminant->Tissues Deposition (if untreated) Kidney Kidney (Glomerular Filtration) Contaminant->Kidney Metal-DTPA Complex CaDTPA Pentetate Calcium Trisodium (Ca-DTPA) CaDTPA->Contaminant Chelation: Ca2+ is exchanged for transuranic metal Essential_Minerals Endogenous Minerals (e.g., Zinc, Manganese) CaDTPA->Essential_Minerals Chelation Urine Urine Excretion Kidney->Urine Depletion Mineral Depletion Essential_Minerals->Depletion

Caption: Mechanism of Ca-DTPA chelation and decorporation.

Quantitative Data from Animal Studies

The following tables summarize quantitative data from various studies on the use of Ca-DTPA in animal models for the decorporation of radionuclides.

Table 1: Efficacy of Ca-DTPA in Different Animal Models

Animal ModelRadionuclideContamination RouteCa-DTPA DoseAdministration RouteKey OutcomeReference
Rats (Sprague-Dawley)Plutonium (Pu)Pulmonary18 µmol/kgIntratracheal (dry powder)Limited transfer of Pu to liver and skeleton.[7][7]
RatsPlutonium (Pu)Pulmonary (nitrate)30 µmol/kgIntravenousAs effective as insufflation in limiting extrapulmonary deposit.[7][7]
BeaglesPlutonium-238 (238Pu)Inhalation (nitrate)30 µmol/kgIntravenous (initial)Removed about 85% of the initial pulmonary burden.[8]
RodentsPlutonium (Pu)Systemic10-1,000 µmol/kgIntravenous~10-fold higher rate of Pu elimination in urine compared to Zn-DTPA when treated within 1 hour.[9][2][9]
RodentsPlutonium, AmericiumAerosol Inhalation2 µmol/kgInhalationReduced lung deposit to 1-2% of that in untreated animals.[3][9][10][3][9][10]
Rats (Wistar)Yttrium-90 (90Y)Puncture Wound34.7 µmol/kgIntravenousReduced 90Y at the wound and in bone to 75.6% and 84.3% of controls, respectively.[6][6]
Rats (Wistar)Yttrium-90 (90Y)Puncture Wound34.7 µmol/kgDirect InfiltrationReduced radioactivity at the wound and in bone to 34.9% and 52.5% of controls, respectively.[6][6]

Table 2: Toxicological Data for Ca-DTPA in Animal Models

Animal ModelDoseAdministration RouteDurationObserved EffectsReference
Mice720-2880 µmol/kg/daySubcutaneous5 daily injectionsTeratogenic and embryotoxic effects (e.g., exencephaly, spina bifida).[11][11]
Mice360 µmol/kg/daySubcutaneous5 daily dosesNo harmful effects observed.[11][11]
AnimalsHigh Doses--Depletion of endogenous zinc and manganese from the small intestine, skeleton, pancreas, and testes.[4][11][4][11]
Dogs5.8 µmol/kg-Every 5 hoursLed to death.[12]
AnimalsHigh Doses (≥ 2,000 µmol/kg)--Severe lesions in the kidneys, intestinal mucosa, and liver.[12][12]

Experimental Protocols

The following are detailed protocols for the administration of Ca-DTPA in a rat model via intravenous and nebulized inhalation routes. These protocols should be adapted to the specific experimental design and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous Administration of Ca-DTPA in Rats

This protocol describes the administration of Ca-DTPA via the lateral tail vein.

Materials:

  • This compound (Ca-DTPA) solution (sterile, for injection)

  • Sterile saline or 5% Dextrose in Water (D5W) for dilution

  • Rat restrainer

  • Heat lamp or heating pad

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • 70% Isopropyl alcohol swabs

  • Gauze pads

  • Sharps container

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the correct dosage.

    • To promote vasodilation and improve vein visibility, warm the rat's tail using a heat lamp (at a safe distance to prevent burns) or a heating pad for 5-10 minutes.

  • Solution Preparation:

    • Ca-DTPA is typically supplied at a concentration of 200 mg/mL.[10]

    • Based on the desired dose (e.g., 30 µmol/kg), calculate the required volume of Ca-DTPA. The molecular weight of Ca-DTPA is 497.4 g/mol .

    • The calculated volume of Ca-DTPA may be diluted with sterile saline or D5W to a final volume suitable for slow intravenous injection (e.g., 0.1-0.5 mL).

  • Injection Procedure:

    • Place the rat in a suitable restrainer, ensuring the tail is accessible.

    • Clean the tail with a 70% isopropyl alcohol swab.

    • Identify one of the lateral tail veins.

    • Using a new sterile syringe and needle, insert the needle (bevel up) into the vein at a shallow angle. A small flash of blood in the hub of the needle may indicate successful placement.

    • Slowly inject the Ca-DTPA solution over 1-2 minutes. If swelling or resistance is observed, the needle is not in the vein and should be repositioned.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Post-Procedure Monitoring:

    • Return the rat to its cage and monitor for any adverse reactions, such as distress or changes in behavior.

    • Ensure the rat has free access to food and water.

    • For efficacy studies, collect urine and tissue samples at predetermined time points for analysis of radionuclide content.

IV_Administration_Workflow start Start animal_prep Animal Preparation (Weighing, Tail Warming) start->animal_prep solution_prep Solution Preparation (Dose Calculation, Dilution) animal_prep->solution_prep restrain Restrain Animal solution_prep->restrain injection Intravenous Injection (Lateral Tail Vein) restrain->injection monitoring Post-Procedure Monitoring injection->monitoring sample_collection Sample Collection (Urine, Tissues) monitoring->sample_collection end End sample_collection->end

Caption: Workflow for intravenous administration of Ca-DTPA.
Protocol 2: Nebulized Inhalation Administration of Ca-DTPA in Rats

This protocol provides a general guideline for administering Ca-DTPA via nebulization in an inhalation chamber.

Materials:

  • This compound (Ca-DTPA) solution

  • Sterile water or saline for dilution

  • Nebulizer (e.g., jet nebulizer)

  • Inhalation exposure chamber

  • Compressed air source

  • Animal housing compatible with the inhalation system

Procedure:

  • System Setup and Calibration:

    • Set up the inhalation exposure chamber according to the manufacturer's instructions.

    • Calibrate the nebulizer to determine the aerosol particle size distribution and output rate to ensure consistent delivery to the animals' respiratory tracts.

  • Animal Acclimation:

    • Acclimate the rats to the inhalation chamber and restraint tubes (if used) for several days prior to the experiment to minimize stress.

  • Solution Preparation:

    • For nebulization, Ca-DTPA solution should be diluted, typically at a 1:1 ratio with sterile water or saline.

    • Calculate the total volume of solution needed based on the nebulizer's output rate and the desired exposure duration.

  • Exposure Procedure:

    • Place the rats in the inhalation chamber.

    • Add the prepared Ca-DTPA solution to the nebulizer.

    • Connect the nebulizer to the compressed air source and the inhalation chamber.

    • Begin the aerosol generation and expose the animals for the predetermined duration.

    • Monitor the chamber environment (e.g., temperature, humidity, oxygen levels) throughout the exposure.

  • Post-Exposure Care and Monitoring:

    • After the exposure period, turn off the aerosol generation and allow the chamber to clear before removing the animals.

    • Return the rats to their home cages and monitor for any signs of respiratory distress or other adverse effects.

    • As with intravenous administration, collect relevant samples for efficacy and toxicological analysis.

Inhalation_Workflow start Start setup System Setup and Calibration start->setup acclimation Animal Acclimation to Chamber setup->acclimation solution_prep Solution Preparation for Nebulizer acclimation->solution_prep exposure Nebulized Inhalation Exposure solution_prep->exposure monitoring Post-Exposure Monitoring exposure->monitoring sample_collection Sample Collection for Analysis monitoring->sample_collection end End sample_collection->end

Caption: Workflow for nebulized inhalation of Ca-DTPA.

Conclusion

The provided protocols and data offer a comprehensive resource for researchers investigating the use of this compound in animal models. Adherence to detailed and standardized procedures is crucial for obtaining reproducible and reliable results in studies of chelation therapy. The choice of animal model, administration route, and dosage should be carefully considered based on the specific research objectives. Further research can help to optimize treatment regimens and better understand the long-term effects of Ca-DTPA administration.

References

Application Notes and Protocols for Intravenous Administration of Pentetate Calcium Trisodium in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of Pentetate calcium trisodium (B8492382) (Ca-DTPA) in rodent models. This document is intended to guide researchers in designing and executing studies to evaluate the efficacy and safety of Ca-DTPA as a decorporation agent for various radionuclide and heavy metal contaminants.

Introduction

Pentetate calcium trisodium (Ca-DTPA) is a chelating agent that forms stable, soluble complexes with a variety of polyvalent metal ions. By exchanging its calcium ion for a metal with a greater binding affinity, Ca-DTPA facilitates the excretion of these metals from the body, primarily through glomerular filtration into the urine.[1][2][3] This mechanism makes it a critical countermeasure for internal contamination with transuranium elements such as plutonium, americium, and curium.[1][3][4] Rodent studies are fundamental in understanding the pharmacokinetics, efficacy, and safety profile of Ca-DTPA.

Mechanism of Action

Following intravenous administration, Ca-DTPA is rapidly distributed throughout the extracellular fluid.[1][3][4][5] It does not significantly penetrate cells or bind to tissues.[1][3][4][5] The core of its function lies in the principle of chelation, where the DTPA ligand encapsulates target metal ions, preventing them from depositing in tissues like bone and liver and rendering them excretable.[1] More than 99% of the injected dose is excreted in the urine within 24 hours.[1][2][3][4][5]

cluster_bloodstream Bloodstream (Extracellular Fluid) cluster_kidney Kidney cluster_tissue Tissues (e.g., Bone, Liver) Ca_DTPA Ca-DTPA (Intravenous Administration) Metal_DTPA Metal-DTPA Complex Ca_DTPA->Metal_DTPA Chelation: Ca²⁺ exchanged for Metal ion Metal Free Radionuclide/ Heavy Metal (e.g., Pu, Am) Metal->Metal_DTPA Deposited_Metal Deposited Radionuclide/ Heavy Metal Metal->Deposited_Metal Tissue Deposition (Reduced by Ca-DTPA) Glomerulus Glomerular Filtration Metal_DTPA->Glomerulus Transport to Kidney Urine Excretion in Urine Glomerulus->Urine Excretion

Caption: Mechanism of Ca-DTPA Action.

Quantitative Data Summary

The following tables summarize quantitative data from various rodent studies involving the intravenous administration of Ca-DTPA.

Table 1: Efficacy of Ca-DTPA in Radionuclide Decorporation
Animal ModelContaminantCa-DTPA Dose (IV)Time of Administration Post-ContaminationEfficacy OutcomeReference
RodentsPlutonium (Pu)10 - 1,000 µmol/kgWithin 1 hour~10-fold higher rate of Pu elimination in urine compared to Zn-DTPA.[1][2][3][1][2][3]
RodentsPlutonium (Pu), Americium (Am)2 µmol/kg (inhalation)30 minutesReduced lung deposit to 1-2% of untreated animals; reduced systemic deposit in liver and skeleton by half.[1][2][3][1][2][3]
RatsYttrium-90 (⁹⁰Y)34.7 µmol/kg15 minutesReduced ⁹⁰Y at wound site to 75.6% and in bone to 84.3% of controls.[6][6]
RatsCerium-141 (¹⁴¹Ce)Not Specified48 and 72 hoursHigher efficacy in reducing whole-body retention in older animals compared to younger animals.[7][7]
Table 2: Pharmacokinetic Parameters of Ca-DTPA in Rodents
ParameterValueAnimal ModelReference
Plasma Half-LifeTri-exponential: 1.4 min, 14.5 min, 94.4 minHuman data, rodent PK is similar[1][4][5]
DistributionRapidly in extracellular fluid spaceRodents[1][3][4][5]
MetabolismMinimalRodents[1][3][5]
Excretion>99% in urine within 24 hoursHuman data, rodent excretion is similar[1][2][3][4][5]
Table 3: Toxicity of Ca-DTPA in Rodents
Animal ModelDose (IV unless specified)ObservationReference
Mice360 µmol/kg (daily for 5 days)No harmful effects.[1][4]
Mice720 - 2,880 µmol/kg (daily for 5 days, subcutaneous)Teratogenic and embryocidal.[1][2][4][1][2][4]
Rats300 µmol/kg (daily for 4 days, intrathecal)No deaths occurred.[8][8]
RodentsHigh dosesDepletion of endogenous metals (Zn, Mg, Mn), kidney and liver vacuolization, small bowel hemorrhagic lesions.[1][2][4][1][2][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving the intravenous administration of Ca-DTPA in rodents.

Protocol 1: Evaluation of Decorporation Efficacy Following Internal Contamination

This protocol is designed to assess the effectiveness of Ca-DTPA in enhancing the elimination of a radionuclide contaminant.

acclimatization 1. Animal Acclimatization (e.g., 1 week) grouping 2. Randomization into Groups (e.g., Control, Ca-DTPA) acclimatization->grouping contamination 3. Internal Contamination (e.g., IV injection of radionuclide) grouping->contamination treatment 4. Ca-DTPA Administration (IV) (Specify dose and time post-contamination) contamination->treatment collection 5. Sample Collection (Urine, feces, tissues at various time points) treatment->collection analysis 6. Radioactivity Measurement (e.g., Gamma spectroscopy, ICP-MS) collection->analysis data_analysis 7. Data Analysis (Comparison between groups) analysis->data_analysis Contamination Internal Radionuclide Contamination Decision Treatment Decision Contamination->Decision Initial_Treatment Initial Treatment (<24h): Administer Ca-DTPA (IV) Decision->Initial_Treatment < 24 hours Maintenance_Treatment Maintenance Treatment (>24h): Switch to Zn-DTPA Decision->Maintenance_Treatment > 24 hours or follow-up Initial_Treatment->Maintenance_Treatment Continue Therapy Efficacy Higher Initial Efficacy Initial_Treatment->Efficacy Toxicity Higher Toxicity (e.g., Zinc Depletion) Initial_Treatment->Toxicity Lower_Toxicity Lower Toxicity Maintenance_Treatment->Lower_Toxicity

References

Application Notes and Protocols for Nebulized Pentetate Calcium Trisodium (Ca-DTPA) Delivery in Inhalation Exposure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a chelating agent primarily utilized for the decorporation of internalized transuranic radionuclides such as plutonium, americium, and curium.[1] Administration via nebulization offers a targeted approach for treating inhalation exposures, delivering the therapeutic agent directly to the lungs.[2][3] These application notes provide detailed protocols and supporting data for the delivery of nebulized Ca-DTPA in rodent inhalation exposure models, a critical step in the preclinical evaluation of this decorporation agent.

The provided methodologies and data are intended to serve as a comprehensive guide for researchers establishing and conducting in vivo inhalation studies with Ca-DTPA. Adherence to these protocols will facilitate the generation of reproducible and reliable data for assessing the efficacy and safety of nebulized Ca-DTPA therapy.

Data Presentation

Table 1: Aerosol Characteristics of Nebulized Ca-DTPA in a Rodent Exposure Model
ParameterValueSource
Nebulizer Type Retec Nebulizer[4]
Ca-DTPA Solution 25% in water[4]
Chamber Concentration 3.5 mg DTPA/L[4]
Mass Median Aerodynamic Diameter (MMAD) 4.3 µm[4]
Geometric Standard Deviation (GSD) 2.22[4]
Table 2: Recommended Aerosol Particle Size for Rodent Inhalation Studies
ParameterRecommended RangeRationaleSource
Mass Median Aerodynamic Diameter (MMAD) 1 - 3 µmOptimizes deposition in the lower respiratory tract of rodents.[5]
Geometric Standard Deviation (GSD) < 2.5Indicates a relatively uniform particle size distribution, leading to more consistent deposition.[5]
Table 3: Efficacy of Inhaled Ca-DTPA in Rats Following Pulmonary Contamination with Plutonium Nitrate
Treatment GroupLung Plutonium Retention (% of Control)Liver Plutonium Retention (% of Control)Skeleton Plutonium Retention (% of Control)Source
Early Insufflation of Ca-DTPA Powder ~50%~50%~60%[6]
Delayed Intratracheal Ca-DTPA No significant reductionReducedReduced[6]

Experimental Protocols

Protocol 1: Preparation of Ca-DTPA Solution for Nebulization

Objective: To prepare a sterile Ca-DTPA solution suitable for nebulization in animal inhalation exposure studies.

Materials:

  • Pentetate calcium trisodium (Ca-DTPA) ampoule (e.g., 1 g/5 mL)[7]

  • Sterile water for injection or sterile 0.9% saline[3]

  • Sterile syringes and needles

  • Sterile vials

Procedure:

  • Aseptically withdraw the Ca-DTPA solution from the ampoule.

  • For a 1:1 dilution, mix equal volumes of the Ca-DTPA solution and sterile water or saline in a sterile vial.[3] For a 25% solution, as used in one cited study, appropriate dilutions of a concentrated stock should be made with sterile water.[4]

  • Gently swirl the vial to ensure a homogenous solution.

  • Visually inspect the solution for any particulate matter before use.

  • Prepare fresh solutions for each experiment to ensure sterility and stability.

Protocol 2: Nebulized Ca-DTPA Delivery to Rodents using a Nose-Only Inhalation Exposure System

Objective: To deliver a controlled dose of nebulized Ca-DTPA to rodents for decorporation studies.

Materials and Equipment:

  • Nose-only inhalation exposure system (e.g., flow-past chamber)[8]

  • Jet or ultrasonic nebulizer (e.g., Retec nebulizer)[4]

  • Prepared sterile Ca-DTPA solution

  • Rodent restraints

  • Aerosol particle sizer (for characterization)

  • Air supply with controlled flow, temperature, and humidity

  • Exhaust system with appropriate filters

Procedure:

A. System Setup and Calibration:

  • Assemble the nose-only inhalation exposure system according to the manufacturer's instructions.

  • Integrate the nebulizer with the exposure system.

  • Calibrate the nebulizer to determine its output rate and the aerosol particle size distribution (MMAD and GSD) using the prepared Ca-DTPA solution.[5]

  • Adjust nebulizer settings (e.g., air pressure, flow rate) to achieve the desired aerosol characteristics, ideally an MMAD between 1-3 µm for optimal deep lung deposition in rodents.[5]

  • Set the environmental parameters within the exposure chamber (e.g., temperature, humidity) and ensure they are stable.

B. Animal Acclimatization and Exposure:

  • Acclimatize the animals to the restraint tubes to minimize stress during the experiment.[5]

  • Place the acclimatized animals in the restraint tubes and load them into the nose-only exposure chamber.

  • Initiate the aerosol generation and exposure for the predetermined duration. Exposure times in studies have ranged from 1 to 4 hours.[4][9]

  • Continuously monitor the aerosol concentration within the chamber throughout the exposure period.

  • At the end of the exposure, stop the aerosol generation and purge the chamber with clean air before removing the animals.

C. Post-Exposure Procedures:

  • Return the animals to their home cages and monitor for any adverse effects.

  • Collect biological samples (e.g., urine, feces, tissues) at specified time points for biodistribution and decorporation efficacy analysis.

  • Analyze the collected samples for the concentration of the radionuclide and/or Ca-DTPA.

Protocol 3: Analysis of Ca-DTPA in Biological Samples

Objective: To quantify the amount of Ca-DTPA in biological tissues to determine its biodistribution.

Methodology Overview: While specific protocols for Ca-DTPA analysis in rodent tissues were not found in the initial search, a common method for the analysis of chelating agents like DTPA in biological matrices is High-Performance Liquid Chromatography (HPLC). The following is a generalized approach based on available literature for similar compounds.

Procedure Outline:

  • Tissue Homogenization: Homogenize the collected tissue samples (e.g., lung, liver, kidney) in an appropriate buffer.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the DTPA from the biological matrix.

  • Derivatization (if necessary): As DTPA lacks a strong chromophore, derivatization may be necessary to enhance its detection by UV-Vis or fluorescence detectors.

  • HPLC Analysis:

    • Column: Use a suitable C18 or ion-exchange column.

    • Mobile Phase: Employ an appropriate mobile phase, potentially with an ion-pairing reagent, to achieve good separation.

    • Detection: Utilize a UV-Vis, fluorescence, or mass spectrometry detector for quantification.

  • Quantification: Create a standard curve using known concentrations of Ca-DTPA to quantify the amount in the tissue samples.

Visualizations

G cluster_prep Preparation cluster_exposure Inhalation Exposure cluster_analysis Post-Exposure Analysis prep_ca_dtpa Prepare Sterile Ca-DTPA Solution cal_neb Calibrate Nebulizer & Characterize Aerosol prep_ca_dtpa->cal_neb expose Nebulized Ca-DTPA Exposure cal_neb->expose acclimate Acclimatize Animals to Restraints load_animals Load Animals into Nose-Only Chamber acclimate->load_animals load_animals->expose monitor Monitor Animals expose->monitor collect_samples Collect Biological Samples (Tissues, Urine, Feces) monitor->collect_samples analyze Analyze Samples for Radionuclide & Ca-DTPA collect_samples->analyze

Caption: Experimental workflow for nebulized Ca-DTPA delivery in a rodent inhalation model.

Caption: Mechanism of action for nebulized Ca-DTPA in radionuclide decorporation.

References

Application Notes and Protocols for Quantifying Radionuclide Removal by Ca-DTPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to quantify the removal of radionuclides by the chelating agent Calcium Diethylenetriaminepentaacetate (Ca-DTPA). Detailed protocols for sample collection, preparation, and analysis are provided to ensure accurate and reproducible results in experimental and clinical settings.

Introduction

Internal contamination with radionuclides such as plutonium, americium, and curium poses a significant health risk due to their long biological half-lives and the damaging effects of ionizing radiation on tissues. Ca-DTPA is a therapeutic agent that forms stable, water-soluble complexes with these transuranic elements, thereby enhancing their excretion from the body, primarily through urine.[1][2] Accurate quantification of radionuclide removal is crucial for assessing the efficacy of Ca-DTPA treatment, optimizing dosing regimens, and understanding the biokinetics of both the contaminant and the chelating agent.

This document outlines the primary analytical methods for this quantification, including gamma spectrometry, alpha spectrometry, and liquid scintillation counting, applied to various biological samples.

Mechanism of Action of Ca-DTPA

Ca-DTPA works through a process of ligand exchange. The calcium ion in the Ca-DTPA complex is displaced by trivalent and tetravalent actinides like plutonium (Pu), americium (Am), and curium (Cm), for which DTPA has a higher binding affinity. The resulting radionuclide-DTPA complex is a stable, water-soluble chelate that is rapidly filtered by the kidneys and excreted in the urine.[1][2] This process effectively prevents the radionuclide from depositing in target organs such as the bone, liver, and lungs, thus reducing the long-term radiation dose to the body.

Ca-DTPA Mechanism of Action cluster_body Body cluster_excretion Excretion Radionuclide Radionuclide Radionuclide_DTPA Radionuclide-DTPA Complex Radionuclide->Radionuclide_DTPA Ca_DTPA Ca-DTPA Ca_DTPA->Radionuclide Ligand Exchange Ca_ion Ca²⁺ Ca_DTPA->Ca_ion releases Urine Urine Radionuclide_DTPA->Urine Excreted

Caption: Mechanism of Ca-DTPA in radionuclide decorporation.

Quantitative Data on Ca-DTPA Efficacy

The effectiveness of Ca-DTPA in removing radionuclides has been documented in numerous studies. The following tables summarize key quantitative data from both human cases and animal studies.

Table 1: Efficacy of Ca-DTPA in Decorporation of Plutonium (Pu)

SpeciesRoute of ContaminationTreatment RegimenOutcome MeasureEfficacyReference
Human (Female)Inhalation1g Ca-DTPA IV on days 0, 5, and 14Committed Effective Dose1.2 mSv (with treatment)[3][4][5]
HumanInhalationDelayed Ca-DTPAUrinary ExcretionEnhanced excretion, particularly on the first day after treatment[6]
RatPulmonary (Pu nitrate)Early insufflation of Ca-DTPA powder (18 µmol/kg)Lung RetentionTwice as effective as IV injection[1]
RatPulmonary (PuO2)Delayed intratracheal Ca-DTPASystemic BurdenLimited transfer to liver and skeleton[1]

Table 2: Efficacy of Ca-DTPA in Decorporation of Americium (Am) and Curium (Cm)

SpeciesRadionuclideTreatment RegimenOutcome MeasureEfficacyReference
HumanAmericium-241Long-term Ca-DTPA (1g/week for 6.5 years)Body Burden ReductionTotal body burden decreased with half-lives of ~0.79 and 24 years. Urinary excretion increased 10-fold.[7]
RatAmericium-241Prompt local or systemic DTPATissue RetentionSignificantly reduced systemic retention in skeleton and liver[8]
DogAmericium-241C2E2 (oral pro-drug of DTPA)Chelation in PlasmaEffective chelation, demonstrating potential for oral administration[9]

Experimental Protocols

Detailed methodologies for quantifying radionuclide removal are essential for obtaining reliable data. The following protocols are provided for key analytical techniques.

Experimental Workflow Overview

The general workflow for a radionuclide decorporation study involving Ca-DTPA is outlined below.

Experimental Workflow Start Start Contamination Radionuclide Contamination Start->Contamination Treatment Ca-DTPA Administration Contamination->Treatment Sample_Collection Biological Sample Collection (Urine, Feces, Blood, Tissues) Treatment->Sample_Collection Sample_Preparation Sample Preparation (Homogenization, Digestion, Ashing) Sample_Collection->Sample_Preparation Radionuclide_Quantification Radionuclide Quantification (Gamma Spec, Alpha Spec, LSC) Sample_Preparation->Radionuclide_Quantification Data_Analysis Data Analysis and Efficacy Calculation Radionuclide_Quantification->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a Ca-DTPA study.

Protocol 1: Quantification of Gamma-Emitting Radionuclides in Urine by Gamma Spectrometry

Application: This protocol is suitable for the non-destructive analysis of gamma-emitting radionuclides (e.g., Americium-241) in urine samples.

Materials:

  • High-Purity Germanium (HPGe) detector

  • Multichannel Analyzer (MCA)

  • Lead shielding

  • Marinelli beakers or other appropriate counting containers

  • Certified radionuclide standards for energy and efficiency calibration

  • Urine collection containers

Procedure:

  • Sample Collection: Collect 24-hour urine samples from subjects. Record the total volume.

  • Sample Preparation:

    • Thoroughly mix the 24-hour urine sample.

    • Transfer a known volume of urine (e.g., 1 liter) into a Marinelli beaker.

    • For low activity samples, a concentration step may be required. This can be achieved by evaporation or co-precipitation with a carrier such as calcium phosphate.

  • Calibration:

    • Perform energy and efficiency calibrations of the HPGe detector using a certified multi-nuclide standard in the same geometry (Marinelli beaker with water) as the samples.

  • Measurement:

    • Place the Marinelli beaker containing the urine sample on the HPGe detector within the lead shield.

    • Acquire a gamma spectrum for a sufficient counting time to achieve the desired statistical uncertainty. Counting times can range from a few hours to 24 hours depending on the sample activity.

    • Acquire a background spectrum using a Marinelli beaker filled with distilled water for the same counting time.

  • Data Analysis:

    • Identify the photopeaks corresponding to the radionuclide of interest (e.g., 59.5 keV for Americium-241).

    • Subtract the background counts from the sample spectrum.

    • Calculate the net counts in the photopeak of interest.

    • Determine the activity of the radionuclide in the sample using the pre-determined counting efficiency for that energy.

    • Calculate the total activity excreted in 24 hours by correcting for the total urine volume.

Protocol 2: Quantification of Alpha-Emitting Radionuclides in Feces by Alpha Spectrometry

Application: This protocol is designed for the quantification of alpha-emitting radionuclides (e.g., Plutonium-239) in fecal samples, which requires chemical separation to prepare a thin source for counting.

Materials:

  • Alpha spectrometer with a silicon detector

  • Vacuum chamber

  • Muffle furnace

  • Hot plate

  • Centrifuge

  • Glass beakers and vials

  • Anion exchange resin

  • Hydrochloric acid (HCl), Nitric acid (HNO₃), Hydrofluoric acid (HF)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Tracer radionuclide (e.g., Pu-242) for chemical yield determination

  • Electrodeposition or microprecipitation apparatus

Procedure:

  • Sample Collection: Collect 24-hour or 48-hour fecal samples.

  • Sample Preparation (Ashing and Digestion):

    • Dry the fecal sample in an oven at 105°C.

    • Ash the dried sample in a muffle furnace at 450-500°C until a white or gray ash is obtained.

    • Spike the ash with a known amount of tracer (e.g., Pu-242).

    • Digest the ash with a mixture of concentrated HNO₃ and HCl on a hot plate. Repeated additions of acid may be necessary. If silica (B1680970) is present, add HF.

  • Radiochemical Separation:

    • Dissolve the digested sample in 8M HNO₃.

    • Load the solution onto an anion exchange column pre-conditioned with 8M HNO₃. Plutonium (IV) will be adsorbed onto the resin.

    • Wash the column with 8M HNO₃ to remove interfering elements.

    • Elute the plutonium from the column with a reducing agent in dilute HCl (e.g., 0.1 M HCl with a small amount of NH₄I).

  • Source Preparation:

    • Prepare a thin, uniform source for alpha spectrometry by either electrodeposition onto a stainless steel disc or by microprecipitation with a carrier like neodymium fluoride (B91410) (NdF₃) and filtering onto a membrane filter.

  • Measurement:

    • Place the prepared source in the vacuum chamber of the alpha spectrometer.

    • Acquire an alpha spectrum for a sufficient time to obtain good counting statistics.

  • Data Analysis:

    • Identify the peaks corresponding to the radionuclide of interest (e.g., Pu-239) and the tracer (e.g., Pu-242).

    • Calculate the chemical recovery based on the counts in the tracer peak.

    • Determine the activity of the radionuclide of interest in the sample, correcting for chemical yield.

Protocol 3: Quantification of Beta-Emitting Radionuclides in Biological Tissues by Liquid Scintillation Counting

Application: This protocol is suitable for quantifying beta-emitting radionuclides (e.g., as part of a mixed fission product contamination) in tissue samples.

Materials:

  • Liquid Scintillation Counter (LSC)

  • Glass scintillation vials

  • Tissue solubilizer (e.g., Soluene-350, SOLVABLE)

  • Liquid scintillation cocktail

  • Hydrogen peroxide (30%)

  • Incubator or water bath

Procedure:

  • Sample Collection: At the end of the study, euthanize the animal and dissect the tissues of interest (e.g., liver, femur, lung).

  • Sample Preparation (Solubilization):

    • Weigh a small piece of tissue (e.g., 100-200 mg) and place it in a glass scintillation vial.

    • Add 1-2 mL of tissue solubilizer to the vial.

    • Incubate the vial at 50-60°C until the tissue is completely dissolved.[10]

    • Cool the vial to room temperature.

    • If the solution is colored, add a few drops of 30% hydrogen peroxide to decolorize it, being careful to allow any foaming to subside.[10]

  • Scintillation Cocktail Addition:

    • Add 10-15 mL of a suitable liquid scintillation cocktail to the vial.

    • Cap the vial tightly and shake vigorously to ensure a homogeneous mixture.

  • Measurement:

    • Wipe the outside of the vial to remove any fingerprints or smudges.

    • Place the vial in a dark, temperature-controlled environment (often within the LSC) for at least one hour to allow for dark adaptation and decay of chemiluminescence.

    • Count the sample in the Liquid Scintillation Counter. Use appropriate energy windows for the radionuclide of interest.

  • Data Analysis:

    • The LSC will report the counts per minute (CPM).

    • Use a quench curve to correct the CPM for quenching and convert it to disintegrations per minute (DPM), which represents the actual activity.

    • Express the results as activity per gram of tissue.

Logical Relationships in Radionuclide Decorporation Therapy

The decision-making process and the factors influencing the effectiveness of Ca-DTPA treatment can be visualized as a logical flow.

DTPA Treatment Logic Contamination_Event Internal Radionuclide Contamination Event Assessment Assessment of Contamination (Radionuclide, Route, Level) Contamination_Event->Assessment Treatment_Decision Treatment Decision: Administer Ca-DTPA? Assessment->Treatment_Decision Administer_Ca_DTPA Administer Ca-DTPA (Promptly) Treatment_Decision->Administer_Ca_DTPA Yes No_Treatment No Treatment or Alternative Treatment Treatment_Decision->No_Treatment No Monitor_Efficacy Monitor Efficacy (Bioassays) Administer_Ca_DTPA->Monitor_Efficacy Continue_Treatment Continue or Modify Treatment (e.g., switch to Zn-DTPA) Monitor_Efficacy->Continue_Treatment

Caption: Logical flow for Ca-DTPA treatment decisions.

References

Application Notes and Protocols for Measuring Pentetate Calcium Trisodium (Ca-DTPA) Efficacy Using Gamma Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing gamma spectroscopy to assess the efficacy of Pentetate calcium trisodium (B8492382) (Ca-DTPA) in promoting the decorporation of internal radionuclide contamination, primarily focusing on actinides such as Americium-241 (²⁴¹Am) and Plutonium-239 (²³⁹Pu).

Introduction

Pentetate calcium trisodium (Ca-DTPA) is a chelating agent administered to enhance the elimination of certain internally deposited radionuclides.[1][2] Its efficacy is determined by measuring the increase in the excretion of these contaminants from the body following treatment. Gamma spectroscopy is a pivotal analytical technique for this purpose, offering high-resolution detection and quantification of gamma-emitting radionuclides in biological samples.[3][4]

This document outlines the principles, experimental protocols, and data analysis methodologies for employing gamma spectroscopy in Ca-DTPA efficacy studies.

Principle of Efficacy Measurement

The primary metric for quantifying the effectiveness of Ca-DTPA is the Excretion Enhancement Factor (EEF) . The EEF is the ratio of the radionuclide excretion rate after Ca-DTPA administration to the excretion rate before treatment.[2] An EEF significantly greater than 1 indicates that the chelation therapy is effective in removing the radionuclide from the body. The excretion is typically measured in urine and/or feces.[5][6]

Experimental Workflow Overview

The overall workflow for assessing Ca-DTPA efficacy using gamma spectroscopy involves several key stages, from baseline measurement to post-treatment analysis.

Ca_DTPA_Efficacy_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase cluster_analysis Data Analysis Baseline_Urine_Collection Baseline Urine/Feces Collection (24h) Baseline_Gamma_Spec Gamma Spectroscopy of Baseline Samples Baseline_Urine_Collection->Baseline_Gamma_Spec Quantify initial excretion rate Ca_DTPA_Admin Administer Ca-DTPA Post_Urine_Collection Post-Treatment Urine/Feces Collection (24h) Post_Gamma_Spec Gamma Spectroscopy of Post-Treatment Samples Post_Urine_Collection->Post_Gamma_Spec Quantify enhanced excretion rate EEF_Calculation Calculate Excretion Enhancement Factor (EEF) Efficacy_Assessment Assess Ca-DTPA Efficacy EEF_Calculation->Efficacy_Assessment

Figure 1: Experimental workflow for Ca-DTPA efficacy assessment.

Materials and Equipment

  • High-Purity Germanium (HPGe) detector with appropriate shielding

  • Multichannel Analyzer (MCA) and data acquisition software

  • Standard gamma sources for energy and efficiency calibration (e.g., mixed nuclide sources traceable to NIST)

  • Marinelli beakers or other suitable sample containers

  • Fume hood for sample handling

  • Personal Protective Equipment (PPE)

  • Analytical balance

  • Freeze-dryer (for fecal samples)

  • Muffle furnace (for ashing fecal samples)

  • Acids (e.g., nitric acid) for sample digestion

Experimental Protocols

Gamma Spectrometer Calibration

Accurate quantification of radionuclides requires proper calibration of the HPGe detector.

5.1.1. Energy Calibration:

  • Acquire a spectrum from a standard source with multiple known gamma-ray energies (e.g., ¹⁵²Eu, ¹³³Ba).

  • Identify the channel numbers corresponding to the photopeaks of the known gamma energies.

  • Perform a linear or polynomial fit of energy versus channel number to establish the energy calibration curve.

5.1.2. Efficiency Calibration:

  • Use a calibrated multi-nuclide standard source with a geometry identical to that of the samples to be analyzed (e.g., Marinelli beaker).

  • Acquire a spectrum for a known live time.

  • For each major photopeak, calculate the net peak area (total counts minus background).

  • Calculate the detection efficiency (ε) at each energy using the following formula: ε = (Net Peak Area) / (Live Time × Source Activity × Gamma-ray Intensity)

  • Plot the efficiency as a function of energy and fit the data to generate an efficiency curve.

Sample Collection and Preparation

5.2.1. Urine Sample Protocol:

  • Collection: Collect 24-hour urine samples in appropriate containers before and after Ca-DTPA administration.

  • Aliquoting: Thoroughly mix the 24-hour collection and take a representative aliquot of a fixed volume (e.g., 1 liter) for analysis.

  • Containerization: Transfer the aliquot into a calibrated counting geometry (e.g., Marinelli beaker).

  • Measurement: Place the sample on the HPGe detector and acquire a gamma spectrum for a predetermined live time (e.g., 1-24 hours, depending on the expected activity).

5.2.2. Fecal Sample Protocol:

  • Collection: Collect 24-hour fecal samples before and after Ca-DTPA administration.

  • Homogenization: Homogenize the entire sample.

  • Drying: Dry the sample to a constant weight, for example by freeze-drying.

  • Ashing (Optional but Recommended): Ash the dried sample in a muffle furnace at a controlled temperature (e.g., 450-550 °C) to reduce the matrix and concentrate the radionuclides.

  • Containerization: Transfer the ashed sample into a calibrated counting geometry and record the final weight.

  • Measurement: Acquire a gamma spectrum as with the urine samples.

In Vivo Measurement Protocol (for Lung Burden)

For assessing the reduction of radionuclide burden in specific organs like the lungs, in vivo counting can be employed.

  • Detector Setup: Use a specialized HPGe detector system designed for lung burden analysis, often consisting of an array of detectors.

  • Calibration: Calibrate the system using a phantom (e.g., a torso phantom) containing a known activity of the radionuclide of interest to account for tissue attenuation.

  • Measurement: Position the subject according to the established protocol for the lung counter. Acquire spectra before and at various time points after Ca-DTPA administration.

Data Analysis and Efficacy Calculation

Gamma Spectrum Analysis
  • Identify the characteristic gamma-ray peaks of the radionuclide of interest (e.g., 59.5 keV for ²⁴¹Am).

  • Determine the net peak area for the identified photopeak in both pre- and post-treatment samples.

  • Calculate the activity (A) in Becquerels (Bq) for each sample using the following equation:

    A (Bq) = Net Peak Area / (Live Time (s) × ε × Iγ)

    Where:

    • ε is the detector efficiency at the gamma-ray energy.

    • Iγ is the gamma-ray intensity (emission probability).

Calculation of Excretion Enhancement Factor (EEF)

The EEF is calculated as follows:

EEF = (Activity in 24h post-treatment sample) / (Activity in 24h pre-treatment sample)

A higher EEF value signifies greater efficacy of the Ca-DTPA treatment.

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data from a Ca-DTPA efficacy study.

Table 1: Gamma Spectrometer Calibration Data

RadionuclideGamma Energy (keV)Certified Activity (Bq)Net Peak AreaEfficiency (ε)
²⁴¹Am59.5ValueValueValue
¹³⁷Cs661.7ValueValueValue
⁶⁰Co1173.2ValueValueValue
⁶⁰Co1332.5ValueValueValue

Table 2: Ca-DTPA Efficacy Data for ²⁴¹Am Decorporation

Subject IDSample TypePre-Treatment Activity (Bq/24h)Post-Treatment Activity (Bq/24h)Excretion Enhancement Factor (EEF)
001UrineValueValueValue
001FecesValueValueValue
002UrineValueValueValue
002FecesValueValueValue

Signaling Pathway and Logical Relationships

The mechanism of action of Ca-DTPA involves the formation of a stable complex with the radionuclide, which is then excreted from the body.

Ca_DTPA_Mechanism Radionuclide Radionuclide (e.g., Am³⁺) in Bloodstream Chelation Chelation Reaction in Extracellular Fluid Radionuclide->Chelation Ca_DTPA Administered Ca-DTPA Ca_DTPA->Chelation Complex Stable Radionuclide-DTPA Complex Chelation->Complex Forms stable complex Excretion Renal Excretion (Urine) Complex->Excretion Filtered by kidneys

Figure 2: Mechanism of Ca-DTPA chelation and excretion.

Conclusion

Gamma spectroscopy is a robust and reliable method for quantifying the efficacy of Ca-DTPA in promoting the decorporation of gamma-emitting radionuclides. By following standardized protocols for calibration, sample preparation, and data analysis, researchers can obtain accurate and reproducible results to support drug development and radiological emergency preparedness. The Excretion Enhancement Factor remains the key quantitative endpoint for these studies.

References

Application Notes and Protocols for Assessing Pentetate Calcium Trisodium (Ca-DTPA) Treatment Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a chelating agent utilized for the treatment of internal contamination with transuranic radionuclides, including plutonium, americium, and curium.[1] Its efficacy is rooted in the principles of chelation and ion exchange. Ca-DTPA exchanges its calcium ion for a metal with a greater binding capacity, forming a stable, water-soluble complex.[2][3] This newly formed chelate is then readily excreted from the body, primarily through glomerular filtration into the urine.[1][4] This process effectively reduces the biological half-life of the contaminant, mitigating its long-term radiotoxicity.[1] The effectiveness of Ca-DTPA treatment is highest when administered soon after contamination, as its ability to chelate metals decreases once they become sequestered in tissues like the liver and bone.[2][4]

These application notes provide detailed bioassay procedures and protocols for researchers, scientists, and drug development professionals to assess the therapeutic effectiveness of Ca-DTPA in both preclinical and clinical settings.

Mechanism of Action

Ca-DTPA operates by forming a stable complex with the contaminating metal ion. The DTPA ligand envelops the metal, and the resulting water-soluble complex is cleared by the kidneys. This mechanism prevents the deposition of radionuclides in sensitive tissues and accelerates their elimination from the body.

cluster_0 In the Body (Pre-Treatment) cluster_1 Ca-DTPA Administration & Chelation cluster_2 Excretion (Post-Treatment) Contaminant Free Radionuclide (e.g., Plutonium, Americium) Tissues Target Tissues (Bone, Liver) Contaminant->Tissues Deposition Chelation Chelation (Ion Exchange) Contaminant->Chelation Binds CaDTPA Ca-DTPA (Administered) CaDTPA->Chelation Complex Stable, Water-Soluble Radionuclide-DTPA Complex Chelation->Complex Kidneys Kidneys (Glomerular Filtration) Complex->Kidneys Urine Excretion in Urine Kidneys->Urine

Caption: Mechanism of Ca-DTPA action.

Application Notes

Principle of Bioassays for Ca-DTPA Effectiveness

The primary method for assessing the efficacy of Ca-DTPA is to measure the increased rate of radionuclide elimination from the body following treatment.[5] Bioassays, which involve the quantitative analysis of radioactive materials in biological samples (primarily urine and feces), are the cornerstone of this assessment.[2][6] By comparing excretion data from before and after Ca-DTPA administration, a quantitative measure of treatment success, known as the Excretion Enhancement Factor (EEF), can be determined.[4]

Key Bioassay Types and Parameters
  • In Vivo Bioassays (Human and Animal Models): These are the most direct methods for determining efficacy.

    • Urine and Fecal Analysis: The most critical component of monitoring. Samples are collected before treatment to establish a baseline excretion rate and then periodically during and after treatment to measure the increase in elimination.[2]

    • Whole-Body Counting (WBC): A non-invasive technique that measures photons emitted by radionuclides within the body, providing an estimate of the total body burden and its change over time.[5]

    • Tissue Analysis (Preclinical): In animal models, analysis of key organs (liver, bone, lungs) at the end of the study reveals the extent to which Ca-DTPA has reduced the contaminant burden in deposition sites.[3][7]

  • In Vitro Bioassays: These assays are useful for screening potential chelating agents or understanding specific mechanisms.

    • Cell-Based Assays: Can be used to assess a chelator's ability to remove metals from cells, for example, in iron-loaded hepatocyte models.[8]

    • Spectrophotometric Assays: These cell-free assays measure the chelation of a metal ion by a compound, often by observing a color change when the chelator competes with a colored indicator reagent like ferrozine.[9]

Safety and Monitoring Parameters

While Ca-DTPA is generally well-tolerated, it can chelate endogenous essential metals, particularly zinc.[10][11] Therefore, monitoring is recommended.

  • Serum Analysis: Monitor serum creatinine, Blood Urea Nitrogen (BUN), and electrolytes to assess renal function.[2]

  • Hematology: A complete blood count (CBC) with differential should be monitored.[2]

  • Essential Metals: Monitor serum levels of zinc and manganese, as Ca-DTPA can increase their excretion.[11][12]

Data Presentation

Quantitative data from efficacy studies should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vivo Ca-DTPA Efficacy in Animal Models (Data is representative and compiled from principles described in cited literature)

ContaminantAnimal ModelContamination RouteTreatment ProtocolOrgan% Reduction in Contaminant vs. Untreated Control[3][7]
Plutonium (Pu)RatWoundSingle IV Injection (30 µmol/kg)Skeleton56%
Plutonium (Pu)RatWoundSingle IV Injection (30 µmol/kg)Liver80%
Plutonium (Pu)RatPulmonaryIV Injection (Ca-DTPA)Bone0.16% of Initial Body Burden (vs. 0.082% for continuous Zn-DTPA)
Americium (Am)RatPulmonaryLocal Lung AdministrationLung21%

Table 2: Calculation of Excretion Enhancement Factor (EEF) in a Human Case (This table provides a representative calculation based on the EEF concept)

ParameterValueUnitReference
Pre-Treatment Urinary Excretion (24h)0.5Bq/dayBaseline Measurement[4][13]
Maximum Post-Treatment Urinary Excretion (24h)25.0Bq/dayPost-Ca-DTPA Administration[4][13]
Excretion Enhancement Factor (EEF) 50 (unitless) (Max Post-Treatment / Pre-Treatment)

Table 3: Effect of Intravenous Ca-DTPA on Essential Metal Excretion in Humans

MetalMean Increase in Urinary Excretion (vs. Baseline)Notes
Zinc (Zn)Significant increaseSerum zinc levels may decrease concurrently.[10][11]
Manganese (Mn)Significant increaseTransient reduction in serum manganese may be observed.[10][11]
Lead (Pb)IncreasedCa-DTPA is effective at removing lead.[10][12]
Cadmium (Cd)IncreasedCa-DTPA is effective at removing cadmium.[10][12]

Experimental Protocols

Protocol 1: In Vivo Assessment of Ca-DTPA Efficacy in a Rodent Model

This protocol outlines a procedure to evaluate the efficacy of Ca-DTPA in reducing the body burden of a radionuclide following contamination in rats.[3]

start Start: Acclimatize Animals contam 1. Contamination (e.g., Intramuscular Injection of Plutonium Nitrate) start->contam group 2. Randomize into Groups (e.g., Untreated Control, Ca-DTPA Treated) contam->group treat 3. Administer Treatment (e.g., IV injection of Ca-DTPA 2 hours post-contamination) group->treat collect 4. Sample Collection (Place animals in metabolic cages. Collect urine/feces daily for 7 days) treat->collect euth 5. Euthanasia & Tissue Harvest (Day 7 post-contamination) collect->euth analysis 6. Sample Analysis (Measure radionuclide content in all samples via alpha/gamma spectrometry) collect->analysis tissue Collect Liver, Kidneys, Femurs, and Muscle at contamination site euth->tissue tissue->analysis data 7. Data Analysis (Calculate % reduction in organs and total excretion vs. control group) analysis->data end End data->end start Patient with Suspected Internal Contamination baseline 1. Baseline Sample Collection (Collect 24h urine and fecal samples PRIOR to treatment) start->baseline admin 2. Administer Ca-DTPA (e.g., 1.0g slow IV push) baseline->admin monitor 3. Post-Treatment Monitoring (Collect 24h urine/feces samples weekly) admin->monitor blood Draw blood weekly for CBC, serum creatinine, BUN, electrolytes admin->blood analysis 4. Radiometric Analysis (Analyze all bioassay samples for the specific radionuclide) monitor->analysis calc 5. Calculate EEF (Compare post-treatment excretion to baseline excretion) analysis->calc assess 6. Assess Treatment (Evaluate efficacy and monitor for adverse effects. Adjust treatment as needed) calc->assess end Continue Monitoring assess->end cluster_0 Reaction Setup (in 96-well plate) start Start: Prepare Reagents metal 1. Metal Solution (e.g., 2 mM FeCl₂) start->metal dtpa 2. Ca-DTPA Solution (Serial dilutions) start->dtpa indicator 3. Indicator Solution (e.g., 5 mM Ferrozine) start->indicator add_dtpa A. Add Ca-DTPA dilutions to wells metal->add_dtpa dtpa->add_dtpa indicator->add_dtpa add_metal B. Add Metal Solution to initiate reaction add_dtpa->add_metal incubate1 C. Incubate briefly (Allows Ca-DTPA to chelate metal) add_metal->incubate1 add_indicator D. Add Indicator Solution (Ferrozine) incubate1->add_indicator incubate2 E. Incubate for 10 min (Ferrozine binds any remaining free metal) add_indicator->incubate2 measure 4. Measure Absorbance (Read at 562 nm for Ferrozine-Fe²⁺ complex) incubate2->measure analyze 5. Calculate Chelation % (Compare absorbance of DTPA samples to control with no chelator) measure->analyze end End analyze->end

References

Application Notes and Protocols for In Vitro Studies of Pentetate Calcium Trisodium (Ca-DTPA) Chelation with Plutonium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro methodologies to assess the chelation of plutonium isotopes by Pentetate calcium trisodium (B8492382) (Ca-DTPA). The provided protocols and data are intended to guide the design and execution of experiments for the evaluation of Ca-DTPA as a decorporation agent for plutonium contamination.

Introduction

Pentetate calcium trisodium (Ca-DTPA) is a chelating agent approved for the treatment of internal contamination with transuranic elements, including plutonium.[1][2][3] The primary mechanism of action involves the exchange of the calcium ion in the DTPA molecule for a plutonium ion, forming a stable, water-soluble Pu-DTPA complex that is readily excreted from the body through urine.[4] In vitro studies are crucial for elucidating the fundamental chelation chemistry, determining binding affinities, and evaluating the efficacy of Ca-DTPA under various physiological conditions, thereby providing essential data for dosimetry models and the development of new therapeutic strategies.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from in vitro and related studies on Ca-DTPA chelation of plutonium.

Table 1: In Vitro Chelation Efficacy of Ca-DTPA with Plutonium

ParameterValueSpecies/MatrixConditionsSource
Displacement of Plutonium from High-Molecular-Weight Ligands< 5%Contaminated Rat PlasmaRecommended therapeutic dose[5]

Table 2: General Properties of Ca-DTPA and Plutonium Chelation

PropertyDescriptionSource
Stability of Pu-DTPA ComplexForms a stable, water-soluble complex.
Primary Route of ExcretionThe Pu-DTPA complex is excreted primarily via glomerular filtration in the urine.
pH of Ca-DTPA solutionThe pH of the Ca-DTPA solution for injection is between 7.3 and 8.3.[4]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the chelation of plutonium by Ca-DTPA. These protocols are based on methodologies described in the scientific literature and are intended to be adapted by researchers to their specific experimental needs.

Protocol 1: In Vitro Plutonium Chelation Assay in Plasma using Ultrafiltration

This protocol is designed to assess the ability of Ca-DTPA to remove plutonium that is bound to plasma proteins.

Objective: To quantify the percentage of plutonium chelated by Ca-DTPA from contaminated plasma.

Materials:

  • This compound (Ca-DTPA) solution

  • Plutonium isotope stock solution (e.g., 238Pu, 239Pu)

  • Freshly collected heparinized plasma (human or animal)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrafiltration devices (e.g., centrifugal filters with a molecular weight cutoff of 10 kDa)

  • Incubator or water bath at 37°C

  • Gamma counter or liquid scintillation counter appropriate for the plutonium isotope

  • Personal Protective Equipment (PPE) and radiation safety equipment suitable for handling plutonium

Procedure:

  • Preparation of Contaminated Plasma:

    • In a certified radiological fume hood, spike the plasma with the plutonium stock solution to achieve a final activity concentration relevant to the research question.

    • Incubate the contaminated plasma at 37°C for a specified period (e.g., 1-2 hours) to allow for plutonium to bind to plasma components.

  • Chelation Reaction:

    • Add Ca-DTPA solution to the contaminated plasma to achieve the desired final concentration (e.g., concentrations bracketing the therapeutic dose).

    • Include a control sample with no Ca-DTPA.

    • Incubate the samples at 37°C for a defined period (e.g., 1, 4, 24 hours).

  • Separation of Chelated Plutonium:

    • Transfer an aliquot of each sample to an ultrafiltration device.

    • Centrifuge the device according to the manufacturer's instructions to separate the low-molecular-weight fraction (containing the Pu-DTPA complex) from the high-molecular-weight fraction (containing protein-bound plutonium).

  • Quantification of Plutonium:

    • Measure the radioactivity in the filtrate (low-molecular-weight fraction) and the retentate (high-molecular-weight fraction) using an appropriate radiation detector.

  • Calculation of Chelation Efficiency:

    • Calculate the percentage of plutonium chelated using the following formula:

Protocol 2: Biphasic Acellular In Vitro Assay for Chelation Efficacy

This protocol simulates the removal of plutonium from a storage compartment into a fluid compartment, mimicking in vivo conditions.

Objective: To evaluate the effectiveness of Ca-DTPA in mobilizing plutonium from a simulated tissue matrix.

Materials:

  • Ca-DTPA solution

  • Plutonium isotope stock solution

  • Simulated biological fluid (e.g., simulated lung fluid, interstitial fluid)

  • Matrix for plutonium deposition (e.g., collagen-coated beads, hydroxyapatite (B223615) for bone simulation)

  • Dialysis membrane or similar semi-permeable barrier

  • Shaking incubator or orbital shaker

  • Radiation detection instrumentation

Procedure:

  • Loading the Matrix with Plutonium:

    • Incubate the chosen matrix material with the plutonium stock solution to allow for adsorption of the radionuclide.

    • Wash the matrix to remove any unbound plutonium.

  • Assay Setup:

    • Place the plutonium-loaded matrix in a chamber (the "storage" compartment).

    • Separate the storage compartment from a second chamber (the "fluid" compartment) containing the simulated biological fluid using a dialysis membrane.

  • Chelation:

    • Add Ca-DTPA to the fluid compartment at various concentrations.

    • Include a control with no Ca-DTPA.

    • Incubate the system at 37°C with gentle agitation for a set time course (e.g., sampling at 1, 4, 8, 24 hours).

  • Quantification:

    • At each time point, take an aliquot from the fluid compartment and measure the radioactivity to determine the amount of plutonium that has been chelated and has diffused across the membrane.

  • Data Analysis:

    • Plot the amount of plutonium in the fluid compartment over time for each Ca-DTPA concentration to determine the mobilization rate.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows.

ChelationMechanism cluster_blood Bloodstream Pu_Protein Pu-Protein Complex (High Molecular Weight) Pu_Free Free Pu Pu_Protein->Pu_Free Dissociation Pu_DTPA Pu-DTPA Complex (Low Molecular Weight) Pu_Free->Pu_DTPA Forms Stable Complex Ca_DTPA Ca-DTPA Ca_DTPA->Pu_Free Chelation Kidney Kidney Pu_DTPA->Kidney Transport Urine Urine Excretion Kidney->Urine Filtration ExperimentalWorkflow cluster_protocol1 Protocol 1: In Vitro Chelation Assay in Plasma cluster_protocol2 Protocol 2: Biphasic Acellular Assay P1_Step1 1. Prepare Pu-Contaminated Plasma P1_Step2 2. Add Ca-DTPA & Incubate P1_Step1->P1_Step2 P1_Step3 3. Ultrafiltration (Separation) P1_Step2->P1_Step3 P1_Step4 4. Quantify Pu in Filtrate & Retentate P1_Step3->P1_Step4 P1_Step5 5. Calculate Chelation Efficiency P1_Step4->P1_Step5 P2_Step1 1. Load Matrix with Pu P2_Step2 2. Set up Biphasic System P2_Step1->P2_Step2 P2_Step3 3. Add Ca-DTPA to Fluid Compartment P2_Step2->P2_Step3 P2_Step4 4. Quantify Pu Mobilization over Time P2_Step3->P2_Step4

References

Application Notes and Protocols for the Preparation of Pentetate Calcium Trisodium (Ca-DTPA) Solutions for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a chelating agent indicated for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of their elimination from the body.[1] These application notes provide a detailed protocol for the preparation of a sterile Ca-DTPA solution for injection, based on the formulation of the commercially available product. The provided protocol is intended for research and development purposes and should be performed by qualified personnel in a sterile compounding environment.

Product Formulation and Specifications

The target formulation for the Pentetate calcium trisodium solution for injection is a clear, colorless, and sterile solution with the following specifications:

ParameterValueSource
Active Ingredient This compound[1][2]
Concentration 200 mg/mL[1][2][3]
Starting Materials (per mL) 158.17 mg Pentetic Acid[1][2][3]
40.24 mg Calcium Carbonate[1][2][3]
Solvent Water for Injection, USP[1][2]
pH Adjuster Sodium Hydroxide (NaOH)[1][2]
Final pH 7.3 - 8.3[1][2][3]
Osmolarity ~1260 mOsmol/kg[2][3]
Appearance Clear, colorless solution[2]
Sterility Sterile and non-pyrogenic[2]

Experimental Protocol: Preparation of this compound Solution for Injection (200 mg/mL)

This protocol describes the preparation of a batch of this compound solution for injection. All procedures should be conducted in a laminar airflow hood using aseptic techniques.

Materials:

  • Pentetic Acid (DTPA)

  • Calcium Carbonate (CaCO₃)

  • Sodium Hydroxide (NaOH) solution (e.g., 1N or 5N, sterile)

  • Water for Injection (WFI), USP

  • Sterile glassware (beakers, graduated cylinders)

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter with a sterile probe

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

  • Sterile vials for final product packaging

Procedure:

  • Reagent Calculation: Calculate the required amounts of Pentetic Acid and Calcium Carbonate for the desired batch size. For example, to prepare 100 mL of the 200 mg/mL solution, you will need 15.817 g of Pentetic Acid and 4.024 g of Calcium Carbonate.

  • Dissolution: a. In a sterile beaker, add approximately 70% of the final volume of Water for Injection. b. While stirring with a sterile magnetic stir bar, slowly add the calculated amount of Pentetic Acid to the water. c. Continue stirring until the Pentetic Acid is fully dissolved. d. Slowly add the calculated amount of Calcium Carbonate to the Pentetic Acid solution. Effervescence (release of CO₂) will occur. Continue stirring until the reaction ceases and the Calcium Carbonate is completely dissolved.

  • pH Adjustment: a. Calibrate the pH meter according to the manufacturer's instructions. b. Aseptically place the sterile pH probe into the solution. c. Slowly add the sterile Sodium Hydroxide solution dropwise while continuously monitoring the pH. d. Continue adding NaOH until the pH of the solution is within the target range of 7.3 - 8.3.[1][2][3]

  • Final Volume Adjustment: a. Once the target pH is achieved, transfer the solution to a sterile graduated cylinder. b. Add Water for Injection to bring the solution to the final desired volume. c. Mix the solution thoroughly.

  • Sterilization: a. Aseptically draw the solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a sterile final container (e.g., sterile vial).

  • Quality Control: a. Visual Inspection: Inspect the final solution for any particulate matter or discoloration. The solution should be clear and colorless.[1] b. pH Measurement: Re-measure the pH of the final solution to ensure it remains within the specified range. c. Sterility Testing: Perform sterility testing on a representative sample of the batch according to USP guidelines. d. Endotoxin (B1171834) Testing: Perform a bacterial endotoxin test to ensure the solution is non-pyrogenic.

Administration of the Prepared Solution

The prepared this compound solution can be administered intravenously. For intravenous infusion, the solution should be diluted in 100-250 mL of 5% Dextrose in Water (D5W), Lactated Ringer's, or Normal Saline.[4]

Storage and Stability

Store the prepared sterile solution between 15-30°C (59-86°F).[1]

Diagrams

G cluster_prep Preparation of Ca-DTPA Solution start Start: Aseptic Environment dissolve_dtpa Dissolve Pentetic Acid in Water for Injection start->dissolve_dtpa add_caco3 Add Calcium Carbonate (Effervescence Occurs) dissolve_dtpa->add_caco3 ph_adjust Adjust pH to 7.3-8.3 with NaOH add_caco3->ph_adjust qs_volume Adjust to Final Volume with Water for Injection ph_adjust->qs_volume sterilize Sterile Filtration (0.22 µm) qs_volume->sterilize qc Quality Control (Visual, pH, Sterility, Endotoxin) sterilize->qc end Final Sterile Product qc->end

Caption: Experimental workflow for the preparation of this compound solution for injection.

G Ca_DTPA This compound (Ca-DTPA) Stable_Chelate Stable Metal-DTPA Chelate Ca_DTPA->Stable_Chelate Forms Radioactive_Metals Radioactive Metals (Plutonium, Americium, Curium) Radioactive_Metals->Ca_DTPA Binding Excretion Renal Excretion (Urine) Stable_Chelate->Excretion Leads to

Caption: Mechanism of action of this compound in chelating radioactive metals.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Essential Trace Metal Depletion with Pentetate Calcium Trisodium (Ca-DTPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pentetate calcium trisodium (B8492382) (Ca-DTPA) for mitigating heavy metal contamination while managing the depletion of essential trace metals.

Frequently Asked Questions (FAQs)

Q1: What is Pentetate calcium trisodium (Ca-DTPA) and how does it work?

A1: this compound (Ca-DTPA) is a chelating agent.[1][2][3] This means it can bind to metal ions to form a stable, water-soluble complex that is then excreted from the body, primarily through urine.[1][3][4] The fundamental mechanism of action involves the exchange of its calcium ion for a metal with a higher binding affinity, such as certain heavy metals and radionuclides.[1][4] This process, known as chelation, effectively reduces the concentration of toxic metals in the body.[3]

Q2: What is the primary application of Ca-DTPA in a research setting?

A2: The primary application of Ca-DTPA is in the treatment of internal contamination with transuranic radioactive elements like plutonium, americium, and curium.[1][2][3][5] It is a crucial tool in managing accidental exposures to these materials in laboratory or industrial settings.[5]

Q3: What is the difference between Ca-DTPA and Zn-DTPA?

A3: Both Ca-DTPA and Zn-DTPA are forms of the chelating agent DTPA. The key difference lies in their efficacy and side effect profiles. Ca-DTPA is more effective at chelating and removing heavy metals within the first 24 hours of contamination.[5][6] However, it also has a higher tendency to deplete the body of essential trace metals, particularly zinc, manganese, and magnesium.[2][7][8] Zn-DTPA is less potent initially but is associated with a lower risk of depleting essential minerals, making it a safer option for longer-term or delayed treatment.[5][9]

Q4: Why is Ca-DTPA preferred for initial treatment over Zn-DTPA?

A4: Ca-DTPA is recommended as the initial treatment within the first 24 hours of internal contamination because it is approximately 10 times more effective than Zn-DTPA at chelating plutonium, americium, and curium during this critical period.[5][6] After 24 hours, the efficacy of both agents becomes comparable.[5][6]

Q5: What are the known side effects of using Ca-DTPA?

A5: The most significant side effect of Ca-DTPA is the depletion of endogenous essential trace metals, such as zinc, magnesium, and manganese.[2][8] Other potential side effects may include headache, lightheadedness, chest pain, a metallic taste, nausea, and diarrhea.[2] When administered via nebulizer, it may cause breathing difficulties in some individuals.[5]

Troubleshooting Guide

Issue 1: Significant depletion of essential trace metals (e.g., zinc, manganese) is observed in experimental subjects.

  • Cause: This is a known side effect of Ca-DTPA, which chelates not only target heavy metals but also endogenous essential metals.[2][8] The magnitude of depletion increases with the dose and duration of treatment.[2][8]

  • Solution:

    • Limit Initial Ca-DTPA Dose: Administer only a single initial dose of Ca-DTPA.[2][8]

    • Transition to Zn-DTPA: For subsequent chelation therapy, switch to Zn-DTPA, which has a lower impact on essential metal levels.[2][5]

    • Mineral Supplementation: If continued treatment with Ca-DTPA is necessary due to the unavailability of Zn-DTPA, administer mineral supplements containing zinc.[2][5]

    • Monitoring: Closely monitor serum electrolytes and essential metal levels throughout the treatment period.[2]

Issue 2: Lower than expected efficacy in removing the target heavy metal.

  • Cause: The effectiveness of Ca-DTPA is highly time-dependent. Its chelating effects are greatest when the contaminants are still circulating in the bloodstream or are in interstitial fluids.[2] Efficacy diminishes significantly once the metals have been deposited in tissues like bone.[10]

  • Solution:

    • Prompt Administration: Initiate chelation therapy as soon as possible after known or suspected internal contamination, ideally within the first 24 hours.[2]

    • Route of Administration: For unknown or multiple routes of contamination, intravenous administration is recommended to ensure rapid distribution.[2]

Issue 3: Subject exhibits signs of respiratory distress after nebulized administration.

  • Cause: Nebulized Ca-DTPA can be associated with the exacerbation of asthma.[4]

  • Solution:

    • Monitor Respiratory Function: Closely observe subjects for any signs of breathing difficulty during and after nebulized treatment.

    • Alternative Administration Route: If respiratory issues arise, consider switching to intravenous administration for subsequent treatments.

Quantitative Data on Essential Metal Depletion

The following table summarizes the impact of Ca-DTPA on essential trace metal levels based on available research.

Essential MetalEffect of Ca-DTPA AdministrationReference
Zinc (Zn) Significantly increased urinary excretion and reduced serum levels.[7] Can lead to transient inhibition of zinc-dependent enzymes.[4][4][7]
Manganese (Mn) Enhanced urinary excretion rates.[7] Transient reduction in serum levels has been observed.[7][7]
Magnesium (Mg) Transiently reduced serum levels.[7][7]
Copper (Cu) In some studies, Ca-DTPA has been shown to decrease copper content, particularly in fetal liver tissue in animal models.[11][11]

Experimental Protocols

Protocol 1: Standard Intravenous Administration of Ca-DTPA for Acute Heavy Metal Contamination

  • Preparation:

    • The recommended initial dose for adults is a single 1.0 gram dose of Ca-DTPA.[2]

    • For pediatric subjects (under 12 years), the initial dose is 14 mg/kg, not to exceed 1.0 gram.[2]

    • The Ca-DTPA solution can be administered as a slow intravenous push over 3-4 minutes or diluted in 100-250 mL of 5% dextrose in water (D5W), Ringer's Lactate, or Normal Saline for infusion.[2]

  • Administration:

    • Administer the prepared solution intravenously as soon as possible and within 24 hours of contamination for maximum efficacy.[2]

  • Monitoring:

    • Collect baseline blood and urine samples before administration.

    • Monitor serum electrolytes and essential metal levels (zinc, manganese, magnesium) post-administration.[2]

    • Measure radioactivity in blood, urine, and fecal samples to track the elimination rate of the contaminant.[4]

  • Follow-up Treatment:

    • If further chelation is required after the initial dose, switch to Zn-DTPA for maintenance therapy.[5]

    • If Zn-DTPA is unavailable, continued treatment with Ca-DTPA should be accompanied by zinc supplementation.[2][5]

Protocol 2: Analysis of Trace Metal Levels Post-Chelation Therapy

  • Sample Collection:

    • Collect blood samples in trace metal-free tubes.

    • Collect 24-hour urine samples to assess the excretion of both the target heavy metal and essential trace metals.

  • Sample Preparation:

    • Follow standard laboratory procedures for the preparation of serum and urine samples for trace metal analysis. This may involve digestion or dilution steps.

  • Analytical Method:

    • Utilize highly sensitive analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for the quantification of trace metals.[12][13][14] These methods are capable of detecting metals at parts-per-billion (ppb) or parts-per-trillion (ppt) levels.[13]

Visualizations

Chelation_Mechanism cluster_body In the Body cluster_excretion Excretion Ca_DTPA Ca-DTPA DTPA_Metal_Complex Stable DTPA-Metal Complex Ca_DTPA->DTPA_Metal_Complex Exchanges Ca²⁺ for Heavy Metal Heavy_Metal Heavy Metal (e.g., Plutonium) Heavy_Metal->DTPA_Metal_Complex Released_Ca Released Ca²⁺ DTPA_Metal_Complex->Released_Ca Urine Excreted in Urine DTPA_Metal_Complex->Urine Glomerular Filtration

Caption: Mechanism of Ca-DTPA chelation and excretion of heavy metals.

Experimental_Workflow start Internal Contamination Event collect_samples_pre Collect Baseline Blood & Urine Samples start->collect_samples_pre administer_ca_dtpa Administer Initial Dose of Ca-DTPA (IV or Nebulized) monitor_vitals Monitor Vital Signs & for Adverse Reactions administer_ca_dtpa->monitor_vitals collect_samples_post Collect Post-Administration Blood & Urine Samples monitor_vitals->collect_samples_post collect_samples_pre->administer_ca_dtpa analyze_samples Analyze Samples for Heavy Metal & Essential Trace Metal Levels (ICP-MS/AAS) collect_samples_post->analyze_samples evaluate_need Evaluate Need for Further Chelation analyze_samples->evaluate_need administer_zn_dtpa Administer Zn-DTPA for Maintenance Therapy evaluate_need->administer_zn_dtpa Yes end End of Treatment Protocol evaluate_need->end No administer_zn_dtpa->collect_samples_post supplement Provide Zinc Supplementation (if continuing with Ca-DTPA) administer_zn_dtpa->supplement

Caption: Experimental workflow for Ca-DTPA administration and monitoring.

Decision_Tree contamination Internal Contamination Suspected/Confirmed time_check Time Since Contamination < 24 Hours? contamination->time_check use_ca_dtpa Administer Initial Dose of Ca-DTPA time_check->use_ca_dtpa Yes use_zn_dtpa_initial Administer Zn-DTPA time_check->use_zn_dtpa_initial No further_chelation Further Chelation Needed? use_ca_dtpa->further_chelation use_zn_dtpa_initial->further_chelation zn_dtpa_available Is Zn-DTPA Available? further_chelation->zn_dtpa_available Yes end End Treatment further_chelation->end No use_zn_dtpa_maintenance Continue with Zn-DTPA for Maintenance use_zn_dtpa_maintenance->further_chelation zn_dtpa_available->use_zn_dtpa_maintenance Yes use_ca_dtpa_supplement Continue with Ca-DTPA + Zinc Supplementation zn_dtpa_available->use_ca_dtpa_supplement No use_ca_dtpa_supplement->further_chelation

Caption: Decision-making for Ca-DTPA vs. Zn-DTPA administration.

References

Technical Support Center: Zinc Supplementation in Ca-DTPA Chelation Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating zinc supplementation strategies during Calcium Diethylenetriaminepentaacetate (Ca-DTPA) chelation therapy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is zinc supplementation crucial when using Ca-DTPA chelation therapy in research?

A: Ca-DTPA is a powerful chelating agent that binds to and facilitates the excretion of transuranium radioactive contaminants like plutonium, americium, and curium.[1][2] However, its mechanism of action is not entirely specific. Ca-DTPA also binds to endogenous essential trace metals, most notably zinc, leading to their depletion from the body.[2][3][4] This zinc depletion can interfere with critical cellular processes, as zinc is a vital cofactor for numerous enzymes, including those involved in DNA and RNA synthesis.[3][4][5] Prolonged Ca-DTPA administration without adequate zinc replacement can lead to significant adverse effects.[2][4]

Q2: What are the observable signs of zinc deficiency in our animal models during Ca-DTPA treatment?

A: In animal studies, toxicity from Ca-DTPA, linked to zinc depletion, manifests in organs with rapid cell turnover.[4] Researchers should monitor for symptoms such as:

  • Suppressed hematopoiesis (decreased production of blood cells).[3]

  • Skin and mucosal lesions, such as mouth ulcers and alopecia (hair loss).[4]

  • Gastrointestinal issues, including nausea, vomiting, and diarrhea.[4][6]

  • Lethargy and weakness.[4]

  • In severe cases, high doses have been associated with kidney and liver vacuolization and hemorrhagic lesions in the small bowel.[3][7]

Q3: We are observing adverse effects. When is the appropriate time to switch from Ca-DTPA to Zn-DTPA in our experimental protocol?

A: The standard recommendation is to use Ca-DTPA for the initial dose only, administered as soon as possible and within the first 24 hours after internal contamination.[1][8] Ca-DTPA is approximately 10 times more effective than Zinc-DTPA (Zn-DTPA) during this initial period.[2] After the first 24 hours, the efficacy of Ca-DTPA and Zn-DTPA are comparable.[1][2] For any subsequent chelation therapy needed beyond the initial dose, it is strongly recommended to switch to Zn-DTPA.[1][3] Zn-DTPA is less disruptive to the body's zinc stores and is therefore preferred for maintenance or long-term therapy.[1][2]

Logical Workflow for Chelation Agent Selection

Contamination Internal Contamination Event (Pu, Am, Cm) TimeCheck < 24 Hours Post-Contamination? Contamination->TimeCheck CaDTPA_Avail Is Ca-DTPA Available? TimeCheck->CaDTPA_Avail Yes Admin_ZnDTPA_Initial Administer Initial Dose of Zn-DTPA TimeCheck->Admin_ZnDTPA_Initial No ZnDTPA_Avail Is Zn-DTPA Available? CaDTPA_Avail->ZnDTPA_Avail No Admin_CaDTPA Administer Single Initial Dose of Ca-DTPA (1.0g Adult) CaDTPA_Avail->Admin_CaDTPA Yes ZnDTPA_Avail->Admin_ZnDTPA_Initial Yes Admin_CaDTPA_Maint Continue with Ca-DTPA + Concomitant Zinc Supplementation ZnDTPA_Avail->Admin_CaDTPA_Maint No ContinuedTx Is Continued Chelation Therapy Required? Admin_CaDTPA->ContinuedTx Admin_ZnDTPA_Initial->ContinuedTx Admin_ZnDTPA_Maint Begin Maintenance Therapy with Zn-DTPA ContinuedTx->Admin_ZnDTPA_Maint Yes End End Treatment Protocol ContinuedTx->End No Admin_ZnDTPA_Maint->End Admin_CaDTPA_Maint->End

Caption: Decision workflow for selecting Ca-DTPA vs. Zn-DTPA based on time and availability.

Q4: Our protocol requires continuing with Ca-DTPA. What is the recommended approach for zinc supplementation?

A: If Zn-DTPA is unavailable and therapy must continue with Ca-DTPA, concomitant administration of zinc supplements is mandatory.[1][9] While specific doses for this scenario in humans are not well-defined in the available literature, general recommendations for acquired zinc deficiency suggest an oral dose of 0.5-1 mg/kg of elemental zinc per day.[10] It is crucial to select a highly bioavailable form, such as zinc gluconate or zinc histidinate, over inorganic forms like zinc sulfate.[10]

Q5: How should we monitor zinc and other essential mineral levels during our experiments?

A: Regular monitoring is critical. Laboratory tests should include:

  • Serum Zinc: The most common biomarker for zinc status.[11]

  • Serum Electrolytes and Other Metals: Monitor for depletion of magnesium (Mg) and manganese (Mn) as well.[3][7]

  • Complete Blood Count (CBC) with differential: To detect signs of suppressed hematopoiesis.[3][9]

  • Urinalysis and Serum Chemistries (BUN, creatinine): To monitor renal function, as the chelates are excreted via glomerular filtration.[2][9]

Samples should be taken at baseline and weekly during treatment to track the rate of contaminant elimination and monitor for adverse metabolic effects.[3][9]

Q6: What is the mechanism by which Ca-DTPA depletes endogenous zinc?

A: Ca-DTPA operates via an ion exchange mechanism. The DTPA ligand has a calcium ion loosely bound to it. When it encounters a metal with a higher binding affinity, such as plutonium or zinc, it exchanges its calcium ion for the new metal, forming a stable metal-DTPA complex.[2][3] This new, stable complex is then rapidly excreted in the urine.[2] Because DTPA has a high affinity for zinc, it effectively strips zinc from the body's stores, leading to depletion with repeated dosing.[2][3]

Mechanism of Ca-DTPA Action and Zinc Depletion

cluster_0 In Bloodstream cluster_1 Chelation (Ion Exchange) cluster_2 Excretion CaDTPA Ca-DTPA Chelate1 Radioactive Metal-DTPA Complex CaDTPA->Chelate1 Binds Metal Chelate2 Zinc-DTPA Complex CaDTPA->Chelate2 Binds Zinc RadioactiveMetal Radioactive Metal (e.g., Plutonium) RadioactiveMetal->Chelate1 Zinc Endogenous Zinc (Zn²⁺) Zinc->Chelate2 FreeCa Free Ca²⁺ Chelate1->FreeCa Releases Ca²⁺ Kidney Kidney (Glomerular Filtration) Chelate1->Kidney Chelate2->FreeCa Releases Ca²⁺ Chelate2->Kidney Urine Urine Excretion Kidney->Urine

Caption: Ca-DTPA exchanges its calcium for both radioactive metals and essential zinc.

Data Summary Tables

Table 1: Comparison of Ca-DTPA and Zn-DTPA Properties

FeatureCa-DTPAZn-DTPA
Primary Use Initial dose (first 24 hours post-contamination)[1]Maintenance therapy (>24 hours post-contamination)[1]
Efficacy (<24h) High (approx. 10x more effective than Zn-DTPA)[2]Moderate[2]
Efficacy (>24h) Similar to Zn-DTPA[1][2]Similar to Ca-DTPA[1][2]
Primary Side Effect Depletion of essential metals, especially Zinc (Zn) and Manganese (Mn)[2][3]Minimal depletion of trace metals[7][12]
Recommendation Single initial dose only, followed by Zn-DTPA[3]Preferred for all doses after the initial 24 hours[1]

Table 2: Key Biomarkers for Monitoring During Chelation Therapy

Biomarker CategorySpecific TestPurposeMonitoring Frequency
Essential Metals Serum Zinc, Magnesium, ManganeseTo detect and quantify depletion caused by the chelating agent.[3][9]Baseline, then weekly during treatment.[3]
Hematology Complete Blood Count (CBC) with DifferentialTo monitor for hematopoietic suppression, a potential side effect of zinc depletion.[3][9]Regularly during treatment.[9]
Renal Function BUN, Serum Creatinine (B1669602), UrinalysisTo ensure proper kidney function for the excretion of metal-DTPA complexes.[8][9]Regularly during treatment.[9]
Efficacy Radioactivity in Urine, Blood, FecesTo monitor the rate of radioactive contaminant elimination.[3][9]Weekly during treatment.[3]

Experimental Protocols

Protocol 1: General Monitoring of Essential Metals and Renal Function

  • Baseline Sample Collection: Prior to the first administration of a chelating agent, collect blood and urine samples from the subject.

  • Blood Analysis:

    • Centrifuge blood to separate serum.

    • Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrophotometry (AAS) to determine baseline concentrations of zinc, magnesium, and manganese.

    • Perform a CBC with differential count.

    • Analyze serum for Blood Urea Nitrogen (BUN) and creatinine levels.

  • Urine Analysis: Perform a standard urinalysis.

  • Post-Treatment Sampling: Repeat the blood and urine collection and all analyses at regular intervals (e.g., weekly) throughout the duration of the chelation therapy.[3][9]

  • Data Evaluation: Compare weekly results to the baseline to identify trends in mineral depletion or changes in renal or hematopoietic function. Adjust the zinc supplementation strategy as needed based on these results.

Protocol 2: Administration of Ca-DTPA and Zinc Supplements

  • Initial Chelation: Within 24 hours of contamination, administer a single dose of Ca-DTPA. For adult human-equivalent studies, this is typically 1.0 gram, administered intravenously.[3][8] For animal studies, the dose should be adjusted based on body surface area or weight.

  • Maintenance Chelation:

    • If Zn-DTPA is available: Beginning 24 hours after the initial dose, administer Zn-DTPA daily.[8]

    • If only Ca-DTPA is available: Administer Ca-DTPA daily.[13]

  • Concomitant Zinc Supplementation (with continued Ca-DTPA):

    • If continuing with Ca-DTPA, initiate oral zinc supplementation.

    • Administer an oral dose of elemental zinc (e.g., 0.5-1 mg/kg) using a high-bioavailability formulation like zinc gluconate.[10]

    • Important: To minimize direct chelation of the supplement, consider administering the oral zinc supplement several hours apart from the intravenous Ca-DTPA infusion.

  • Monitoring: Follow Protocol 1 for diligent monitoring of the subject's metabolic status throughout the treatment course.

Experimental Workflow for Chelation Study

Start Start of Experiment Baseline Collect Baseline Samples (Blood, Urine) Start->Baseline Contaminate Induce Internal Contamination Baseline->Contaminate InitialTx Administer Initial Dose (Ca-DTPA within 24h) Contaminate->InitialTx MaintenanceTx Begin Daily Maintenance Therapy (Zn-DTPA or Ca-DTPA + Zinc) InitialTx->MaintenanceTx Monitor Weekly Monitoring: - Serum Metals (Zn, Mg, Mn) - CBC, Renal Panel - Radioactivity Excretion MaintenanceTx->Monitor DataAnalysis Analyze Data: - Efficacy (EEF) - Safety (Metabolic Profile) Monitor->DataAnalysis Endpoint Reach Experimental Endpoint (e.g., EEF < 2, Time Limit) DataAnalysis->Endpoint Endpoint->Monitor Continue Tx End End of Experiment Endpoint->End Stop Tx

Caption: A typical experimental workflow for a Ca-DTPA chelation study with zinc monitoring.

References

Improving the stability of Pentetate calcium trisodium solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentetate Calcium Trisodium (B8492382) (Ca-DTPA) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Ca-DTPA solutions for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is Pentetate Calcium Trisodium (Ca-DTPA) and what are its primary applications in a research setting?

A1: this compound (Ca-DTPA) is a chelating agent.[1][2] This means it can form stable, water-soluble complexes with metal ions.[1][3] In a laboratory setting, its primary application is to bind with and sequester polyvalent metal ions in a solution. The fundamental mechanism of Ca-DTPA involves the exchange of its calcium ion for a metal that has a greater binding affinity for the DTPA ligand.[3][4][5][6]

Q2: What are the general properties and recommended storage conditions for Ca-DTPA solutions?

A2: Commercially prepared Ca-DTPA is typically a clear, colorless, sterile solution.[3][4][5][7] The pH of these solutions is generally maintained between 7.3 and 8.3.[3][4][5][7] For optimal stability, it is recommended to store Ca-DTPA solutions at a controlled room temperature between 15°C and 30°C (59°F to 86°F).[5]

Q3: What factors can lead to the degradation of Ca-DTPA solutions in an experimental setting?

A3: The stability of Ca-DTPA solutions can be compromised by several factors common in a laboratory environment:

  • Light Exposure (Photodegradation): Exposure to light, particularly UV light, can induce the degradation of chelating agents like DTPA.

  • Extreme Temperatures: While storage is recommended at room temperature, elevated temperatures can accelerate the degradation of the solution.

  • Incompatible pH: The stability of Ca-DTPA is pH-dependent. Deviations outside the optimal pH range of 7.3-8.3 can affect its stability and chelating efficacy.

  • Oxidizing Agents: The presence of strong oxidizing agents in your experimental setup can lead to the chemical breakdown of the Ca-DTPA molecule.

Q4: Can I use Ca-DTPA solutions with Phosphate-Buffered Saline (PBS)?

A4: Caution is advised when using Ca-DTPA solutions with phosphate-containing buffers like PBS. The presence of a high concentration of phosphate (B84403) ions in PBS can lead to the precipitation of calcium phosphate, as the calcium ions from Ca-DTPA can react with the phosphate.[8] The solubility of calcium phosphate is highly dependent on pH, with precipitation being more likely at neutral to alkaline pH.[8] It is recommended to either use a different buffer system or to carefully control the pH and concentrations of both Ca-DTPA and phosphate to avoid precipitation.

Troubleshooting Guide

This guide addresses specific issues that you may encounter when working with this compound (Ca-DTPA) solutions in your experiments.

Issue 1: Precipitation in the Ca-DTPA Solution

You observe a white or crystalline precipitate in your Ca-DTPA solution, either upon storage or after mixing with other reagents.

  • Potential Cause 1: Calcium Phosphate Precipitation. As mentioned in the FAQ, if you have mixed your Ca-DTPA solution with a phosphate-containing buffer like PBS, the precipitate is likely calcium phosphate.[8]

    • Solution:

      • Adjust pH: Lowering the pH of the phosphate buffer before adding the Ca-DTPA solution can increase the solubility of calcium phosphate.[8]

      • Use an Alternative Buffer: Consider using a non-phosphate buffer such as Tris-HCl or HEPES, depending on the requirements of your experiment.

      • Reduce Concentrations: If possible, lowering the concentrations of both the Ca-DTPA and the phosphate buffer may prevent the ion product from exceeding the solubility product.[8]

  • Potential Cause 2: Re-precipitation of Calcium Salts. Changes in temperature or solvent concentration can lead to the precipitation of calcium salts. For instance, if the solution has partially evaporated, the increased concentration of solutes can lead to precipitation.

    • Solution:

      • Ensure Proper Storage: Store the Ca-DTPA solution in a tightly sealed container to prevent evaporation.

      • Controlled Temperature: Avoid drastic temperature fluctuations. If you need to work at a lower temperature, be aware that warming the solution back to room temperature may cause precipitation if the solution becomes supersaturated.

  • Potential Cause 3: Incompatibility with Other Reagents. Your experimental cocktail may contain other components that are incompatible with Ca-DTPA, leading to precipitation.

    • Solution:

      • Test Compatibility: Before running your full experiment, perform a small-scale test by mixing the Ca-DTPA solution with each individual component of your reaction mixture to identify the source of incompatibility.

      • Order of Addition: The order in which you mix your reagents can sometimes prevent precipitation. Experiment with different mixing orders.

Issue 2: Discoloration of the Ca-DTPA Solution

Your normally colorless Ca-DTPA solution has developed a yellow or brownish tint.

  • Potential Cause: Degradation of the DTPA Molecule. Discoloration can be an indicator of chemical degradation, potentially due to exposure to light, high temperatures, or oxidizing agents.

    • Solution:

      • Protect from Light: Store your Ca-DTPA solutions in amber vials or wrap the container with aluminum foil to protect it from light.

      • Maintain Recommended Temperature: Ensure that the storage temperature remains within the 15°C to 30°C range.

      • Avoid Oxidizing Agents: Check your experimental protocol for the presence of strong oxidizing agents and, if possible, substitute them or add the Ca-DTPA solution at a later stage.

      • Prepare Fresh Solutions: If you suspect degradation, it is best to discard the discolored solution and prepare a fresh batch.

Issue 3: Reduced Chelating Efficacy

You observe that your Ca-DTPA solution is not performing as expected in your metal chelation experiments.

  • Potential Cause 1: Incorrect pH of the Solution. The chelating ability of DTPA is pH-dependent. If the pH of your experimental solution is outside the optimal range, the efficacy of Ca-DTPA can be significantly reduced.

    • Solution:

      • Measure and Adjust pH: Before use, verify that the pH of your final experimental solution is within the desired range for optimal chelation. Adjust as necessary with a compatible acid or base.

  • Potential Cause 2: Degradation of the Ca-DTPA. As with discoloration, a loss of efficacy can be a sign of chemical degradation.

    • Solution:

      • Follow Stability Best Practices: Adhere to the storage and handling recommendations to minimize degradation (protect from light, maintain proper temperature, and avoid oxidizing agents).

      • Use Freshly Prepared Solutions: For critical experiments, it is always best to use a freshly prepared Ca-DTPA solution.

  • Potential Cause 3: Competition from Other Ions. The presence of other metal ions in your sample can compete with your target metal for binding to the DTPA molecule.[1]

    • Solution:

      • Increase Ca-DTPA Concentration: If your experimental design allows, you may need to increase the concentration of Ca-DTPA to ensure there is enough chelating agent available for your target metal.

      • Pre-treat Your Sample: If possible, consider a pre-treatment step to remove or reduce the concentration of competing metal ions.

Data Presentation

Table 1: General Properties and Storage of this compound Solution

PropertyValueReferences
Appearance Clear, colorless solution[3][4][5][7]
pH 7.3 - 8.3[3][4][5][7]
Storage Temperature 15°C to 30°C (59°F to 86°F)[5]
Molecular Formula C14H18CaN3Na3O10[4]
Molecular Weight 497.4 g/mol [4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound (Ca-DTPA) Stock Solution from Powder

This protocol describes the preparation of a 100 mM stock solution of Ca-DTPA from its solid form for use in laboratory experiments.

Materials:

  • This compound (solid/powder, Molecular Weight: 497.4 g/mol )

  • High-purity, sterile water (e.g., Water for Injection, USP)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for pH adjustment

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment

  • Sterile volumetric flask

  • Sterile magnetic stirrer and stir bar

  • Calibrated pH meter

  • Sterile 0.22 µm filter

  • Sterile storage bottles (amber glass recommended)

Procedure:

  • Calculate the required mass: To prepare 100 mL of a 100 mM solution, you will need: 0.1 L * 0.1 mol/L * 497.4 g/mol = 4.974 g of Ca-DTPA.

  • Dissolution: a. Weigh out 4.974 g of Ca-DTPA powder and transfer it to a sterile beaker containing approximately 80 mL of high-purity, sterile water. b. Place the beaker on a magnetic stirrer and add a sterile stir bar. Stir the solution until the powder is completely dissolved.

  • pH Adjustment: a. Calibrate your pH meter according to the manufacturer's instructions. b. Place the pH electrode in the Ca-DTPA solution and monitor the pH. c. Slowly add the 1 M NaOH solution dropwise to raise the pH to the desired range of 7.3-8.3. If you overshoot the pH, you can use the 1 M HCl solution to carefully bring it back down.

  • Final Volume Adjustment: a. Once the desired pH is stable, carefully transfer the solution to a 100 mL sterile volumetric flask. b. Rinse the beaker with a small amount of high-purity, sterile water and add the rinsing to the volumetric flask to ensure all the Ca-DTPA is transferred. c. Add high-purity, sterile water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark. d. Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Sterilization and Storage: a. Sterilize the solution by passing it through a sterile 0.22 µm filter into a sterile, amber glass storage bottle. b. Label the bottle clearly with the name of the solution (100 mM Ca-DTPA), the preparation date, and your initials. c. Store the solution at a controlled room temperature (15°C to 30°C), protected from light.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use prep_solution Prepare Ca-DTPA Stock Solution check_ph Verify pH is within 7.3-8.3 prep_solution->check_ph Dissolve in pure water filter_sterilize Filter Sterilize (0.22 µm filter) check_ph->filter_sterilize Adjust if necessary store_solution Store at 15-30°C Protected from Light filter_sterilize->store_solution prepare_reaction Prepare Experimental Reaction Mixture store_solution->prepare_reaction add_ca_dtpa Add Ca-DTPA Solution to Reaction prepare_reaction->add_ca_dtpa incubate Incubate as per Protocol add_ca_dtpa->incubate analyze Analyze Results incubate->analyze

Caption: A typical experimental workflow for preparing and using a Ca-DTPA solution.

Caption: A logical flowchart for troubleshooting common stability issues with Ca-DTPA solutions.

References

Technical Support Center: Pentetate Calcium Trisodium (Ca-DTPA) Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pentetate calcium trisodium (B8492382) (Ca-DTPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Ca-DTPA in your studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Pentetate calcium trisodium (Ca-DTPA) so low?

A1: The poor oral bioavailability of Ca-DTPA is primarily due to its classification as a Biopharmaceutics Classification System (BCS) Class III drug.[1] This means it has high solubility in aqueous environments but low permeability across biological membranes, such as the intestinal epithelium.[1] Its hydrophilic and charged nature limits its ability to pass through the lipid-rich cell membranes of the gut, resulting in very low absorption into the bloodstream after oral administration. Animal studies have shown oral absorption to be as low as 5%.[2][3][4][5]

Q2: What are the approved routes of administration for Ca-DTPA?

A2: Currently, the U.S. Food and Drug Administration (FDA) has approved Ca-DTPA for intravenous and nebulized inhalation administration.[6] Oral formulations of DTPA have not yet received regulatory approval for human use.[7]

Q3: Are there any strategies being investigated to improve the oral bioavailability of Ca-DTPA?

A3: Yes, researchers are actively exploring various approaches. Two promising strategies include:

  • Self-Double Emulsifying Drug Delivery Systems (SDEDDS): This formulation encapsulates the hydrophilic Ca-DTPA within a stable water-in-oil-in-water (w/o/w) double emulsion. Upon oral administration, this system can enhance absorption.[7][8][9][10]

  • Prodrug Approach: This involves modifying the Ca-DTPA molecule to make it more lipophilic (fat-soluble). One such approach is the development of a penta-ethyl ester form of DTPA. This modification is designed to improve its ability to cross the intestinal barrier, after which it is expected to be converted back to the active DTPA form within the body.[11]

Q4: What is a Self-Double Emulsifying Drug Delivery System (SDEDDS) and how does it work for Ca-DTPA?

A4: A SDEDDS is a stable mixture of a water-in-oil (w/o) primary emulsion and hydrophilic surfactants.[7][9] When administered orally, it spontaneously forms a water-in-oil-in-water (w/o/w) double emulsion in the gastrointestinal fluids. The hydrophilic drug, Ca-DTPA, is trapped in the internal aqueous phase, which is then enclosed in an oil droplet. This encapsulation helps to overcome the permeability barrier of the intestine, facilitating better absorption.[7][9][10]

Troubleshooting Guide for Poor Oral Bioavailability in Studies

If you are encountering issues with low oral bioavailability of Ca-DTPA in your experimental studies, consider the following troubleshooting steps:

Issue Potential Cause Troubleshooting Suggestions
Extremely low and variable plasma concentrations of Ca-DTPA after oral administration. Inherent low permeability of Ca-DTPA.1. Re-evaluate the route of administration: For initial proof-of-concept or mechanistic studies, consider using intravenous administration to establish a baseline for systemic exposure. 2. Explore formulation strategies: Investigate the use of permeation enhancers or advanced drug delivery systems like SDEDDS or liposomes to improve absorption.[7][8][9][10] 3. Consider a prodrug approach: If feasible within your research scope, synthesizing a more lipophilic prodrug of DTPA could significantly improve oral absorption.[11]
Inconsistent results between individual subjects in animal studies. Differences in gastrointestinal physiology, transit time, or fed/fasted state.1. Standardize experimental conditions: Ensure all animals are in the same fed or fasted state before dosing. 2. Increase sample size: A larger number of subjects can help to account for inter-individual variability. 3. Control for GI transit time: If possible, use markers to assess gastrointestinal transit time in your animal model.
Degradation of Ca-DTPA in the gastrointestinal tract. While Ca-DTPA is chemically stable, the harsh environment of the GI tract could be a contributing factor.1. Use of protective formulations: Encapsulation methods like SDEDDS can also offer protection from enzymatic degradation.[7][9][10] 2. pH-responsive coatings: For solid dosage forms, consider enteric coatings that release the drug at a specific pH in the small intestine.

Quantitative Data Summary

The following table summarizes pharmacokinetic data from a study investigating a Self-Double Emulsifying Drug Delivery System (SDEDDS) for oral delivery of Ca-DTPA in rats.

Parameter Oral Ca-DTPA Solution (Pure Drug) Oral Ca-DTPA SDEDDS (Optimized Formulation F4) Intravenous Ca-DTPA Solution
Cmax (µg/mL) LowerComparatively Higher-
AUC (µg*h/mL) -1.17-fold increase compared to pure drug-
Absolute Bioavailability 12.35%14.52%100%
Relative Bioavailability -117.47% (compared to oral pure drug)-

Data sourced from a pharmacokinetic study in rats.[7][8][9]

Experimental Protocols

Protocol: Preparation and Evaluation of a Ca-DTPA Self-Double Emulsifying Drug Delivery System (SDEDDS)

This protocol is a summarized methodology based on a published study to enhance the oral bioavailability of Ca-DTPA.[8][9][10]

1. Materials:

  • Ca-DTPA

  • Medium-chain triglycerides (MCT) and Oleic Acid (Oil phase)

  • Sorbitan (B8754009) monooleate (Span 80) and Lecithin (B1663433) (Lipophilic surfactants)

  • Polyoxyethylene sorbitan monooleate (Tween 80) (Hydrophilic surfactant)

  • Deionized water

2. Preparation of the w/o Primary Emulsion:

  • Dissolve Ca-DTPA in deionized water to form the aqueous phase.

  • In a separate container, mix MCT, oleic acid, Span 80, and lecithin to form the oil phase.

  • Slowly add the aqueous phase to the oil phase while continuously stirring at a moderate speed to form a water-in-oil (w/o) primary emulsion.

3. Formation of the SDEDDS:

  • To the primary w/o emulsion, add Tween 80 (the hydrophilic surfactant) and mix until a stable and isotropic mixture is formed. The optimized formulation reported in the literature was: Aqueous phase: 11.6% w/w; MCT & oleic acid: 70.9% w/w; Span 80: 17.5% w/w; Lecithin: 16% w/w; and Tween 80: 10% w/w.[8][9]

4. In Vitro Characterization:

  • Emulsification Time: Dilute the SDEDDS formulation in an aqueous medium and observe the time it takes to form a milky white double emulsion.

  • Droplet Size and Zeta Potential: Use dynamic light scattering to measure the droplet size, polydispersity index (PDI), and zeta potential of the formed double emulsion.

  • Entrapment Efficiency: Determine the percentage of Ca-DTPA successfully encapsulated within the formulation.

  • In Vitro Permeation Study: Use a suitable in vitro model, such as a Caco-2 cell monolayer or an excised intestinal segment, to assess the permeation of Ca-DTPA from the SDEDDS formulation compared to a standard Ca-DTPA solution.

5. In Vivo Pharmacokinetic Study (Rat Model):

  • Animal Groups:

    • Group 1: Intravenous administration of Ca-DTPA solution (for absolute bioavailability calculation).

    • Group 2: Oral administration of pure Ca-DTPA solution.

    • Group 3: Oral administration of the Ca-DTPA loaded SDEDDS formulation.

  • Dosing: Administer the respective formulations to fasted rats. The dose should be calculated based on body weight.

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.

  • Bioanalysis: Analyze the plasma samples for Ca-DTPA concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

Visualizations

G cluster_0 Problem: Poor Oral Bioavailability of Ca-DTPA A Ca-DTPA B BCS Class III Drug (High Solubility, Low Permeability) A->B C Hydrophilic & Charged Molecule B->C D Poor Permeation Across Intestinal Epithelium C->D E Low Oral Bioavailability (<5%) D->E

Caption: Logical relationship of factors contributing to the poor oral bioavailability of Ca-DTPA.

G cluster_1 Experimental Workflow: SDEDDS Formulation & Evaluation prep Preparation of w/o Primary Emulsion sdedds Addition of Hydrophilic Surfactant to form SDEDDS prep->sdedds char In Vitro Characterization (Droplet Size, Permeability, etc.) sdedds->char vivo In Vivo Pharmacokinetic Study (Rat Model) sdedds->vivo analysis Pharmacokinetic Analysis (Cmax, AUC, Bioavailability) vivo->analysis result Enhanced Oral Bioavailability analysis->result

Caption: Workflow for developing and testing a SDEDDS formulation to improve Ca-DTPA oral bioavailability.

References

Technical Support Center: Troubleshooting Pentetate Calcium Trisodium (Ca-DTPA) Decorporation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentetate calcium trisodium (B8492382) (Ca-DTPA) decorporation assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing in vitro experiments for enhanced efficacy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ca-DTPA in decorporation?

A1: Pentetate calcium trisodium (Ca-DTPA) is a chelating agent. Its mechanism of action is based on the principle of ligand exchange. Ca-DTPA forms stable, soluble complexes with transuranic elements like plutonium (Pu), americium (Am), and curium (Cm).[1][2] The calcium ion in the Ca-DTPA molecule is readily exchanged for these radionuclides, for which DTPA has a higher binding affinity.[2][3] This newly formed, stable radionuclide-DTPA complex is then excreted from the body, primarily through glomerular filtration in the urine.[2]

Q2: What are the critical factors that can influence the efficacy of Ca-DTPA in an in vitro decorporation assay?

A2: Several factors can significantly impact the performance of Ca-DTPA in an in vitro setting. These include:

  • pH of the medium: The stability of the Ca-DTPA complex and its ability to chelate radionuclides are pH-dependent.

  • Concentration of Ca-DTPA: An optimal concentration is necessary to ensure a sufficient molar excess to effectively chelate the target radionuclide.

  • Incubation time: The duration of exposure to Ca-DTPA will affect the extent of chelation.

  • Presence of competing ions: Divalent and trivalent cations in the cell culture medium or buffer can compete with the radionuclide for binding to DTPA.

  • Solubility of the radionuclide: The chemical form and solubility of the radionuclide species can influence its availability for chelation.

  • Non-specific binding: The radionuclide may bind to labware or other surfaces, reducing its availability for chelation.[4]

Q3: How should I prepare and store Ca-DTPA for in vitro experiments?

A3: Ca-DTPA is typically supplied as a sterile solution for injection with a pH between 7.3 and 8.3.[2] For in vitro assays, it is recommended to dilute the stock solution in a suitable buffer or cell culture medium to the desired working concentration. Solutions should be prepared fresh for each experiment to ensure stability and prevent degradation. One study prepared solutions of Ca-DTPA by dissolving it in sterile water and then filtering it before use in cell culture.[5]

Troubleshooting Guide for Low Efficacy

Issue: Lower than expected decorporation of the target radionuclide in my in vitro assay.

This guide provides a systematic approach to troubleshooting low efficacy in your Ca-DTPA decorporation experiments.

Inadequate Ca-DTPA Concentration
  • Possible Cause: The concentration of Ca-DTPA may be insufficient to effectively chelate the amount of radionuclide present in the assay.

  • Troubleshooting Steps:

    • Verify Calculations: Double-check all calculations for the preparation of your Ca-DTPA working solutions.

    • Perform a Dose-Response Experiment: Test a range of Ca-DTPA concentrations to determine the optimal concentration for your specific experimental conditions. A study on the decorporation of cobalt in peripheral blood mononuclear cells (PBMCs) tested Ca-DTPA concentrations ranging from 10 mM to 2000 mM to determine cytotoxicity and optimal chelation.[5]

    • Consider Molar Ratio: Ensure a significant molar excess of Ca-DTPA to the radionuclide.

ParameterRecommendation
Starting Ca-DTPA Concentration 10-100 mM (based on cytotoxicity data)[5]
Optimization Range Perform a dose-response curve to identify the optimal concentration.

Table 1: Recommended Ca-DTPA Concentration Range for In Vitro Assays.

Suboptimal Incubation Time
  • Possible Cause: The incubation time may be too short for effective chelation to occur.

  • Troubleshooting Steps:

    • Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation duration. In a study investigating cobalt decorporation, cells were treated with Ca-DTPA for 10 minutes prior to cobalt exposure, followed by a 30-minute incubation.[5] For assessing direct chelation, shorter incubation times may be sufficient, while evaluating downstream cellular effects might require longer exposures.

    • Review Literature: Consult relevant literature for typical incubation times used in similar in vitro decorporation assays.

ParameterRecommendation
Initial Incubation Time 1-4 hours
Optimization Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 24h).

Table 2: Recommended Incubation Times for In Vitro Decorporation Assays.

Incorrect pH of the Assay Medium
  • Possible Cause: The pH of your cell culture medium or buffer may not be optimal for Ca-DTPA activity. The stability of the Ca-DTPA complex is pH-dependent.

  • Troubleshooting Steps:

    • Measure pH: Accurately measure the pH of your assay medium before and after the addition of Ca-DTPA and other reagents.

    • Adjust pH: If necessary, adjust the pH of your medium to the optimal range for Ca-DTPA, which is generally in the physiological range (pH 7.3-8.3 for the commercial formulation).[2]

    • Buffer Selection: Use a buffer system that can maintain a stable pH throughout the experiment.

pH RangeExpected Efficacy
< 6.5 Reduced Efficacy
6.5 - 8.0 Optimal Efficacy[6]
> 8.0 Potential for reduced efficacy

Table 3: Effect of pH on Ca-DTPA Efficacy.

Interference from Assay Components
  • Possible Cause: Components in your cell culture medium or buffer, such as high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺), may compete with the radionuclide for binding to DTPA.[7]

  • Troubleshooting Steps:

    • Simplify the Medium: If possible, perform the assay in a simpler buffer system (e.g., PBS) to minimize potential interference.

    • Component Analysis: Review the composition of your cell culture medium and identify potential competing ions.

    • Control Experiments: Run control experiments with and without potentially interfering components to assess their impact. Plasma, for instance, contains endogenous ligands like transferrin and albumin that can compete with DTPA for radionuclide binding.[8]

Issues with Radionuclide Solution
  • Possible Cause: The radionuclide may not be in a soluble form that is available for chelation, or it may be binding non-specifically to the assay plates or tubes.

  • Troubleshooting Steps:

    • Solubility Check: Ensure that the radionuclide is fully dissolved in the assay medium. The chemical form of the radionuclide can affect its solubility and availability for chelation.[9]

    • Non-Specific Binding (NSB) Assessment: To assess NSB, run a control experiment without cells or with a mock cell preparation.[4] The use of blocking agents like Bovine Serum Albumin (BSA) can help reduce NSB to plasticware.[4]

    • Plate/Tube Material: Consider using low-binding microplates or tubes to minimize NSB.

Problems with Analytical Method
  • Possible Cause: The analytical method used to quantify the radionuclide may not be sensitive enough, or there may be issues with sample preparation leading to inaccurate measurements.

  • Troubleshooting Steps:

    • Method Validation: Ensure your analytical method (e.g., gamma counting, liquid scintillation, alpha spectrometry) is validated for the specific radionuclide and sample matrix you are using.

    • Sample Preparation: Review your sample preparation protocol. Incomplete separation of the chelated complex from the free radionuclide can lead to erroneous results.

    • Instrument Calibration: Verify that the analytical instrument is properly calibrated and functioning correctly.

Experimental Protocols

Preparation of Ca-DTPA Working Solution
  • Obtain a sterile solution of this compound (typically 200 mg/mL).

  • Aseptically dilute the Ca-DTPA stock solution to the desired final concentration in your chosen assay buffer or cell culture medium. For example, to prepare a 10 mM working solution from a 200 mg/mL stock (approximately 402 mM), you would perform a 1:40.2 dilution.

  • Prepare fresh working solutions for each experiment to ensure optimal activity.

General In Vitro Decorporation Assay Protocol (Cell-Based)
  • Cell Seeding: Seed the desired cell type in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.

  • Radionuclide Contamination: Remove the culture medium and add fresh medium containing the radionuclide of interest at the desired concentration. Incubate for a specific period to allow for cellular uptake.

  • Washing: Carefully remove the radionuclide-containing medium and wash the cells multiple times with a suitable buffer (e.g., cold PBS) to remove any unbound radionuclide.

  • Ca-DTPA Treatment: Add the freshly prepared Ca-DTPA working solution to the cells and incubate for the desired time at 37°C. Include a control group with medium only (no Ca-DTPA).

  • Sample Collection:

    • Supernatant: Collect the supernatant, which contains the chelated radionuclide that has been removed from the cells.

    • Cell Lysate: Wash the cells again with buffer and then lyse the cells using a suitable lysis buffer. Collect the cell lysate, which contains the radionuclide that remains associated with the cells.

  • Radionuclide Quantification: Measure the amount of radionuclide in the supernatant and cell lysate fractions using an appropriate analytical method (e.g., gamma counter, liquid scintillation counter, or alpha spectrometer).

  • Data Analysis: Calculate the percentage of decorporation using the following formula:

    % Decorporation = (Radioactivity in Supernatant / (Radioactivity in Supernatant + Radioactivity in Cell Lysate)) * 100

Visualizations

G Mechanism of Action of Ca-DTPA CaDTPA This compound (Ca-DTPA) Exchange Ligand Exchange CaDTPA->Exchange Radionuclide Radionuclide (e.g., Pu, Am) Radionuclide->Exchange Complex Stable Radionuclide-DTPA Complex Exchange->Complex Excretion Excretion (Primarily Renal) Complex->Excretion

Caption: Mechanism of Ca-DTPA Chelation.

G Experimental Workflow for In Vitro Decorporation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in a Multi-well Plate B Contaminate Cells with Radionuclide A->B C Wash to Remove Unbound Radionuclide B->C D Treat with Ca-DTPA C->D E Collect Supernatant and Cell Lysate D->E F Quantify Radioactivity E->F G Calculate % Decorporation F->G G Troubleshooting Low Decorporation Efficacy Start Low Decorporation Efficacy Observed Check_Conc Is Ca-DTPA Concentration Optimal? Start->Check_Conc Check_Time Is Incubation Time Sufficient? Check_Conc->Check_Time Yes Optimize_Conc Perform Dose-Response Experiment Check_Conc->Optimize_Conc No Check_pH Is Assay pH Correct? Check_Time->Check_pH Yes Optimize_Time Perform Time-Course Experiment Check_Time->Optimize_Time No Check_Interference Are there Interfering Substances? Check_pH->Check_Interference Yes Optimize_pH Adjust and Monitor pH Check_pH->Optimize_pH No Check_NSB Is Non-Specific Binding an Issue? Check_Interference->Check_NSB Yes Optimize_Medium Simplify Medium or Run Controls Check_Interference->Optimize_Medium No Check_Analytics Is the Analytical Method Validated? Check_NSB->Check_Analytics Yes Optimize_NSB Use Blocking Agents or Low-Binding Plates Check_NSB->Optimize_NSB No Optimize_Analytics Validate Method and Calibrate Instrument Check_Analytics->Optimize_Analytics No End Efficacy Improved Check_Analytics->End Yes Optimize_Conc->Check_Time Optimize_Time->Check_pH Optimize_pH->Check_Interference Optimize_Medium->Check_NSB Optimize_NSB->Check_Analytics Optimize_Analytics->End

References

Technical Support Center: Refinement of Pentetate Calcium Trisodium (Ca-DTPA) Administration Techniques for Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the administration of Pentetate calcium trisodium (B8492382) (Ca-DTPA) to mice. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Pentetate Calcium Trisodium (Ca-DTPA) and what is its primary application in mouse models?

A1: this compound (Ca-DTPA) is a chelating agent. In mouse models, it is primarily used for the decorporation of certain internally deposited radionuclides, such as plutonium, americium, and curium, by forming stable, water-soluble complexes that are excreted from the body, primarily through urine.[1] This process helps to reduce the radiation dose to tissues and mitigate the toxic effects of these radioactive elements.

Q2: What are the recommended routes of administration for Ca-DTPA in mice?

A2: The most common and recommended routes of administration for Ca-DTPA in mice are intravenous (IV) and subcutaneous (SC).[2][3][4] The choice of route depends on the experimental design, the desired speed of action, and the volume to be administered. IV administration provides rapid systemic distribution, while SC injection offers a slower, more sustained release.[3]

Q3: How should Ca-DTPA solution be prepared for administration to mice?

A3: Commercially available Ca-DTPA is often supplied as a sterile solution for injection (e.g., 1 g in 5 mL, which is 200 mg/mL).[5][6][7] This solution is hyperosmolar and has a pH between 7.3 and 8.3.[5][7] For administration to mice, this stock solution should be diluted with a sterile, isotonic solution such as 5% Dextrose in Water (D5W), Lactated Ringer's solution, or Normal Saline to the desired final concentration.[5] If starting from a powder, reconstitute with sterile Water for Injection and then dilute with an appropriate isotonic solution.[8] It is recommended to filter the final diluted solution through a 0.22 µm filter before use to ensure sterility.[8]

Q4: What are the potential adverse effects of Ca-DTPA administration in mice?

A4: The primary adverse effect of Ca-DTPA is the depletion of endogenous trace metals, particularly zinc, magnesium, and manganese.[1][9] This depletion is more pronounced with higher doses and prolonged treatment.[9] To mitigate this, it is often recommended to use Ca-DTPA for the initial treatment (within the first 24 hours after contamination) and then switch to Zinc-DTPA (Zn-DTPA) for subsequent maintenance therapy.[6] High doses of Ca-DTPA in animal studies have been associated with kidney and liver vacuolization and small bowel hemorrhagic lesions.[6] It is also teratogenic and embryocidal in mice at high doses.[4][5]

Q5: Are there any known drug interactions with Ca-DTPA in a research setting?

A5: While comprehensive drug-drug interaction studies in research animals are limited, it is known that the co-administration of mineral supplements containing zinc can reduce the efficacy of Ca-DTPA by competing for binding sites.[1] If mineral supplementation is necessary, it should be administered several hours apart from Ca-DTPA.[1] Concurrent use of other chelating agents may also lead to competitive binding and reduced effectiveness.[1]

Troubleshooting Guides

Issue 1: Difficulty with Intravenous (Tail Vein) Injection
Problem Possible Cause Solution
Vein is not visible or difficult to access. The tail veins are constricted.Warm the mouse for 5-10 minutes using a warming box or a heating pad under the cage to dilate the veins. A heat lamp can be used with extreme caution to avoid burns.
Resistance is felt during injection, and a blister forms. The needle is not in the vein (extravasation).Stop the injection immediately. Withdraw the needle and apply gentle pressure to the site. Re-attempt the injection at a more proximal site (closer to the body) on the tail with a new, sterile needle.
The vein collapses upon needle insertion. The needle gauge is too large, or aspiration was too forceful.Use a smaller gauge needle (27-30G is recommended for mice). Avoid aspiration; a "flash" of blood in the needle hub is often sufficient to confirm placement.
Bleeding occurs after needle withdrawal. Inadequate pressure applied to the injection site.Apply gentle but firm pressure to the injection site with sterile gauze for at least 30 seconds or until bleeding stops.
Issue 2: Complications with Subcutaneous Injection
Problem Possible Cause Solution
Leakage of the injected solution from the injection site. The injection volume was too large for the site, or the needle was withdrawn too quickly.Administer smaller volumes at multiple sites if a large total volume is required. After injection, apply gentle pressure to the site for a few seconds before withdrawing the needle. Withdrawing the needle at the same angle of insertion can also help.
The mouse shows signs of pain or distress during injection. The solution is too cold, hypertonic, or has a non-physiological pH.Warm the Ca-DTPA solution to room temperature before injection. Ensure the solution is properly diluted to a near-isotonic concentration.
A large, hard lump forms at the injection site. The solution was not absorbed properly, or there is an inflammatory reaction.Gently massage the area after injection to aid dispersal. If the lump persists, is red, or appears painful, consult with veterinary staff. Rotate injection sites if multiple doses are required.
Accidental injection into the muscle or peritoneal cavity. Improper technique or inadequate restraint.Ensure a proper "tent" of skin is lifted before inserting the needle parallel to the body. Use appropriate restraint methods to minimize animal movement.

Data Presentation

Table 1: Recommended Dosages of Ca-DTPA in Mice for Decorporation Studies

Dosage (µmol/kg) Dosage (mg/kg) Administration Route Context/Findings Reference
2~1.0InhalationPart of a combined Ca-DTPA/Zn-DTPA regimen 30 minutes after aerosolized plutonium and americium contamination.[5][9]
10 - 1,000~5 - 500IntravenousSingle dose administered within one hour of internal plutonium contamination.[5][9]
360~179Not specifiedFive daily doses produced no harmful effects.[4]
720 - 2,880~358 - 1432SubcutaneousFive daily injections were shown to be teratogenic and embryocidal.[4][5]

Note: Dosages should be calculated based on the specific experimental goals and in consultation with the Institutional Animal Care and Use Committee (IACUC). The molecular weight of this compound (Na₃CaC₁₄H₁₈N₃O₁₀) is approximately 497.4 g/mol .

Table 2: Administration Technique Parameters for Mice

Parameter Intravenous (Tail Vein) Subcutaneous
Needle Gauge 27 - 30 G25 - 27 G
Maximum Volume per Site < 0.2 mL1 - 2 mL (depending on mouse size)
Injection Site Lateral tail veinsLoose skin over the shoulders (scruff) or flank
Injection Speed Slow and steady pushSlow and steady push
Animal Restraint Restraining device recommendedManual scruffing or restraining device

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Administration of Ca-DTPA
  • Preparation of Ca-DTPA Solution:

    • Aseptically withdraw the required volume of Ca-DTPA stock solution (e.g., 200 mg/mL).

    • Dilute with sterile Normal Saline or 5% Dextrose in Water (D5W) to the final desired concentration.

    • Draw the calculated volume into a 1 mL syringe fitted with a 27-30 gauge needle. Ensure all air bubbles are removed.

  • Animal Preparation:

    • Warm the mouse for 5-10 minutes in a warming chamber or by placing its cage on a heating pad to induce vasodilation of the tail veins.

    • Place the mouse in an appropriate restraining device, allowing access to the tail.

  • Injection Procedure:

    • Clean the tail with a 70% ethanol (B145695) wipe.

    • Locate one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail. A brief "flash" of blood in the needle hub may indicate successful entry.

    • Slowly inject the Ca-DTPA solution. There should be no resistance.

    • If resistance is met or a bleb forms, withdraw the needle and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure with sterile gauze to achieve hemostasis.

  • Post-Procedure Monitoring:

    • Return the mouse to its home cage and monitor for any signs of distress or adverse reactions at the injection site.

Protocol 2: Subcutaneous (SC) Administration of Ca-DTPA
  • Preparation of Ca-DTPA Solution:

    • Prepare the Ca-DTPA solution as described in the IV protocol, using a 25-27 gauge needle. The final volume may be larger than for IV administration.

  • Animal Restraint:

    • Grasp the mouse by the loose skin over the shoulders ("scruffing") with your thumb and forefinger to create a "tent" of skin.

  • Injection Procedure:

    • Insert the needle into the base of the skin tent, parallel to the mouse's back.

    • Gently pull back on the plunger to ensure the needle has not entered a blood vessel (negative pressure).

    • Inject the solution slowly. A small lump will form under the skin, which should dissipate as the solution is absorbed.

    • Withdraw the needle and gently massage the area to help disperse the solution.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for leakage from the injection site, signs of discomfort, or skin reactions. Rotate injection sites if subsequent doses are necessary.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_iv Intravenous cluster_sc Subcutaneous cluster_post Post-Administration Phase start Start Experiment prep_solution Prepare & Dilute Ca-DTPA Solution start->prep_solution calc_dose Calculate Dose (mg/kg or µmol/kg) prep_solution->calc_dose animal_prep Warm & Restrain Mouse calc_dose->animal_prep choose_route Choose Route animal_prep->choose_route iv_inject Inject into Lateral Tail Vein choose_route->iv_inject IV sc_inject Inject into Subcutaneous Space choose_route->sc_inject SC iv_monitor Check for Extravasation iv_inject->iv_monitor post_monitor Monitor Animal (Adverse Effects) iv_monitor->post_monitor sc_monitor Check for Leakage sc_inject->sc_monitor sc_monitor->post_monitor end End of Procedure post_monitor->end troubleshooting_iv start IV Injection Attempt resistance Resistance Felt or Blister Forms? start->resistance success Successful Injection: Slowly Administer Full Dose resistance->success No stop STOP Injection resistance->stop Yes end Procedure Complete success->end withdraw Withdraw Needle, Apply Pressure stop->withdraw reattempt Re-attempt Proximally with New Needle withdraw->reattempt reattempt->start

References

Technical Support Center: Overcoming Pentetate Calcium Trisodium (Ca-DTPA) Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential analytical interference from Pentetate calcium trisodium (B8492382) (Ca-DTPA) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Pentetate calcium trisodium (Ca-DTPA) and why might it interfere with my analytical measurements?

A1: this compound, or Ca-DTPA, is a powerful chelating agent primarily used to treat internal contamination with transuranic radioactive elements like plutonium, americium, and curium.[1][2][3] Its mechanism of action involves exchanging its calcium ion for other metal ions with a higher binding affinity, forming stable, water-soluble complexes that are then excreted by the kidneys.[2][4][5] This very strong metal-binding capability is the primary reason it can interfere with analytical assays. Many biological and chemical assays rely on specific concentrations of metal ions for enzymatic reactions, signal generation, or detection.

Q2: What types of analytical assays are most likely to be affected by Ca-DTPA interference?

A2: Assays that are particularly susceptible to interference from a strong chelating agent like Ca-DTPA include:

  • Colorimetric and Fluorometric Assays for Metal Ions: Direct measurement of endogenous metals such as zinc, magnesium, and manganese can be underestimated as Ca-DTPA will sequester these ions, making them unavailable for reaction with the detection reagents.[2][6]

  • Enzyme Assays: Many enzymes require metal cofactors (metalloenzymes) to function. Ca-DTPA can strip these essential metals from the enzymes, leading to decreased or completely inhibited activity and inaccurate measurements of enzyme function or analyte concentration.

  • Immunoassays: Some immunoassay formats utilize enzymes that are metalloproteins. Interference can occur if Ca-DTPA is present in the sample matrix and inactivates these enzyme labels.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While ICP-MS measures total elemental concentration, the presence of a strong chelator can influence the sample introduction and ionization efficiency in the plasma, potentially leading to matrix effects.

  • Electrochemical Assays: Assays that rely on the electrochemical properties of metal ions can be affected by chelation.

Q3: My sample contains Ca-DTPA. What are the initial signs of potential interference in my results?

A3: Signs of potential interference from Ca-DTPA can include:

  • Poor reproducibility: High variability between replicate measurements of the same sample.

  • Non-linear dilution response: The measured concentration of an analyte does not decrease proportionally when the sample is diluted.

  • Low spike recovery: A known amount of analyte added to the sample matrix is not accurately measured.

  • Unexpectedly low or absent signals: Particularly in assays for metal ions or metalloenzyme activity.

  • Assay drift: A gradual change in signal intensity over the course of an analytical run.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in the Presence of Ca-DTPA

This guide provides a systematic approach to diagnosing and mitigating variability in your analytical measurements when Ca-DTPA is a known component of the sample matrix.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Variable Chelation Effects 1. Standardize Sample Pre-treatment: Ensure consistent timing and conditions between sample collection and analysis to minimize variability in the chelation equilibrium. 2. Matrix-Matched Calibrators: Prepare calibration standards in a matrix that closely mimics the sample, including a known concentration of Ca-DTPA.Improved precision and accuracy of measurements. Calibrators will account for the baseline chelating effect.
Inconsistent pH 1. Verify and Buffer pH: Check the pH of all samples and reagents. Ca-DTPA's chelation strength can be pH-dependent. Ensure your assay buffer has sufficient capacity to maintain a stable pH after sample addition.Consistent assay performance and reproducible results by stabilizing the chelation environment.
Interference with Reagents 1. Reagent Sequestration Study: Test the effect of Ca-DTPA on individual assay components to identify specific interactions. 2. Increase Reagent Concentration: If a key reagent containing a metal ion is being sequestered, a modest increase in its concentration may overcome the effect.Identification of the specific interfering interaction. Restoration of the expected assay signal.
Issue 2: Suspected Underestimation of Metal Ion Concentration

This guide addresses the common problem of obtaining falsely low measurements for endogenous metal ions like zinc and magnesium in samples containing Ca-DTPA.

Experimental Protocol: Standard Addition Method to Quantify and Correct for Interference

This protocol is designed to determine the extent of signal suppression and to accurately quantify the analyte concentration despite the presence of Ca-DTPA.

Materials:

  • Sample containing Ca-DTPA and the analyte of interest (e.g., zinc).

  • A series of standard solutions of the analyte of known concentrations.

  • Blank matrix (if available).

Methodology:

  • Divide the unknown sample into several equal aliquots (e.g., four 1 mL aliquots).

  • Add a small, precisely measured volume of the standard analyte solution to each aliquot except the first one, creating a series of increasing concentrations. For example, spike with 0, 10, 20, and 30 µL of a 100 µg/mL zinc standard.

  • Add an equivalent volume of solvent (used to prepare the standards) to the unspiked aliquot to maintain a constant matrix volume.

  • Perform the analytical measurement for each prepared sample.

  • Plot the measured signal (y-axis) against the concentration of the added analyte (x-axis).

  • Perform a linear regression on the data points. The absolute value of the x-intercept represents the endogenous concentration of the analyte in the original sample.

Data Presentation: Illustrative Example of Standard Addition for Zinc Measurement

Sample Added Zinc Concentration (µg/mL) Measured Signal (Absorbance Units)
Aliquot 10.00.15
Aliquot 21.00.25
Aliquot 32.00.35
Aliquot 43.00.44

This table presents hypothetical data for illustrative purposes.

By plotting this data and extrapolating the linear regression back to the x-axis, the original concentration of zinc in the sample can be determined, effectively correcting for the signal suppression caused by Ca-DTPA.

Visualizing Interference and Troubleshooting Workflows

A clear understanding of the interference mechanism and a structured approach to troubleshooting are critical. The following diagrams illustrate these concepts.

cluster_0 Mechanism of Ca-DTPA Interference in a Metalloenzyme Assay A Metalloenzyme (Active) C Product (Signal) A->C Converts E Inactive Enzyme (Apoenzyme) A->E B Substrate B->A D Ca-DTPA D->A Strips Metal Cofactor G Metal Cofactor (e.g., Zn²⁺) D->G Chelates F DTPA-Metal Complex G->F cluster_1 Troubleshooting Workflow for Suspected Ca-DTPA Interference Start Unexpected Analytical Result Check Is Ca-DTPA Present in the Sample? Start->Check Dilution Perform Serial Dilution Study Check->Dilution Yes NoInterference Interference Unlikely Check->NoInterference No Linear Is Dilution Response Linear? Dilution->Linear Spike Perform Spike and Recovery Experiment Recovery Is Recovery Acceptable (e.g., 80-120%)? Spike->Recovery Linear->Spike Yes Interference Interference Confirmed Linear->Interference No Recovery->NoInterference Yes Recovery->Interference No Mitigate Implement Mitigation Strategy Interference->Mitigate SA Standard Addition Mitigate->SA MM Matrix-Matched Calibrators Mitigate->MM SP Modify Sample Preparation (e.g., Acidification) Mitigate->SP

References

Strategies to enhance the therapeutic window of Pentetate calcium trisodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic window of Pentetate calcium trisodium (B8492382) (Ca-DTPA).

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of Ca-DTPA that narrows its therapeutic window?

A1: The primary limitation of Pentetate calcium trisodium (Ca-DTPA) is its non-specific chelation of essential endogenous metals, particularly zinc, but also magnesium and manganese.[1][2][3][4] This depletion of essential minerals can lead to adverse effects, especially with prolonged or repeated administration, thereby narrowing its therapeutic window.[1]

Q2: What is the most established strategy to mitigate the essential mineral depletion caused by Ca-DTPA?

A2: The most established and FDA-recommended strategy is the sequential administration of Ca-DTPA and Pentetate zinc trisodium (Zn-DTPA).[5][6][7] Ca-DTPA is used for the initial 24 hours after contamination due to its higher initial efficacy, followed by Zn-DTPA for maintenance therapy as it is less likely to deplete endogenous zinc.[5][7]

Q3: Are there alternative delivery systems being explored to improve the therapeutic window of DTPA?

A3: Yes, liposomal encapsulation of DTPA is a promising strategy.[5][6][8] Studies have shown that liposomal DTPA can be more effective at decorporation of radionuclides like plutonium compared to free DTPA, even at lower doses.[6][8] This enhanced efficacy may be due to altered pharmacokinetics and better penetration into tissues where radionuclides accumulate.[5] Oral prodrugs of DTPA are also under investigation to improve bioavailability, but this research is in earlier stages.[4]

Q4: Can I co-administer mineral supplements with Ca-DTPA?

A4: If Zn-DTPA is unavailable for sequential therapy and continued treatment with Ca-DTPA is necessary, co-administration of mineral supplements containing zinc is recommended.[5][6] However, it is advisable to separate the administration times to minimize potential competition for chelation.[2]

Q5: What is the mechanism behind Ca-DTPA-induced zinc depletion?

A5: Ca-DTPA is a strong chelating agent that binds to divalent and trivalent metals. It exchanges its calcium ion for other metals with a higher binding affinity, including essential minerals like zinc.[9] This Ca-DTPA-zinc complex is then rapidly excreted via the kidneys, leading to a net loss of zinc from the body.[9][10] This can disrupt the function of numerous zinc-dependent enzymes and signaling pathways.[11][12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low decorporation efficacy in in vivo experiments. 1. Delayed administration of Ca-DTPA after radionuclide contamination. 2. Suboptimal dose of Ca-DTPA. 3. Radionuclide has sequestered in tissues (e.g., bone), reducing accessibility to the chelating agent.[13] 4. Instability of the Ca-DTPA solution.1. Administer Ca-DTPA as soon as possible, ideally within the first 24 hours of contamination.[3] 2. Refer to dose-response studies to determine the optimal dose for the specific animal model and radionuclide. 3. Consider using liposomal DTPA formulations, which have shown enhanced efficacy in removing tissue-deposited radionuclides.[5][8] 4. Ensure proper storage and handling of Ca-DTPA solutions. Prepare fresh solutions for each experiment and verify their stability.
Significant weight loss or signs of toxicity in experimental animals. 1. Depletion of essential minerals, particularly zinc, due to repeated Ca-DTPA administration.[1][4] 2. Potential nephrotoxicity, although less common at therapeutic doses.1. Implement a sequential Ca-DTPA/Zn-DTPA treatment protocol.[5][7] 2. Provide mineral supplementation, especially zinc, in the diet or via separate administration.[5] 3. Monitor renal function through serum creatinine (B1669602) and BUN levels. Conduct histological analysis of kidney tissue post-mortem to assess for any signs of injury.[14][15][16]
Variability in experimental results between animals. 1. Inconsistent administration of Ca-DTPA (e.g., incorrect intravenous injection). 2. Differences in the metabolic state or underlying health of the animals. 3. Inaccurate quantification of radionuclide levels.1. Ensure all personnel are thoroughly trained in the administration technique (e.g., intravenous injection in rodents).[17] 2. Use age- and weight-matched animals from a reputable supplier. Acclimatize animals to the experimental conditions before starting the study. 3. Validate the analytical methods for radionuclide quantification in biological samples (e.g., urine, tissues).
Precipitation or color change observed in Ca-DTPA solution. 1. Contamination of the solution. 2. Incompatibility with the diluent or other co-administered substances. 3. Degradation of the Ca-DTPA compound due to improper storage (e.g., exposure to light or extreme temperatures).1. Prepare solutions under sterile conditions. 2. Use recommended diluents such as 5% dextrose in water (D5W), Ringer's Lactate, or Normal Saline.[3] Avoid mixing with other drugs unless compatibility has been established. 3. Store Ca-DTPA ampoules according to the manufacturer's instructions, typically at controlled room temperature and protected from light.

Experimental Protocols

Protocol 1: Intravenous Administration of Ca-DTPA in Rodents

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.

Materials:

  • This compound (Ca-DTPA) injection solution (e.g., 200 mg/mL)

  • Sterile saline or 5% Dextrose in Water (D5W) for dilution

  • Appropriate size sterile syringes and needles (e.g., 27-30 gauge for tail vein injection in mice/rats)

  • Animal restrainer

  • Anesthetic agent (if required by IACUC)

  • Warming pad or lamp

Procedure:

  • Animal Preparation:

    • Acclimatize the animal to the experimental environment.

    • Weigh the animal to accurately calculate the dose.

    • If necessary, anesthetize the animal according to the approved protocol.

    • To facilitate vasodilation of the tail veins, warm the animal's tail using a warming pad or lamp for a few minutes.

  • Solution Preparation:

    • Calculate the required volume of Ca-DTPA based on the animal's weight and the desired dose (a common dose in animal studies is around 30 µmol/kg).

    • Withdraw the calculated volume of Ca-DTPA solution into a sterile syringe. Dilute with sterile saline or D5W if necessary to achieve an appropriate injection volume (e.g., 100-200 µL for a mouse).

  • Intravenous Injection (Lateral Tail Vein):

    • Place the animal in a suitable restrainer.

    • Identify one of the lateral tail veins.

    • Gently swab the injection site with an alcohol wipe.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the solution. Successful injection is indicated by the absence of resistance and no visible subcutaneous bleb formation.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Post-injection Monitoring:

    • Monitor the animal for any immediate adverse reactions.

    • Return the animal to its cage and monitor its recovery.

Protocol 2: Preparation of DTPA-Encapsulated Liposomes

This protocol is a generalized method for preparing DTPA-encapsulated liposomes and may require optimization.

Materials:

  • Phospholipids (e.g., Distearoylphosphatidylcholine - DSPC)

  • Cholesterol (Chol)

  • Stearylamine (SA) for positive charge (optional)

  • Chloroform (B151607)

  • This compound (Ca-DTPA)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Dialysis tubing or centrifugal filter units for purification

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids (e.g., DSPC and Chol in a specific molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Encapsulation:

    • Hydrate the lipid film with a solution of Ca-DTPA in buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the liposomes, sonicate the MLV suspension using a probe or bath sonicator.

    • For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). This process is typically repeated several times.

  • Purification:

    • Remove the unencapsulated Ca-DTPA by dialysis against the buffer or by using centrifugal filter units.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated DTPA using a suitable analytical method after lysing the liposomes with a detergent (e.g., Triton X-100).

Quantitative Data Summary

Table 1: Comparison of Decorporation Efficacy of Free vs. Liposomal DTPA in Rodents

Treatment GroupDose (mg/kg)Time of Administration (post-contamination)Organ% Reduction in Plutonium Burden (compared to untreated control)Reference
Free Ca-DTPA1003 daysLiver40%[8]
Liposomal Ca-DTPA1003 daysLiver49-57%[8]
Free Ca-DTPA1003 daysFemurNo significant reduction[8]
Liposomal Ca-DTPA1003 daysFemur37.5-39.6%[8]
Free DTPA3.2 µmol/kg1 hourLiver & Skeleton~50% (estimated from graph)[6]
Liposomal DTPA (SL-100nm)3.2 µmol/kg1 hourLiver & Skeleton>90% (estimated from graph)[6]

Table 2: Effect of Ca-DTPA on Urinary Zinc Excretion in Baboons

Ca-DTPA DosePeak Urinary Zinc ConcentrationFold Increase Over BaselineTime to Peak ExcretionReference
Not specified> 2 µg/mL> 4xNot specified[11]

Visualizations

Signaling Pathway of Ca-DTPA Induced Zinc Depletion

G cluster_intracellular Intracellular Space cluster_bloodstream Bloodstream / Urine Ca_DTPA Ca-DTPA Zn_extracellular Extracellular Zn²⁺ Ca_DTPA->Zn_extracellular ZIP ZIP Transporters Zn_extracellular->ZIP Depletion reduces influx Zn_DTPA_complex Zn-DTPA Complex Zn_extracellular->Zn_DTPA_complex Zn_intracellular Intracellular Zn²⁺ Pool Metalloenzymes Zinc-Dependent Metalloenzymes (e.g., ALAD) Zn_intracellular->Metalloenzymes Cofactor ZnT ZnT Transporters Zn_intracellular->ZnT Zn²⁺ Efflux Impaired_Function Impaired Enzyme Function Metalloenzymes->Impaired_Function Zinc Deficiency ZIP->Zn_intracellular Zn²⁺ Influx ZnT->Zn_extracellular Efflux contributes to depletion Urinary_Excretion Urinary Excretion Zn_DTPA_complex->Urinary_Excretion G start Start animal_model Rodent Model of Radionuclide Contamination start->animal_model treatment_groups Treatment Groups: 1. Untreated Control 2. Free Ca-DTPA 3. Liposomal Ca-DTPA animal_model->treatment_groups administration Intravenous Administration treatment_groups->administration monitoring Monitor Animal Health (Weight, Behavior) administration->monitoring sample_collection Collect Urine and Feces (24h, 48h, etc.) monitoring->sample_collection euthanasia Euthanasia at Pre-determined Timepoints sample_collection->euthanasia tissue_harvesting Harvest Tissues (Liver, Femur, Kidney) euthanasia->tissue_harvesting radionuclide_quantification Quantify Radionuclide Levels (e.g., Alpha Spectrometry) tissue_harvesting->radionuclide_quantification data_analysis Data Analysis and Comparison of Decorporation Efficacy radionuclide_quantification->data_analysis end End data_analysis->end

References

Validation & Comparative

A Comparative Guide to Actinide Chelation: Pentetate Calcium Trisodium (Ca-DTPA) vs. Hydroxypyridinone (HOPO) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Internal contamination with actinides poses a significant health risk due to their radiological and chemical toxicity.[1] The primary medical countermeasure is chelation therapy, which involves the administration of ligands that bind to actinide ions, forming stable, excretable complexes.[1][2] For decades, Pentetate calcium trisodium (B8492382) (Ca-DTPA) has been the standard of care.[1][2][3] However, the emergence of hydroxypyridinone (HOPO) ligands, particularly 3,4,3-LI(1,2-HOPO), represents a significant advancement in actinide decorporation.[1][4][5] This guide provides an objective comparison of the performance of Ca-DTPA and HOPO ligands, supported by experimental data, to inform research and development in this critical area.

Executive Summary

Siderophore-inspired multidentate hydroxypyridonate ligands, such as 3,4,3-LI(1,2-HOPO), have demonstrated unrivaled actinide-affinity, selectivity, and efficiency compared to Ca-DTPA.[2] HOPO ligands exhibit significantly higher efficacy in removing a broader range of actinides, including plutonium (Pu), americium (Am), uranium (U), and neptunium (B1219326) (Np).[1][2][6] A key advantage of HOPO ligands is their oral bioavailability, a significant improvement over the intravenous administration required for Ca-DTPA.[1][5][6] Furthermore, preclinical studies indicate that HOPO ligands have a lower toxicity profile at effective doses.[2][6]

Quantitative Data Comparison

The following tables summarize the quantitative data from preclinical studies comparing the efficacy of Ca-DTPA and HOPO ligands for actinide decorporation.

Table 1: In Vivo Decorporation Efficacy in Mice (% of Injected Dose Excreted or Reduction in Body Burden)

ActinideChelatorDose (µmol/kg)Administration RouteTime of Administration (post-contamination)% Reduction in Body Burden / Increased ExcretionReference
238Pu Ca-DTPA30Intraperitoneal1 hourSignificantly less than 3,4,3-LI(1,2-HOPO)[2]
3,4,3-LI(1,2-HOPO)30Intraperitoneal1 hourMarkedly reduced bone and soft tissue content[2]
Ca-DTPA100Oral1 hourLess effective than 3,4,3-LI(1,2-HOPO)[2]
3,4,3-LI(1,2-HOPO)100Oral1 hourMarkedly reduced bone and soft tissue content[2]
241Am Ca-DTPA30Intraperitoneal1 hourSignificantly less than 3,4,3-LI(1,2-HOPO)[2]
3,4,3-LI(1,2-HOPO)30Intraperitoneal1 hourMarkedly reduced bone and soft tissue content[2]
Ca-DTPA100Oral1 hourLess effective than 3,4,3-LI(1,2-HOPO)[2]
3,4,3-LI(1,2-HOPO)100Oral1 hourMarkedly reduced bone and soft tissue content[2]
233U Ca-DTPA30Intraperitoneal1 hourNearly ineffective[2]
3,4,3-LI(1,2-HOPO)30Intraperitoneal1 hourRemarkably reduced kidney content[2]
237Np Ca-DTPA30Intraperitoneal1 hourNearly ineffective[2]
3,4,3-LI(1,2-HOPO)30Intraperitoneal1 hourRemarkably reduced liver content[2]
Transplutonium Elements
248Cm Ca-DTPA30Intraperitoneal1 hourReduced retained dose to 57 ± 3%[5]
3,4,3-LI(1,2-HOPO)30Intraperitoneal1 hourReduced retained dose to below 30%[5]
249Bk Ca-DTPA30Intraperitoneal1 hourReduced retained dose to 53 ± 6%[5]
3,4,3-LI(1,2-HOPO)30Intraperitoneal1 hourReduced retained dose to below 30%[5]
249Cf Ca-DTPA30Intraperitoneal1 hourReduced retained dose to 47 ± 5%[5]
3,4,3-LI(1,2-HOPO)30Intraperitoneal1 hourReduced retained dose to below 30%[5]
253Es Ca-DTPA30Intraperitoneal1 hourReduced retained dose to 48 ± 7%[5]
3,4,3-LI(1,2-HOPO)30Intraperitoneal1 hourReduced retained dose to below 30%[5]

Table 2: Key Properties and Characteristics

FeaturePentetate Calcium Trisodium (Ca-DTPA)Hydroxypyridinone (HOPO) Ligands (e.g., 3,4,3-LI(1,2-HOPO))
Efficacy Moderately effective for trivalent actinides (Am), less effective for Pu, and nearly ineffective for U and Np.[2]Significantly more effective than Ca-DTPA for a wider range of actinides including Pu, Am, U, and Np.[1][2][6]
Oral Bioavailability Poor, not active when administered orally.[2][6]Orally active and effective.[1][2][6]
Administration Route Intravenous injection or nebulizer.[7][8][9][10]Oral administration is effective.[1][7]
Toxicity Can result in zinc and manganese depletion with frequent use.[3] Nephrotoxic effects have been noted.[3]Acceptably low toxicity at effective dosages.[2][6] No toxicity observed in human cell lines up to 1 mM.[2]
Selectivity Binds to a range of divalent and trivalent metal ions, including essential minerals.High selectivity for actinides over essential biologically relevant cations.[5]
Mechanism Forms stable, water-soluble chelates with actinides that are excreted via glomerular filtration.[7]Biomimetic approach based on siderophores, forms highly stable complexes with actinides.[2]
FDA Approval Approved for decorporation of plutonium, americium, and curium.[11]3,4,3-LI(1,2-HOPO) has been approved for Phase 1 first-in-human clinical studies.[5]

Experimental Protocols

The following is a generalized experimental protocol for in vivo evaluation of actinide decorporation agents in a mouse model, based on methodologies cited in the literature.[1][2][5]

Objective: To compare the efficacy of a test chelating agent (e.g., a HOPO ligand) with a standard chelator (Ca-DTPA) in promoting the excretion of a specific actinide from a murine model.

Materials:

  • Animal Model: Swiss-Webster mice (female, specific age and weight).[2][5]

  • Actinide Solution: A solution of the actinide of interest (e.g., 238Pu, 241Am, 233U, 237Np) in a suitable buffer (e.g., sodium citrate (B86180) in saline).[2]

  • Chelating Agents: Solutions of the test HOPO ligand and Ca-DTPA at specified concentrations.

  • Control: Saline solution.[1]

Procedure:

  • Animal Acclimation: Animals are acclimated to laboratory conditions before the experiment.

  • Actinide Administration: A defined dose of the actinide solution is administered to each mouse, typically via intravenous (IV) injection into a lateral tail vein under anesthesia.[2]

  • Grouping: Animals are randomly assigned to control and treatment groups (e.g., Control, Ca-DTPA, HOPO ligand).

  • Chelator Administration: At a specified time post-contamination (e.g., 1 hour), the chelating agents or saline are administered.[2][5]

    • Intraperitoneal (IP) Injection: A defined volume of the chelator solution is injected into the peritoneal cavity.[2]

    • Oral Gavage: For orally active compounds like HOPO, the solution is administered directly into the stomach using a gavage needle.[2] Animals may be fasted prior to oral administration.[2]

  • Sample Collection:

    • Excreta: Urine and feces are collected over a defined period (e.g., 24 hours) using metabolic cages.[1][2]

    • Tissue Samples: At the end of the study (e.g., 24 hours post-contamination), animals are euthanized, and key organs and tissues (e.g., skeleton, liver, kidneys) are collected.[1][2]

  • Analysis: The amount of actinide in excreta and tissue samples is quantified using appropriate radiometric techniques, such as alpha or gamma spectroscopy.[1]

  • Efficacy Calculation: The decorporation efficacy is determined by comparing the total actinide retained in the tissues and the amount excreted in the treated groups relative to the control group.[1][2]

Visualizations

The following diagrams illustrate key concepts in actinide chelation and its evaluation.

G Mechanism of Actinide Decorporation via Chelation cluster_body In Vivo Actinide Actinide Ion (e.g., Pu⁴⁺) Complex Stable, Water-Soluble Actinide-Chelator Complex Actinide->Complex Binding Chelator Chelating Agent (e.g., HOPO) Chelator->Complex Binding Excretion Renal/Biliary Excretion Complex->Excretion Elimination G In Vivo Experimental Workflow for Chelator Efficacy Start Start Contamination Actinide Contamination (e.g., IV Injection) Start->Contamination Treatment Administer Chelator (e.g., IP, Oral) Contamination->Treatment Collection Sample Collection (Urine, Feces, Tissues) Treatment->Collection Analysis Radiometric Analysis Collection->Analysis Efficacy Calculate Decorporation Efficacy Analysis->Efficacy End End Efficacy->End G Comparison of Ca-DTPA and HOPO Ligands cluster_CaDTPA This compound (Ca-DTPA) cluster_HOPO HOPO Ligands (e.g., 3,4,3-LI(1,2-HOPO)) CaDTPA_Efficacy Moderate Efficacy CaDTPA_Oral Not Orally Active CaDTPA_Toxicity Potential for Mineral Depletion CaDTPA_Admin Intravenous HOPO_Efficacy High Efficacy HOPO_Oral Orally Active HOPO_Toxicity Low Toxicity HOPO_Admin Oral Comparison Key Differentiators Comparison->CaDTPA_Efficacy Comparison->CaDTPA_Oral Comparison->CaDTPA_Toxicity Comparison->CaDTPA_Admin Comparison->HOPO_Efficacy Comparison->HOPO_Oral Comparison->HOPO_Toxicity Comparison->HOPO_Admin

References

In Vivo Showdown: Novel Chelating Agents Challenge Ca-DTPA's Reign in Radionuclide Decorporation

Author: BenchChem Technical Support Team. Date: December 2025

For decades, calcium diethylenetriaminepentaacetic acid (Ca-DTPA) has been the cornerstone of chelation therapy for internal contamination with transuranic actinides like plutonium and americium. However, the landscape of radionuclide decorporation is evolving, with novel chelating agents emerging from preclinical studies demonstrating superior efficacy and oral bioavailability. This guide provides a comprehensive in vivo comparison of Ca-DTPA with a leading next-generation chelator, 3,4,3-LI(1,2-HOPO), supported by experimental data to inform researchers, scientists, and drug development professionals.

The primary medical countermeasure for internal contamination with plutonium, americium, or curium is chelation therapy, with Ca-DTPA being a long-standing approved agent.[1][2] It functions by forming stable, soluble complexes with these metal ions, which are then excreted from the body, primarily through urine.[1] While effective, Ca-DTPA has limitations, including the need for intravenous administration and lower efficacy for certain radionuclides.[3] This has spurred the development of new agents, such as the hydroxypyridinone-based chelator 3,4,3-LI(1,2-HOPO), which has shown considerable promise in preclinical in vivo studies.[3][4][5]

Quantitative Efficacy: A Head-to-Head Comparison

In vivo studies in rodent models have consistently demonstrated the superior efficacy of 3,4,3-LI(1,2-HOPO) compared to Ca-DTPA in removing plutonium (Pu) and americium (Am) from the body. Notably, 3,4,3-LI(1,2-HOPO) is effective at significantly lower doses and can be administered orally.

Table 1: In Vivo Efficacy of 3,4,3-LI(1,2-HOPO) vs. Ca-DTPA for Plutonium-238 Decorporation in Rats

Treatment (Dosage)Administration Route% of Injected 238Pu in Skeleton (7 days post-injection)% of Injected 238Pu in Liver (7 days post-injection)
Control (Saline)Intraperitoneal50.1 ± 2.523.4 ± 1.2
Ca-DTPA (30 µmol/kg)Intraperitoneal22.5 ± 1.11.2 ± 0.1
3,4,3-LI(1,2-HOPO) (3 µmol/kg)Intraperitoneal11.2 ± 0.61.0 ± 0.1
3,4,3-LI(1,2-HOPO) (30 µmol/kg)Intraperitoneal5.3 ± 0.30.8 ± 0.1

Data adapted from Volf et al., 1986, as presented in a comparative analysis.[6]

Table 2: In Vivo Efficacy of 3,4,3-LI(1,2-HOPO) vs. Ca-DTPA for Americium-241 Decorporation in Rats (Simulated Wound Contamination)

Treatment (Dosage)Administration Route% of Injected 241Am Retained in Body (7 days post-injection)
Control (Untreated)-100
Ca-DTPA (30 µmol/kg)Local + Repeated IP~28
3,4,3-LI(1,2-HOPO) (30 µmol/kg)Local + Repeated IP7

Data derived from a study on simulated wound contamination, highlighting the significant reduction in body burden with 3,4,3-LI(1,2-HOPO).[5]

These studies underscore that 3,4,3-LI(1,2-HOPO) can be at least as effective as Ca-DTPA at a tenfold lower dose.[5] Furthermore, its efficacy extends to oral administration, a significant advantage in a mass casualty scenario.[3]

Mechanism of Action: Beyond Extracellular Chelation

The prevailing understanding of DTPA's mechanism is the chelation of radionuclides in biological fluids (extracellularly), preventing their deposition into tissues like bone and liver.[7] However, recent evidence suggests an intracellular component to its action, where it may chelate actinides that have already entered cells.[7]

Novel agents like 3,4,3-LI(1,2-HOPO) are also believed to operate through both extracellular and intracellular chelation, contributing to their enhanced efficacy.

G cluster_blood Bloodstream cluster_tissue Tissue Cells (e.g., Liver, Bone) Radionuclide_blood Free Radionuclide (e.g., Pu, Am) Complex_blood Radionuclide-Chelator Complex Radionuclide_blood->Complex_blood Extracellular Chelation Radionuclide_tissue Intracellular Radionuclide Radionuclide_blood->Radionuclide_tissue Deposition Chelator_blood Chelating Agent (Ca-DTPA or Novel Agent) Chelator_blood->Complex_blood Chelator_tissue Intracellular Chelating Agent Chelator_blood->Chelator_tissue Cellular Uptake Excretion Renal Excretion (Urine) Complex_blood->Excretion Complex_tissue Intracellular Radionuclide-Chelator Complex Radionuclide_tissue->Complex_tissue Intracellular Chelation Chelator_tissue->Complex_tissue Complex_tissue->Excretion

Caption: Proposed mechanism of action for chelating agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for in vivo decorporation studies.

In Vivo Plutonium Decorporation Study in Rats (Intravenous Contamination)
  • Animal Model: Male Sprague-Dawley rats.[2]

  • Contamination: Intravenous injection of Plutonium-238 citrate.[8]

  • Treatment Groups:

    • Control group receiving saline.

    • Ca-DTPA group receiving a single intraperitoneal injection of Ca-DTPA (30 µmol/kg).[8]

    • Novel chelator group(s) receiving single or multiple intraperitoneal injections of the test agent at varying doses (e.g., 0.3 to 30 µmol/kg for 3,4,3-LIHOPO).[8]

  • Administration: Chelating agents are typically administered at various time points post-contamination (e.g., 1, 6, and 24 hours) to assess the therapeutic window.[8]

  • Sample Collection and Analysis:

    • Rats are housed in metabolism cages for the separate collection of urine and feces.

    • After a set period (e.g., 48 hours or 7 days), animals are euthanized.[6][8]

    • Key organs, including the liver, skeleton (femurs), and kidneys, are collected.

    • The actinide content in excreta and tissues is determined by radiometric methods (e.g., alpha spectrometry).

In Vivo Americium Decorporation Study in Rats (Simulated Wound Contamination)
  • Animal Model: Male Sprague-Dawley rats.[5]

  • Contamination: Subcutaneous or intramuscular injection of Americium-241 nitrate (B79036) to simulate a wound.[5]

  • Treatment Groups:

    • Control (untreated).

    • Ca-DTPA group.

    • Novel chelator group.

  • Administration:

    • A single local injection of the chelating agent into the contamination site (e.g., 30 µmol/kg at 30 minutes post-contamination).[5]

    • Followed by repeated intraperitoneal injections at specified intervals (e.g., 6 hours, 1, 2, and 3 days).[5]

  • Sample Collection and Analysis:

    • Animals are euthanized at a predetermined time point (e.g., 7 days post-contamination).[5]

    • The amount of 241Am retained in the whole body, at the injection site, and in major organs is quantified.[5]

G A Acclimatization of Animal Models (e.g., Rats) B Internal Contamination with Radionuclide (e.g., Pu, Am) - Intravenous - Inhalation - Wound A->B C Randomization into Treatment Groups - Control (Saline) - Ca-DTPA - Novel Chelator(s) B->C D Administration of Chelating Agents - Route (IP, IV, Oral) - Dosage - Time Post-Contamination C->D E Housing in Metabolism Cages (Urine/Feces Collection) D->E F Euthanasia and Tissue Collection (Liver, Skeleton, Kidneys) E->F G Radiometric Analysis of Samples (e.g., Alpha Spectrometry) F->G H Data Analysis and Efficacy Comparison G->H

Caption: General experimental workflow for in vivo decorporation studies.

Future Directions

The development of orally active and more effective chelating agents like 3,4,3-LI(1,2-HOPO) represents a significant advancement in the medical countermeasures for radionuclide contamination.[3] While the preclinical data is robust, the transition to clinical use is a critical next step. Further research is needed to fully elucidate the long-term safety profiles of these novel agents and to explore their efficacy against a broader range of radionuclides. The potential for combination therapies, perhaps using an initial dose of Ca-DTPA followed by oral administration of a novel agent, also warrants investigation.

References

Pentetate Calcium Trisodium (Ca-DTPA) in Plutonium Exposure: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the validation of Pentetate calcium trisodium's effectiveness in plutonium exposure models, with a comparative look at available alternatives.

Internal contamination with plutonium, a significant risk in occupational settings within the nuclear industry and in the event of radiological incidents, necessitates prompt and effective medical countermeasures to mitigate long-term health risks such as carcinogenesis in the lungs, liver, and bone.[1] The primary therapeutic agent employed for this purpose is Pentetate calcium trisodium (B8492382) (Ca-DTPA), a chelating agent that binds with plutonium and other transuranic elements to facilitate their excretion from the body.[2] This guide provides a comprehensive comparison of Ca-DTPA's performance with its primary alternative, Zinc-DTPA (Zn-DTPA), supported by experimental data from various plutonium exposure models.

Comparative Efficacy of Ca-DTPA and Alternatives

The effectiveness of Ca-DTPA is most pronounced when administered shortly after internal contamination.[3] Its primary mechanism of action involves exchanging its calcium ion for a transuranic metal ion of greater binding capacity, forming a stable, water-soluble complex that is excreted in the urine.[2][4]

The most direct comparison to Ca-DTPA in clinical and experimental use is Zn-DTPA. While both are effective chelating agents for plutonium, americium, and curium, their application and efficacy differ based on the timing of administration.[3][5]

Key Efficacy Comparisons:

  • Early Intervention (First 24 Hours): Ca-DTPA is demonstrably more effective than Zn-DTPA when administered within the first 24 hours of plutonium exposure.[3][6] In a rodent study, Ca-DTPA resulted in a 10-fold higher rate of plutonium elimination in urine compared to Zn-DTPA when given within one hour of contamination.[4]

  • Delayed and Long-Term Treatment: After 24 hours, the efficacy of Ca-DTPA and Zn-DTPA in promoting the excretion of plutonium is comparable.[3] For long-term or repeated treatments, Zn-DTPA is the preferred agent due to a lower risk of depleting essential trace metals like zinc, magnesium, and manganese.[5][6]

  • Route of Administration: Intravenous administration is a common and effective route for both Ca-DTPA and Zn-DTPA.[7] However, studies in rats have shown that pulmonary administration of Ca-DTPA as a dry powder can be more effective than intravenous injection for reducing the plutonium lung burden, especially in cases of inhalation exposure.[8][9] Combining pulmonary and intravenous administration of DTPA has been shown to be the most effective protocol for overall plutonium decorporation.[9] Oral administration of Zn-DTPA has also been explored and found to be as effective as intravenous injections for soluble forms of plutonium, though higher dosages are required.[7][10]

  • Formulation: A novel Ca-DTPA loaded gel has demonstrated increased decontamination efficacy on injured skin contaminated with plutonium or americium compared to a solution.[11]

Limitations of DTPA Treatment:

It is crucial to note that neither Ca-DTPA nor Zn-DTPA is effective against all forms of plutonium. Their efficacy is significantly reduced for insoluble plutonium compounds, such as plutonium dioxide.[10][12][13] Furthermore, DTPA is not an effective treatment for contamination with uranium or neptunium.[4][6]

Emerging Alternatives:

Research into more potent and broadly effective decorporation agents is ongoing. One promising alternative is 3,4,3-LI-1,2-HOPO, an orally administered agent that has shown greater potency for actinide decorporation than Ca-DTPA in preclinical studies.[14]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Ca-DTPA and its comparators from key experimental studies.

Table 1: Efficacy of Different Ca-DTPA Administration Routes in Rats with Plutonium Nitrate (B79036) Lung Contamination

Treatment GroupPlutonium Retention in Lungs (% of Untreated Control)Plutonium Retention in Skeleton (% of Untreated Control)Plutonium Retention in Liver (% of Untreated Control)Reference
Intravenous Ca-DTPA (30 µmol/kg)~50%~50%~50%[8]
Pulmonary Ca-DTPA Dry Powder (18 µmol/kg)~25%~50%~50%[8]
Combined Pulmonary and Intravenous DTPAMost effective in reducing extrapulmonary depositsData not specifiedData not specified[9]

Table 2: Comparison of Ca-DTPA and Zn-DTPA Efficacy in Rodents with Plutonium Contamination

Treatment (Administered within 1 hour)Relative Rate of Plutonium Elimination in UrineReference
Ca-DTPA (10-1,000 µmol/kg, IV)~10-fold higher than Zn-DTPA[4]
Zn-DTPA (10-1,000 µmol/kg, IV)Baseline for comparison[4]

Table 3: Efficacy of Repeated DTPA Treatment in Dogs with Inhaled 238Pu(NO3)4

Treatment Group (starting 1 hour post-exposure for 64 days)Percentage of Initial Pulmonary Burden RemovedReference
Saline Control24%[15]
Single Ca-DTPA injection + repeated Zn-DTPA injections~85%[15]
Single Ca-DTPA injection + continuous Zn-DTPA infusion~85%[15]

Experimental Protocols

Below are the detailed methodologies for some of the key experiments cited in this guide.

Experimental Protocol 1: Decorporation of Plutonium by Pulmonary Administration of Ca-DTPA Dry Powder in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Contamination: Intratracheal instillation of a solution of plutonium nitrate or inhalation of plutonium oxide.

  • Treatment Groups:

    • Control (no treatment).

    • Intravenous injection of Ca-DTPA solution (30 µmol/kg).

    • Pulmonary administration of Ca-DTPA dry powder (18 µmol/kg) via insufflation.

  • Procedure: Treatment was administered either early (within 1 hour) or delayed after contamination. Animals were euthanized at various time points, and the plutonium content in the lungs, liver, skeleton, and excreta was measured by alpha spectrometry.

  • Reference: [8]

Experimental Protocol 2: Comparison of Local and Systemic DTPA Treatment Following Lung or Wound Contamination in Rats

  • Animal Model: Rats.

  • Contamination: Lung or wound contamination with either poorly soluble Mixed Oxide (U, Pu O2) or more soluble forms of plutonium (nitrate or citrate).

  • Treatment Groups:

    • Untreated controls.

    • Prompt local DTPA treatment (insufflation of powder, inhalation of aerosolized solution, or injection into the wound site).

    • Prompt intravenous injection of DTPA.

    • Combination of local and intravenous DTPA treatment.

  • Dosage: 1 to 30 µmol/kg.

  • Procedure: Animals were euthanized between 7 and 21 days post-contamination. Alpha activity levels were measured in urine, lungs, wound, bone, and liver.

  • Reference: [12][16]

Experimental Protocol 3: Decorporation Therapy for Inhaled Plutonium Nitrate in Beagle Dogs

  • Animal Model: Beagle dogs.

  • Contamination: Inhalation of a polydisperse aerosol of 238Pu(NO3)4.

  • Treatment Groups:

    • Saline-treated controls.

    • Single initial intravenous injection of Ca-DTPA (30 µmol/kg) followed by repeated intravenous injections of Zn-DTPA (30 µmol/kg per injection).

    • Single initial intravenous injection of Ca-DTPA (30 µmol/kg) followed by subcutaneous infusion of Zn-DTPA (30 or 120 µmol/kg/day).

  • Procedure: Treatment commenced 1 hour after exposure and continued for 64 days. All animals were euthanized at the end of the treatment period, and tissue and excreta samples were analyzed radiochemically for their plutonium content.

  • Reference: [15]

Visualizations

The following diagrams illustrate the experimental workflows and the therapeutic logic of Ca-DTPA treatment.

Experimental_Workflow_Pulmonary_Contamination cluster_contamination Contamination Phase cluster_analysis Analysis Phase Rat_Model Sprague-Dawley Rat Model Pu_Nitrate Pu Nitrate Solution Rat_Model->Pu_Nitrate Intratracheal Instillation / Inhalation Pu_Oxide Pu Oxide Aerosol Rat_Model->Pu_Oxide Intratracheal Instillation / Inhalation IV_DTPA Intravenous Ca-DTPA (30 µmol/kg) Pulmonary_DTPA Pulmonary Ca-DTPA Dry Powder (18 µmol/kg) Control No Treatment Euthanasia Euthanasia at Various Time Points IV_DTPA->Euthanasia Pulmonary_DTPA->Euthanasia Control->Euthanasia Tissue_Analysis Alpha Spectrometry of Lungs, Liver, Skeleton, Excreta Euthanasia->Tissue_Analysis

Caption: Experimental workflow for evaluating pulmonary Ca-DTPA in rats.

DTPA_Chelation_and_Excretion_Pathway cluster_exposure Exposure & Distribution cluster_treatment Ca-DTPA Treatment cluster_excretion Excretion Pu_Inhalation Plutonium Inhalation/ Wound Contamination Pu_Bloodstream Plutonium in Bloodstream Pu_Inhalation->Pu_Bloodstream Pu_Organs Plutonium Deposition (Lungs, Liver, Skeleton) Pu_Bloodstream->Pu_Organs Chelation Chelation: Ca-DTPA + Pu -> Pu-DTPA + Ca Pu_Bloodstream->Chelation Binds to circulating Pu Ca_DTPA Ca-DTPA Administration (IV, Pulmonary, etc.) Ca_DTPA->Chelation Pu_DTPA_Complex Soluble Pu-DTPA Complex Chelation->Pu_DTPA_Complex Kidneys Kidneys (Glomerular Filtration) Pu_DTPA_Complex->Kidneys Urine Excretion in Urine Kidneys->Urine

Caption: Mechanism of Ca-DTPA chelation and excretion of plutonium.

DTPA_Treatment_Decision_Logic Start Plutonium Contamination Suspected Time_Check Time Since Exposure? Start->Time_Check Ca_DTPA_Admin Administer Ca-DTPA (First Dose) Time_Check->Ca_DTPA_Admin < 24 hours Zn_DTPA_Admin Administer Zn-DTPA Time_Check->Zn_DTPA_Admin > 24 hours Further_Treatment Further Treatment Needed? Ca_DTPA_Admin->Further_Treatment Zn_DTPA_Admin->Further_Treatment Switch_to_Zn_DTPA Switch to Zn-DTPA for Subsequent Doses Further_Treatment->Switch_to_Zn_DTPA Yes End End Treatment Further_Treatment->End No Switch_to_Zn_DTPA->Further_Treatment

References

Cross-validation of Bioassays for Monitoring Pentetate Calcium Trisodium (Ca-DTPA) Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassay methodologies for monitoring the efficacy of Pentetate calcium trisodium (B8492382) (Ca-DTPA) therapy in treating internal contamination with transuranic radionuclides such as plutonium, americium, and curium. The objective is to offer a comparative analysis of available techniques, supported by experimental data, to aid in the selection of appropriate monitoring strategies.

Overview of Monitoring Techniques

The primary goal of monitoring Ca-DTPA therapy is to quantify the enhanced elimination of radionuclides from the body. This is achieved through two main approaches: indirect bioassays of excreta and direct in-vivo measurements.

  • Indirect Bioassays (Urine and Fecal Analysis): These methods measure the amount of radionuclide excreted from the body, typically in urine. The enhanced excretion following Ca-DTPA administration is a direct indicator of the chelator's effectiveness. Various radiochemical techniques are employed to isolate and quantify the radionuclides in the collected samples.

  • Direct Bioassays (Whole-Body Counting): This technique directly measures the radioactivity remaining in the body using sensitive radiation detectors. It provides a direct assessment of the body burden of the contaminant and its reduction over the course of the therapy.

An alternative and often sequential therapeutic agent is Pentetate zinc trisodium (Zn-DTPA). While Ca-DTPA is more effective in the initial 24 hours post-contamination, Zn-DTPA is preferred for longer-term maintenance therapy due to its lower impact on the depletion of essential trace metals like zinc.[1]

Comparative Analysis of Bioassay Methods

The selection of a bioassay method depends on various factors, including the specific radionuclide, the level of contamination, the required sensitivity, and the available resources. The following table summarizes the key characteristics of the primary monitoring techniques.

FeatureUrine Bioassay (Alpha Spectrometry)Urine Bioassay (ICP-MS)Urine Bioassay (Gamma Spectrometry)Whole-Body Counting
Principle Measures alpha particle emissions from radionuclides after chemical separation from the urine matrix.Measures the mass of radionuclides based on their mass-to-charge ratio after ionization.Measures gamma ray emissions directly from the urine sample.Measures gamma rays emitted from radionuclides within the entire body.
Primary Application Quantification of alpha-emitting transuranics (e.g., Plutonium, Americium).High-throughput screening and quantification of radionuclides.Quantification of gamma-emitting radionuclides.Direct measurement of in-vivo radionuclide body burden.
Advantages High sensitivity and specificity for alpha emitters.[2]Excellent sensitivity, high sample throughput.[3]Minimal or no sample preparation required.[3]Measures the total amount of radionuclide in the body directly, including insoluble forms in the lungs.
Disadvantages Time-consuming chemical separation process.Not widely available in all bioassay laboratories.[3]Lower sensitivity compared to alpha spectrometry and ICP-MS for some radionuclides.Can only be used for gamma-emitting radionuclides; external contamination can interfere with measurements.
Typical Turnaround Time DaysHours to a day[3]HoursMinutes to hours

Quantitative Data on Ca-DTPA Efficacy

The following tables present quantitative data on the efficacy of Ca-DTPA in enhancing the excretion of plutonium, as well as a comparison with Zn-DTPA for the removal of other heavy metals.

Table 1: Enhancement of Plutonium Excretion in Urine Following Ca-DTPA Administration in Mayak Workers [4]

Time of MeasurementGeometric Mean Enhancement Factor
Day 1 of Ca-DTPA administration50.4
Day 2 of Ca-DTPA administration58.9
Day 3 of Ca-DTPA administration72.9
Mean for the 3-day period60.1

Table 2: Comparative Efficacy of Ca-DTPA and Zn-DTPA in Enhancing Urinary Excretion of Heavy Metals in Healthy Volunteers

MetalCa-DTPAZn-DTPA
CadmiumIncreased excretionIncreased excretion
ManganeseIncreased excretionIncreased excretion
LeadIncreased excretionIncreased excretion
MercuryChelated and excretedNo effect
MagnesiumChelated and excretedNo effect

This table is a qualitative summary based on the provided search results. The referenced study concluded that Ca-DTPA is more effective in removing the studied heavy metals than Zn-DTPA.

Experimental Protocols

Protocol for Radiochemical Analysis of Plutonium in Urine following Ca-DTPA Therapy

This protocol is a generalized procedure based on established radiochemical methods.

1. Sample Collection:

  • Collect a 24-hour urine sample in a clean, appropriate container.

  • Record the total volume of the collected sample.

2. Sample Preparation and Pre-concentration:

  • Acidify a known volume of the urine sample with nitric acid.

  • Add a known amount of a tracer isotope (e.g., ²⁴²Pu) to determine the chemical yield of the separation process.

  • Co-precipitate the plutonium with calcium phosphate (B84403) by adding a calcium carrier and adjusting the pH.

  • Separate the precipitate by centrifugation or filtration.

3. Chemical Separation:

  • Dissolve the precipitate in nitric acid.

  • Perform ion exchange chromatography to separate plutonium from other elements present in the sample matrix. This typically involves loading the sample onto an anion exchange resin, washing with appropriate reagents to remove impurities, and finally eluting the purified plutonium.

4. Source Preparation:

  • Electrodeposit the purified plutonium onto a stainless steel disc or prepare a thin source by micro-precipitation.

5. Alpha Spectrometry:

  • Measure the alpha particle emissions from the prepared source using an alpha spectrometer.

  • Identify and quantify the plutonium isotopes based on their characteristic alpha energies.

  • Calculate the initial plutonium concentration in the urine sample, correcting for the chemical yield determined from the tracer recovery.

Protocol for Whole-Body Counting

1. Patient Preparation:

  • Ensure the individual is not externally contaminated to avoid interference with the measurement. This may involve showering and changing into clean clothing.

2. Calibration:

  • The whole-body counter must be calibrated using a phantom of a size and shape that mimics the human body and contains a known quantity and distribution of a radionuclide with similar gamma emission energies to the contaminant of interest.

3. Measurement:

  • Position the individual in the whole-body counter according to the manufacturer's instructions (e.g., lying down, sitting, or standing).

  • Acquire data for a sufficient amount of time to achieve the desired statistical accuracy.

4. Data Analysis:

  • Analyze the gamma-ray spectrum to identify and quantify the specific radionuclides present in the body.

  • Apply the calibration factors to convert the measured counts into the total body burden of the radionuclide.

Visualization of Mechanisms and Workflows

Ca-DTPA Chelation Mechanism

ChelationMechanism cluster_body In Vivo Environment cluster_excretion Excretion Pathway Pu Plutonium (Pu⁴⁺) PuDTPA Pu-DTPA Complex Pu->PuDTPA Chelation CaDTPA Ca-DTPA CaDTPA->PuDTPA Ca Calcium (Ca²⁺) PuDTPA->Ca Ion Exchange Urine Urine PuDTPA->Urine Renal Clearance CrossValidationWorkflow start Patient with Internal Contamination Receives Ca-DTPA Therapy wbc Whole-Body Counting (Direct Measurement of Body Burden) start->wbc urine_collection 24-hour Urine Sample Collection start->urine_collection data_wbc Whole-Body Burden Data wbc->data_wbc urine_analysis Urine Bioassay (e.g., Alpha Spectrometry) urine_collection->urine_analysis data_urine Urinary Excretion Data urine_analysis->data_urine comparison Comparative Data Analysis (Correlation, Bias, etc.) data_wbc->comparison data_urine->comparison conclusion Assessment of Bioassay Agreement and Therapy Efficacy comparison->conclusion

References

A Comparative Analysis of Radionuclide Decorporation Agents for Enhanced Safety and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of leading radionuclide decorporation agents reveals significant differences in efficacy and modes of action, offering critical insights for researchers and drug development professionals. This guide provides a detailed comparison of established and emerging chelating agents, supported by experimental data, to inform the development of next-generation medical countermeasures against radionuclide contamination.

The current standard of care for internal contamination with transuranic elements like plutonium (Pu) and americium (Am) is the intravenous administration of diethylenetriaminepentaacetic acid (DTPA), available as Ca-DTPA and Zn-DTPA.[1][2] While effective, DTPA has limitations, including its route of administration, which is not ideal for mass casualty scenarios, and a short biological half-life.[1][2] These drawbacks have spurred the development of new agents and formulations with improved oral bioavailability and prolonged action.

Comparative Efficacy of Radionuclide Decorporation Agents

Recent preclinical studies have focused on comparing the efficacy of DTPA with newer hydroxypyridinonate (HOPO) chelators, such as 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO). These studies, primarily conducted in rodent models, have demonstrated the superior performance of HOPO compounds in removing radionuclides.

Key findings from these comparative studies are summarized in the tables below, highlighting the percentage of radionuclide decorporated from the body and the reduction of radionuclide burden in key organs.

Table 1: Comparative Efficacy of Decorporation Agents on Plutonium-238 Body Burden in Rats

Treatment AgentDosage (µmol/kg)Administration Route238Pu Removal (% of Injected Dose)Reference
Ca-DTPA 30Intraperitoneal (IP)~40%[3]
500Oral~40%[3]
3,4,3-LI(1,2-HOPO) ≥60Intraperitoneal (IP)>70%[3]
≥200Oral>70%[3]
5-LIO(Me-3,2-HOPO) ≥200Intraperitoneal (IP)>70%[3]
≥200Oral>70%[3]
4,4,4-LIHOPO 0.3Intravenous (IV)Equivalent to 30 µmol/kg DTPA[4]
30Intravenous (IV)Significantly higher than DTPA[4]

Table 2: Comparative Efficacy of Decorporation Agents on Americium-241 Body Burden in Rodents

Treatment AgentDosage (µmol/kg)Administration Route241Am Removal (% of Injected Dose)Organ Burden ReductionReference
Ca-DTPA 30Intraperitoneal (IP)~30%Significant reduction in liver and skeleton[3]
500Oral~30%-[3]
3,4,3-LI(1,2-HOPO) ≥60Intraperitoneal (IP)>70%Significant reduction in liver and skeleton[3]
>200OralApproaching 70%Significant reduction in liver and skeleton[3]
5-LIO(Me-3,2-HOPO) ≥200Intraperitoneal (IP)>70%Significant reduction in liver and skeleton[3]
≥200Oral>70%Significant reduction in liver and skeleton[3]
HOPO 100Intraperitoneal (IP)Increased metal excretion by 29.5% over Ca-DTPAUp to 40% improvement in decorporation from lungs compared to Ca-DTPA[5]

Experimental Protocols

The following is a generalized experimental protocol for in vivo radionuclide decorporation studies in rodents, synthesized from multiple research reports.[2][3][4][5]

1. Animal Model:

  • Species: Typically rats (e.g., Sprague-Dawley) or mice.

  • Housing: Animals are housed in accredited facilities with controlled temperature, humidity, and light cycles, and provided with food and water ad libitum.[6]

2. Radionuclide Contamination:

  • Radionuclide: Soluble forms of the radionuclide of interest (e.g., 238Pu citrate, 241Am nitrate) are used.

  • Administration: The radionuclide is administered via a clinically relevant route, such as intravenous injection, inhalation, or intratracheal instillation.[2][5][7][8]

3. Treatment Administration:

  • Decorporation Agents: The investigational agent and the control (e.g., Ca-DTPA) are prepared in a suitable vehicle (e.g., saline).

  • Dosing and Route: The agents are administered at various doses and routes (e.g., intraperitoneal injection, oral gavage) at specific time points post-contamination (e.g., 1 hour, 24 hours).[3][4]

4. Sample Collection and Analysis:

  • Excreta: Urine and feces are collected daily to measure the amount of excreted radionuclide.[2]

  • Tissues: At the end of the study period (e.g., 7 days), animals are euthanized, and key organs (liver, kidneys, skeleton) are harvested.

  • Quantification: The amount of radionuclide in excreta and tissues is quantified using appropriate techniques, such as gamma counting or liquid scintillation counting.[6][9]

5. Data Analysis:

  • The percentage of the injected dose recovered in excreta and tissues is calculated.

  • The efficacy of the decorporation agent is determined by comparing the radionuclide retention in treated animals to that in control animals.

Visualizing the Pathways

To better understand the mechanisms of radionuclide uptake and decorporation, the following diagrams illustrate the key pathways.

Radionuclide_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Radionuclide Radionuclide Siderocalin Siderocalin Radionuclide->Siderocalin Binding Endosome Endosome Siderocalin->Endosome Cellular Uptake (Endocytosis) Radionuclide_Released Released Radionuclide Endosome->Radionuclide_Released pH-mediated Release Organelles Target Organelles (e.g., Lysosomes) Radionuclide_Released->Organelles Intracellular Trafficking & Toxicity

Caption: Cellular uptake pathway of radionuclides like plutonium and americium, mediated by the iron-transporting protein siderocalin.[10]

Decorporation_Agent_Workflow Contamination Radionuclide Contamination Chelation Chelation in Bloodstream Contamination->Chelation Uptake Cellular Uptake of Radionuclide Contamination->Uptake Administration Decorporation Agent Administration (e.g., Oral, IV) Administration->Chelation Excretion Enhanced Renal/Fecal Excretion Chelation->Excretion Toxicity Tissue Deposition & Radiation Damage Uptake->Toxicity

Caption: Experimental workflow illustrating the mechanism of action for radionuclide decorporation agents.

Conclusion

The development of orally active decorporation agents, particularly the HOPO compounds, represents a significant advancement in medical countermeasures for radionuclide contamination. The data clearly indicates their superior efficacy over the current standard, DTPA. Further research and clinical trials are warranted to translate these promising preclinical findings into approved therapies that can be effectively deployed in the event of a radiological or nuclear incident. The elucidation of cellular uptake pathways, such as the role of siderocalin, also opens new avenues for therapeutic intervention, including the potential to block radionuclide entry into cells.

References

Comparative Efficacy and Safety of Ca-DTPA and Zn-DTPA on Essential Mineral Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Calcium-Diethylenetriaminepentaacetic acid (Ca-DTPA) and Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA), two key chelating agents, on the levels of essential minerals in the body. This document is intended for researchers, scientists, and drug development professionals engaged in the study of chelation therapy and its physiological impacts.

Both Ca-DTPA and Zn-DTPA are utilized to enhance the elimination of transuranium radioactive contaminants.[1] While both are effective, their impacts on essential mineral homeostasis differ significantly, a critical consideration in therapeutic applications.

Executive Summary

Clinical and preclinical data consistently demonstrate that while Ca-DTPA is more potent in the initial 24 hours following contamination, it induces a more substantial depletion of essential endogenous minerals, particularly zinc and manganese, compared to Zn-DTPA.[1][2] Consequently, Zn-DTPA is the preferred agent for continued chelation therapy to minimize adverse effects associated with mineral loss.[1]

Data Presentation: Impact on Essential Mineral Levels

The following table summarizes the comparative effects of Ca-DTPA and Zn-DTPA on the urinary excretion and serum levels of key essential minerals based on available experimental data.

Essential MineralEffect of Ca-DTPAEffect of Zn-DTPAComparative Summary
Zinc (Zn) Significant increase in urinary excretion (nearly 5-fold increase observed in rats); leads to decreased serum zinc levels.Minimal to moderate increase in urinary excretion.Ca-DTPA causes a significantly greater depletion of zinc than Zn-DTPA.[1][2]
Manganese (Mn) Increased urinary excretion.Increased urinary excretion, but to a lesser extent than Ca-DTPA.Ca-DTPA is more effective in chelating and promoting the excretion of manganese.
Magnesium (Mg) Increased urinary excretion.Did not demonstrate significant chelation of magnesium in a study with healthy volunteers.Ca-DTPA leads to a greater loss of magnesium compared to Zn-DTPA.
Copper (Cu) Data not consistently reported in direct comparative studies.Data not consistently reported in direct comparative studies.Insufficient direct comparative data to draw a definitive conclusion.

Experimental Protocols

To provide a clear understanding of the methodologies used to derive the comparative data, this section outlines a typical experimental protocol for a preclinical study in a rodent model.

Objective:

To compare the effects of intravenous administration of Ca-DTPA and Zn-DTPA on the urinary excretion of essential minerals (Zn, Mn, Mg, Cu) in rats.

Materials:
  • Male Sprague-Dawley rats (8-10 weeks old)

  • Ca-DTPA solution (sterile, for injection)

  • Zn-DTPA solution (sterile, for injection)

  • Sterile saline solution (0.9% NaCl)

  • Metabolic cages for individual housing and 24-hour urine collection

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for mineral analysis

Procedure:
  • Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation. Provide standard chow and water ad libitum.

  • Baseline Data Collection: Collect 24-hour urine samples from all rats for 2 consecutive days before treatment to establish baseline mineral excretion levels.

  • Animal Grouping: Randomly divide the rats into three groups (n=8 per group):

    • Group 1: Control (intravenous injection of sterile saline)

    • Group 2: Ca-DTPA (intravenous injection of Ca-DTPA at a specified dose, e.g., 500 µmol/kg)

    • Group 3: Zn-DTPA (intravenous injection of Zn-DTPA at a specified dose, e.g., 500 µmol/kg)

  • Administration: Administer the respective treatments via a single intravenous injection.

  • Post-Treatment Urine Collection: Collect 24-hour urine samples for 3 consecutive days following the injection.

  • Sample Analysis: Measure the volume of the 24-hour urine samples. Analyze the concentration of zinc, manganese, magnesium, and copper in the urine samples using ICP-MS or AAS.

  • Data Analysis: Calculate the total amount of each mineral excreted over the 24-hour periods. Compare the post-treatment excretion levels to the baseline levels for each group and between the treatment groups using appropriate statistical methods (e.g., ANOVA).

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this guide.

cluster_0 Chelation Therapy Administration cluster_1 Physiological Impact cluster_2 Therapeutic Outcome Ca_DTPA Ca-DTPA Mineral_Depletion Essential Mineral Depletion (Zn, Mn, Mg) Ca_DTPA->Mineral_Depletion Greater Impact Contaminant_Excretion Radioactive Contaminant Excretion Ca_DTPA->Contaminant_Excretion Zn_DTPA Zn-DTPA Zn_DTPA->Mineral_Depletion Lesser Impact Zn_DTPA->Contaminant_Excretion Metalloenzyme_Impairment Potential Metalloenzyme Impairment Mineral_Depletion->Metalloenzyme_Impairment Leads to

Caption: Logical relationship between DTPA administration and its effects.

start Start: Rodent Acclimatization (Metabolic Cages) baseline Baseline Urine Collection (48 hours) start->baseline grouping Random Group Assignment (Control, Ca-DTPA, Zn-DTPA) baseline->grouping treatment Intravenous Administration of Treatment grouping->treatment post_treatment Post-Treatment Urine Collection (72 hours) treatment->post_treatment analysis Mineral Analysis of Urine (ICP-MS / AAS) post_treatment->analysis data_analysis Statistical Data Analysis and Comparison analysis->data_analysis end End: Comparative Report data_analysis->end

Caption: Experimental workflow for the comparative study.

References

Safety Operating Guide

Navigating the Disposal of Pentetate Calcium Trisodium: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Pentetate calcium trisodium (B8492382), a chelating agent primarily used to treat internal contamination with transuranic radioactive elements, requires meticulous disposal procedures to mitigate potential environmental impact and ensure regulatory compliance.[1] This guide provides essential, step-by-step instructions for the safe disposal of Pentetate calcium trisodium in a laboratory setting.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[2]

In the event of an accidental spill, the area should be immediately contained. For liquid spills, use an absorbent material to clean the area. For solid spills, carefully collect the material to avoid dust generation. All cleanup materials must be disposed of as hazardous waste.[3]

Quantitative Data and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is crucial for its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C14H18CaN3Na3O10
Molecular Weight 497.4 g/mol [4][5]
Appearance Clear, colorless solution[4][5]
pH of Solution 7.3 - 8.3[4][6]
Solubility Soluble in water

Step-by-Step Disposal Procedures

The disposal of this compound must be managed in accordance with local, state, and federal regulations for hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2] Diethylenetriaminepentaacetic acid (DTPA), the parent acid of this compound, is not readily biodegradable, underscoring the importance of proper chemical waste management to prevent environmental persistence.[7]

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for all this compound waste.

  • This includes unused or expired solutions, contaminated labware (e.g., vials, pipettes), and any materials used for spill cleanup.

2. Container Management:

  • Use a sturdy, chemically resistant container with a secure lid for waste collection.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Decontamination of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).

  • The rinsate must be collected and disposed of as hazardous waste.

  • After thorough decontamination, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company.

  • Ensure all necessary documentation for hazardous waste disposal is completed accurately.

  • The primary methods for the ultimate disposal of this compound waste are licensed chemical destruction or controlled incineration with flue gas scrubbing.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Start This compound (Unused Product) Use Use in Experiment Start->Use Unused Expired/Unused Product Use->Unused Contaminated Contaminated Labware & PPE Use->Contaminated Spill Spill Residue Use->Spill Collect Collect in Labeled Hazardous Waste Container Unused->Collect Contaminated->Collect Spill->Collect Store Store Securely for Pickup Collect->Store Decontaminate Triple-Rinse Empty Containers CollectRinsate Collect Rinsate as Hazardous Waste Decontaminate->CollectRinsate CollectRinsate->Collect Dispose Dispose via Licensed Chemical Waste Vendor Store->Dispose

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pentetate Calcium Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for laboratory professionals on the safe handling, storage, and disposal of Pentetate calcium trisodium (B8492382), ensuring operational safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides indispensable, immediate safety and logistical information for the handling of Pentetate calcium trisodium (Ca-DTPA), a crucial chelating agent. By adhering to these procedural steps, you can confidently manage this compound from acquisition to disposal, minimizing risks and ensuring a secure laboratory environment.

This compound is primarily utilized for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of their elimination.[1][2] Its role as a decorporation agent in radiological emergencies underscores the importance of stringent safety protocols in a laboratory setting.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical to prevent skin and eye contact, as well as inhalation.[4]

Essential Personal Protective Equipment:

PPE CategorySpecific RequirementsRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene)To prevent skin contact with the compound.[4]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust particles.[4]
Body Protection Laboratory coat or other suitable protective clothingTo prevent contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.To avoid inhalation of the compound, especially in powder form.[4]

Procedural Guidance: From Handling to Disposal

A systematic approach to managing this compound in the laboratory is crucial for safety and to maintain the integrity of your research.

Step-by-Step Handling and Storage Protocol:

  • Procurement and Receiving: Upon receipt, inspect the container for any damage or leaks. Ensure the product is clearly labeled.

  • Preparation:

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.[4]

    • Wear all required PPE as outlined in the table above.

    • Avoid contact with skin and eyes.[4]

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

    • Keep it separate from foodstuff containers and incompatible materials.[4] Recommended storage temperatures are between 15 - 30°C (59 - 86°F).[5][6]

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.[4]

    • Ensure adequate ventilation and remove all sources of ignition.[4]

    • Wear appropriate PPE, including chemical-impermeable gloves and eye protection.[4]

    • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

    • Prevent the spill from entering drains.[4]

Emergency Exposure Plan:

Exposure RouteImmediate Action
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[4]

Disposal Plan:

Disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations.

  • Unused Material: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not allow the chemical to enter drains.[4]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[4]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

start Start: Receive This compound prep Preparation for Use (Don PPE, Use Fume Hood) start->prep handling Handling and Use in Experiment prep->handling spill Spill Occurs handling->spill No storage Short-term Storage (Cool, Dry, Ventilated) handling->storage Yes spill_response Spill Response Protocol spill->spill_response Yes spill_response->handling disposal Waste Disposal (Follow Regulations) storage->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.